molecular formula C9H16N2O2 B1667573 Apronal CAS No. 528-92-7

Apronal

カタログ番号: B1667573
CAS番号: 528-92-7
分子量: 184.24 g/mol
InChIキー: KSUUMAWCGDNLFK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Apronal is a N-acylurea.
Apronalide is approved in Japan. Apronalide has been withdrawn from the market in many other countries due to patient development of thrombocytopenic purpura.
structure

特性

IUPAC Name

N-carbamoyl-2-propan-2-ylpent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-4-5-7(6(2)3)8(12)11-9(10)13/h4,6-7H,1,5H2,2-3H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUUMAWCGDNLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=C)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862125
Record name Allylisopropylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528-92-7
Record name Allylisopropylacetylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apronalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apronalide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13221
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Allylisopropylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-isopropylpent-4-enoyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APRONALIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V18J24E25E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Apronal's Engagement with the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apronal, chemically known as allylisopropylacetylurea, is a sedative-hypnotic drug first synthesized in 1926.[1][2] Though its clinical use has been largely discontinued (B1498344) due to safety concerns, its mechanism of action on the central nervous system (CNS) remains a subject of scientific interest, particularly for its parallels with barbiturates. This document provides a detailed examination of the putative molecular mechanisms underlying this compound's CNS depressant effects, drawing upon the established pharmacology of barbiturate-like compounds and their interaction with the GABA-A receptor.

Core Mechanism of Action: Potentiation of GABA-A Receptor Function

The sedative and hypnotic properties of this compound are attributed to its positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS.[4][5] It functions as a ligand-gated chloride ion channel.[6][7] Upon binding of the endogenous ligand GABA, the channel opens, allowing an influx of chloride ions (Cl-) into the neuron.[8][9] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[8]

Unlike GABA itself, which binds to the orthosteric site, this compound, like barbiturates, is believed to bind to an allosteric site on the GABA-A receptor complex.[5][8] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, leading to a prolonged and enhanced inhibitory signal.[3]

Signaling Pathway

The signaling pathway for this compound's action on a CNS neuron is depicted below.

GABAA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABAAR GABA-A Receptor (Ligand-gated Cl- channel) This compound->GABAAR Allosteric Binding GABA GABA GABA->GABAAR Orthosteric Binding Hyperpolarization Membrane Hyperpolarization GABAAR->Hyperpolarization ↑ Cl- Influx (Prolonged Channel Opening) Inhibition Decreased Neuronal Excitability (Sedation/Hypnosis) Hyperpolarization->Inhibition

Mechanism of this compound at the GABA-A receptor.

Quantitative Data

ParameterTypical Value RangeDescription
Binding Affinity (Ki) 1 - 100 µMConcentration of the drug required to occupy 50% of the allosteric binding sites on the GABA-A receptor.
Efficacy (EC50) 0.5 - 20 µMConcentration of the drug that produces 50% of its maximal potentiation of the GABA-induced current.
Maximal Potentiation 200 - 1000%The maximum increase in the GABA-induced chloride current in the presence of the saturating drug concentration.

Experimental Protocols

The characterization of a compound like this compound's action on the GABA-A receptor involves a series of well-established experimental protocols.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a widely used method to study the function of ion channels expressed in a controlled environment.

Methodology:

  • Preparation of Oocytes: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the subunits of the human GABA-A receptor (e.g., α1, β2, γ2). This leads to the expression of functional GABA-A receptors on the oocyte membrane.

  • Electrophysiological Recording: After 2-4 days of incubation, an oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is voltage-clamped at a holding potential of -70 mV.

  • Drug Application: A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC5-EC10). Subsequently, GABA is co-applied with varying concentrations of this compound to determine its potentiating effect.

  • Data Analysis: The potentiation of the GABA-induced current by this compound is measured and plotted against the drug concentration to determine the EC50 and maximal potentiation.

Experimental Workflow Diagram

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis A Harvest Xenopus Oocytes B Inject with GABA-A Receptor cRNA A->B C Incubate for 2-4 days B->C D Place oocyte in recording chamber C->D E Impale with two microelectrodes D->E F Voltage clamp at -70 mV E->F G Apply GABA (EC5-EC10) to establish baseline F->G H Co-apply GABA with varying concentrations of this compound G->H I Record potentiation of chloride current H->I J Plot dose-response curve I->J K Calculate EC50 and maximal potentiation J->K

Workflow for Two-Electrode Voltage Clamp (TEVC) experiment.
In Vivo Behavioral Assays: Rota-Rod Test

To assess the CNS depressant and motor coordination effects in an animal model, the rota-rod test is commonly employed.[9]

Methodology:

  • Animal Model: Swiss Albino mice are typically used.

  • Training: Mice are trained to stay on a rotating rod (e.g., at 15-20 rpm) for a set period (e.g., 5 minutes).

  • Drug Administration: Animals are divided into groups and administered different doses of this compound (or vehicle control) intraperitoneally. A positive control, such as diazepam, is also used.

  • Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the mice are placed on the rotating rod, and the latency to fall is recorded.

  • Data Analysis: The mean fall-off time for each group is calculated and compared to the control group to determine the extent of motor impairment.

Conclusion

While direct, modern research on this compound is limited, its structural similarity to barbiturates and its historical use as a sedative-hypnotic strongly indicate that its primary mechanism of action on the central nervous system is the positive allosteric modulation of the GABA-A receptor. By increasing the duration of chloride channel opening, this compound enhances GABAergic inhibition, leading to a decrease in neuronal excitability that manifests as sedation and hypnosis. The experimental protocols outlined provide a robust framework for the preclinical evaluation of any compound with a similar proposed mechanism. Further investigation using these techniques could provide more definitive quantitative data on the pharmacology of this compound and similar N-acylurea compounds.

References

The Synthesis and History of Allylisopropylacetylurea: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylisopropylacetylurea, also known as apronalide and formerly marketed under the brand name Sedormid, is a sedative-hypnotic drug first synthesized in 1926. While structurally distinct from barbiturates, it shares a similar mechanism of action and was once used for its calming effects. Its clinical use was largely discontinued (B1498344) in most parts of the world due to significant side effects, including thrombocytopenic purpura and the potential to induce porphyria. This document provides a comprehensive overview of the historical development, synthesis, and mechanisms of action of allylisopropylacetylurea. It includes a comparative analysis of historical and contemporary synthesis methods, detailed experimental protocols, and visual diagrams of its key biological pathways. This whitepaper is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Historical Development

Allylisopropylacetylurea was first synthesized in 1926 by Hoffmann-La Roche and subsequently marketed as a sedative under the name Sedormid. A German patent for its synthesis, titled "Verfahren zur Darstellung von Ureiden der Dialkylessigsäuren," was granted in 1928. For a period, it was used as a daytime sedative. However, reports of a serious adverse effect, drug-induced immune thrombocytopenic purpura (DITP), a condition characterized by a low platelet count, led to its withdrawal from many markets. Despite being banned in most countries, products containing allylisopropylacetylurea are still available in Japan and South Korea, often in combination with other analgesics.

Synthesis of Allylisopropylacetylurea

The synthesis of allylisopropylacetylurea has evolved from early 20th-century methods to more streamlined modern approaches. The foundational synthesis likely involved the hydrolysis of a barbiturate (B1230296) precursor, while contemporary methods often employ a multi-step process starting from isovaleric acid or its esters.

Historical Synthesis: Hydrolysis of 5-allyl-5-isopropylbarbituric acid
Modern Synthesis Approaches

Contemporary methods for synthesizing allylisopropylacetylurea aim for improved yields, simpler procedures, and the use of more readily available starting materials. One such method, described in recent patent literature, involves a multi-step process starting from an isovaleric acid derivative.[1] Another modern approach starts from isopropyl-malonic acid diester.[2]

A representative modern synthesis pathway is as follows:

  • Alkylation: Isopropyl-malonic acid diester is reacted with an allyl halide (e.g., allyl chloride) in the presence of a base to form allyl-isopropyl-malonic acid diester.

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed and decarboxylated to yield allyl-isopropyl-acetic acid.

  • Acyl Chloride Formation: The allyl-isopropyl-acetic acid is then converted to its corresponding acyl chloride.

  • Condensation with Urea (B33335): Finally, the acyl chloride is reacted with urea to produce allylisopropylacetylurea.

Quantitative Data Summary

The following table summarizes available quantitative data for different synthesis methods of allylisopropylacetylurea.

Synthesis MethodStarting MaterialsKey ReagentsReported Yield (%)Reference
Modern SynthesisIsopropyl-malonic acid diester, Allyl chlorideBase, AcidHigh[2]
Modern SynthesisIsovaleric acid or its ester, Allyl bromideBase, Halogenating agent, UreaNot specified[1]

Note: Quantitative yield data for the historical hydrolysis method is not available in the reviewed literature.

Experimental Protocols

General Historical Synthesis via Hydrolysis of 5-allyl-5-isopropylbarbituric acid (Representative Protocol)

Disclaimer: The following is a representative protocol based on the general chemistry of barbiturate hydrolysis and is not a direct reproduction of the original 1928 patent.

  • Dissolution: 5-allyl-5-isopropylbarbituric acid is dissolved in an aqueous alkaline solution, such as sodium hydroxide (B78521) or potassium hydroxide.

  • Heating: The solution is heated under reflux for a specified period to facilitate the hydrolysis of the barbiturate ring.

  • Neutralization: After cooling, the reaction mixture is carefully neutralized with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation and Purification: The precipitated allylisopropylacetylurea is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

Modern Synthesis of Allylisopropylacetylurea (Based on CN107501129A)[2]
  • Step 1: Synthesis of 2-isopropyl-4-pentenoic acid: Isovaleric acid is reacted with allyl bromide in the presence of a strong base (e.g., sodium hydride) in an appropriate solvent. The reaction mixture is then acidified to yield 2-isopropyl-4-pentenoic acid.

  • Step 2: Formation of 2-isopropyl-4-pentenoyl chloride: 2-isopropyl-4-pentenoic acid is treated with a halogenating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride.

  • Step 3: Synthesis of Allylisopropylacetylurea: The 2-isopropyl-4-pentenoyl chloride is then reacted with urea in a suitable solvent to yield the final product, allylisopropylacetylurea. The product is then isolated and purified.

Mechanisms of Action and Toxicity

Allylisopropylacetylurea exerts its therapeutic and toxic effects through distinct molecular pathways.

Sedative-Hypnotic Effect: GABA-A Receptor Modulation

The sedative and hypnotic properties of allylisopropylacetylurea are attributed to its action as a positive allosteric modulator of the GABA-A receptor.[3] Similar to barbiturates, it binds to a site on the GABA-A receptor distinct from the GABA binding site.[4][5] This binding potentiates the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron.[5] The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, leading to central nervous system depression and the observed sedative effects.

Sedative_Effect_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_R->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Sedation Sedative Effect Hyperpolarization->Sedation AIA Allylisopropyl- acetylurea AIA->GABA_R Positive Allosteric Modulation GABA GABA GABA->GABA_R Binds

Caption: Sedative effect pathway of allylisopropylacetylurea.

Toxicity: Drug-Induced Immune Thrombocytopenic Purpura (DITP)

One of the most severe adverse effects of allylisopropylacetylurea is DITP. This is an immune-mediated disorder where the drug triggers the production of antibodies that lead to the destruction of platelets. The proposed mechanism involves the formation of drug-dependent antibodies. These antibodies only recognize and bind to specific glycoproteins on the surface of platelets, such as GPIIb/IIIa, in the presence of allylisopropylacetylurea. This antibody binding marks the platelets for destruction by the immune system, leading to a rapid decrease in platelet count and an increased risk of bleeding.

DITP_Pathway AIA Allylisopropylacetylurea Immune_Complex Platelet-Antibody-Drug Complex AIA->Immune_Complex Platelet Platelet Platelet->Immune_Complex Antibody Drug-Dependent Antibody Antibody->Immune_Complex Destruction Platelet Destruction (by Macrophages) Immune_Complex->Destruction Thrombocytopenia Thrombocytopenia Destruction->Thrombocytopenia

Caption: Mechanism of allylisopropylacetylurea-induced thrombocytopenia.

Toxicity: Induction of Porphyria

Allylisopropylacetylurea is known to be a porphyrogenic agent, meaning it can induce porphyria, a group of genetic disorders characterized by defects in the heme synthesis pathway. It exerts this effect by increasing the activity of δ-aminolevulinate synthase (ALA synthase).[6] ALA synthase is the rate-limiting enzyme in heme biosynthesis. By inducing this enzyme, allylisopropylacetylurea leads to an overproduction and accumulation of heme precursors, such as δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG). The accumulation of these neurotoxic precursors is responsible for the acute attacks of porphyria, which can manifest with severe abdominal pain, neurological dysfunction, and psychiatric symptoms.

Porphyria_Induction_Pathway cluster_heme_synthesis Heme Biosynthesis Pathway AIA Allylisopropylacetylurea ALAS δ-Aminolevulinate Synthase (ALA Synthase) AIA->ALAS Induces Heme_Precursors Increased Heme Precursors (ALA, PBG) ALAS->Heme_Precursors Catalyzes Porphyria Acute Porphyria Attack Heme_Precursors->Porphyria Heme Heme Heme_Precursors->Heme ... Heme->ALAS Negative Feedback (Inhibition) Glycine_SuccinylCoA Glycine + Succinyl-CoA Glycine_SuccinylCoA->ALAS

Caption: Mechanism of allylisopropylacetylurea-induced porphyria.

Conclusion

Allylisopropylacetylurea represents a significant case study in the history of medicinal chemistry. While its sedative properties were initially of therapeutic interest, the discovery of its potential to cause severe adverse effects, namely thrombocytopenic purpura and porphyria, led to its widespread withdrawal from clinical practice. The synthesis of this molecule has evolved, reflecting broader trends in organic chemistry towards more efficient and scalable methods. A thorough understanding of its mechanisms of action and toxicity is crucial for researchers in drug development and for clinicians who may encounter patients still using this drug in regions where it remains available. This whitepaper provides a detailed technical overview to aid in these endeavors.

References

Pharmacokinetics and Pharmacodynamics of Apronal in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apronal (allylisopropylacetylurea) is a sedative-hypnotic and muscle relaxant drug that was previously used clinically but was withdrawn due to safety concerns, specifically the risk of thrombocytopenic purpura.[1] Despite its historical use, detailed and quantitative pharmacokinetic and pharmacodynamic data in animal models are scarce in publicly available literature. This technical guide synthesizes the available information on the pharmacokinetics and pharmacodynamics of this compound in various animal species, highlighting the qualitative effects and experimental methodologies. Due to the limited quantitative data, this document also underscores the significant gaps in our understanding of this compound's behavior in biological systems.

Pharmacodynamics

The pharmacodynamic effects of this compound have been qualitatively described in several animal models, including mice, rats, dogs, and rabbits. Its primary actions are centered on the central nervous system, exhibiting sedative, muscle relaxant, and analgesic-potentiating properties.

Sedative and Hypnotic Effects

In mice, rats, and dogs, this compound has been shown to prolong sleep induced by other agents, such as methylhexabital.[2][3] This suggests a central nervous system depressant effect, characteristic of sedative-hypnotic drugs. The mechanism is thought to be similar to that of barbiturates, involving the enhancement of GABAergic transmission, although specific receptor binding studies are not available in the reviewed literature.[1]

Analgesic Potentiation

Studies in mice, rats, and dogs have demonstrated that this compound enhances the analgesic effects of morphine.[2][3] This indicates that while not a primary analgesic itself, this compound can augment the pain-relieving properties of opioids. The exact mechanism of this potentiation is not well-elucidated.

Muscle Relaxant Properties

This compound is described as a muscle relaxant, an effect observed in various animal species.[2][3] This action is likely linked to its central nervous system depressant effects.

Induction of Experimental Porphyria

A notable pharmacodynamic effect of this compound is its ability to induce experimental porphyria in animals, particularly in rats and rabbits.[2][3][4] This is a result of its impact on heme synthesis. Specifically, long-term administration in rats has been shown to lower cytochrome P-450 and catalase levels in the liver, while increasing 5-aminolaevulinate synthetase activity.[5] This disruption in heme metabolism leads to an accumulation of porphyrins in the liver and urine.[4][5]

Table 1: Summary of Qualitative Pharmacodynamic Effects of this compound in Animal Models

Pharmacodynamic Effect Animal Model(s) Observed Outcome Reference(s)
Sedative/HypnoticMice, Rats, DogsProlongation of methylhexabital-induced sleep.[2][3]
Analgesic PotentiationMice, Rats, DogsEnhancement of morphine-induced analgesia.[2][3]
Muscle RelaxationGeneralDescribed as a muscle relaxant.[2][3]
Induction of PorphyriaRats, RabbitsIncreased porphyrins in liver and urine; green pigmentation of the liver.[2][3][4][5]

Pharmacokinetics

There is a significant lack of quantitative pharmacokinetic data for this compound in the scientific literature. Parameters such as Cmax, Tmax, AUC, half-life, and bioavailability have not been reported in the reviewed search results for any animal model. The information available is limited to general statements about its excretion.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: The route of administration in most described studies is oral or subcutaneous.[1][4] No data on the rate or extent of absorption is available.

  • Distribution: No specific information on the tissue distribution of this compound is available.

  • Metabolism: The metabolic pathways of this compound in animal models have not been detailed in the available literature.

  • Excretion: Excretion is stated to be primarily renal.[1]

Table 2: Summary of Pharmacokinetic Information for this compound in Animal Models

Pharmacokinetic Parameter Animal Model(s) Quantitative Data Reference(s)
CmaxNot ReportedNot Available-
TmaxNot ReportedNot Available-
AUCNot ReportedNot Available-
Half-lifeNot ReportedNot Available-
BioavailabilityNot ReportedNot Available-
Route of ExcretionGeneralPrimarily renal.[1]

Experimental Protocols

While quantitative data is lacking, some experimental protocols have been described, providing insight into how this compound has been studied in animal models.

Long-Term Administration Study in Rats for Porphyria Induction

This protocol was designed to investigate the long-term effects of this compound on liver enzymes and porphyrin levels.

  • Animal Model: Male Sandoz OFA-SPF rats, weighing 140-150 g.[4]

  • Drug Formulation and Administration: this compound was administered via two equal daily subcutaneous injections, 8 hours apart. The total daily dose was 400 mg/kg. The dosing was continued for 21 days.[4]

  • Control Group: Control rats were treated with the vehicle (propandiol) only, following the same injection schedule.[4]

  • Sample Collection: Urine samples were collected in glass tubes at solid CO2 temperatures and stored frozen until analysis.[4]

  • Measured Parameters:

    • Liver: Cytochromes P-450 and b5, catalase, and 5-aminolaevulinic acid synthetase.[5]

    • Serum: Glutamate-pyruvate transaminase, glutamate-oxalacetate transaminase, and alkaline phosphatase.[5]

    • Urine: Coproporphyrin and uroporphyrin.[5]

Visualizations

Experimental Workflow for Porphyria Induction Study

The following diagram illustrates the workflow of the long-term administration study in rats.

G cluster_0 Animal Preparation cluster_1 Dosing Regimen (21 Days) cluster_2 Sample Collection cluster_3 Analysis A Male Sandoz OFA-SPF Rats (140-150g) B Treatment Group: This compound (400 mg/kg/day, s.c.) Two daily injections A->B C Control Group: Propandiol (vehicle, s.c.) Two daily injections A->C D Urine Collection (Stored at solid CO2 temp) B->D E Blood Collection (for serum analysis) B->E F Liver Tissue Collection (at end of study) B->F C->D C->E C->F G Urine Analysis: - Coproporphyrin - Uroporphyrin D->G H Serum Analysis: - GPT, GOT, ALP E->H I Liver Analysis: - Cytochromes P-450, b5 - Catalase - 5-ALA Synthetase F->I

Experimental workflow for long-term this compound administration in rats.

Conclusion and Future Directions

The available literature provides a foundational, yet incomplete, picture of the pharmacokinetics and pharmacodynamics of this compound in animal models. While its qualitative effects as a sedative, muscle relaxant, and potentiator of analgesia are noted, the absence of quantitative data severely limits a thorough understanding of its dose-response relationships, absorption, distribution, metabolism, and excretion profiles. The induction of experimental porphyria is the most well-documented pharmacodynamic effect, with a described experimental protocol in rats.

For a comprehensive understanding of this compound, future research should focus on:

  • Quantitative Pharmacokinetic Studies: Conducting studies in various animal models (e.g., rats, mice, dogs) to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) for different routes of administration.

  • Metabolite Identification: Characterizing the metabolic pathways of this compound to identify its major metabolites and their potential pharmacological activity or toxicity.

  • Mechanism of Action Studies: Utilizing modern pharmacological techniques, such as receptor binding assays and electrophysiology, to elucidate the precise molecular targets of this compound and the mechanisms underlying its sedative, muscle relaxant, and analgesic-potentiating effects.

A more complete understanding of the preclinical profile of this compound could provide valuable insights into the broader class of ureide-containing compounds and the mechanisms of drug-induced porphyria.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Apronal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apronal, also known as allylisopropylacetylurea or apronalide, is a hypnotic/sedative drug first synthesized in 1926.[1] While its use has been largely discontinued (B1498344) in most parts of the world due to side effects, it remains in use in some regions.[1][2] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of this compound, intended to serve as a resource for researchers, scientists, and professionals in drug development.

Molecular Structure

This compound, with the systematic IUPAC name (±)-N-Carbamoyl-2-propan-2-ylpent-4-enamide, is a ureide derivative.[1] Although not a barbiturate, its open-chain carbamide structure is similar to the heterocyclic ring of barbiturates, which accounts for its comparable, albeit milder, sedative effects.[1]

IdentifierValue
IUPAC Name (±)-N-Carbamoyl-2-propan-2-ylpent-4-enamide[1]
Other Names Apronalide, Allylisopropylacetylurea, Allylisopropylacetylcarbamide, Sedormid[1]
CAS Number 528-92-7[1]
Molecular Formula C₉H₁₆N₂O₂[1]
SMILES C=CCC(C(C)C)C(NC(N)=O)=O[3]
InChI InChI=1S/C9H16N2O2/c1-4-5-7(6(2)3)8(12)11-9(10)13/h4,6-7H,1,5H2,2-3H3,(H3,10,11,12,13)[1]

Chemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

PropertyValue
Molecular Weight 184.24 g/mol [3][4]
Appearance White to off-white solid/powder to crystal[3][4]
Melting Point 194 - 198 °C[4]
Solubility Soluble in DMSO (approx. 150 mg/mL), DMF (approx. 20 mg/ml), and Ethanol (approx. 5 mg/ml). Sparingly soluble in aqueous buffers.[3][5][6][7]
Purity ≥ 98% (HPLC)[4]

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been developed. A common approach involves the reaction of 2-isopropyl-4-pentenoic acid with urea (B33335). The following is a generalized workflow based on described methods.[8][9][10]

Workflow for the Synthesis of this compound

G General Synthesis Workflow for this compound cluster_0 Step 1: Formation of 2-isopropyl-4-pentenoic acid cluster_1 Step 2: (Optional) Hydrolysis cluster_2 Step 3: Acyl Chloride Formation and Reaction with Urea A Isopentanoic acid or Isopentanoate C Reaction under alkaline conditions A->C B Allyl Bromide B->C D 2-isopropyl-4-pentenoic acid or 2-isopropyl-4-pentanoate C->D E 2-isopropyl-4-pentanoate H 2-isopropyl-4-pentenoic acid F Hydrolysis under alkaline conditions E->F G 2-isopropyl-4-pentenoic acid F->G I Transformation to Acyl Chloride H->I J Acyl Chloride Intermediate I->J L Reaction J->L K Urea K->L M This compound L->M

Caption: General Synthesis Workflow for this compound.

Methodology

A detailed experimental protocol, as derived from patent literature, is as follows:

  • Preparation of 2-isopropyl-4-pentenoic acid: Isopentanoic acid is reacted with allyl bromide in the presence of a strong base, such as lithium diisopropylamide (LDA), in an appropriate solvent like tetrahydrofuran (B95107) (THF).[8] The reaction mixture is typically cooled to a low temperature (e.g., -15°C to -78°C) before the dropwise addition of the reactants.[8] After the reaction is complete, the pH is adjusted to be acidic, and the product is extracted using an organic solvent.[8]

  • Formation of Acyl Chloride: The synthesized 2-isopropyl-4-pentenoic acid is then converted into its corresponding acyl chloride. This can be achieved by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Reaction with Urea: The acyl chloride is then reacted with urea to form this compound.[8] This reaction is typically carried out in a suitable solvent.

Mechanism of Action and Biological Effects

This compound acts as a central nervous system (CNS) depressant, exhibiting hypnotic and sedative properties.[11] Its mechanism of action is thought to be similar to that of barbiturates, although it is considered to be milder.[1] It has been shown to prolong methylhexabital-induced sleep and enhance morphine-induced analgesia in animal models.[5][7]

One of the significant biological effects of this compound is its potential to induce experimental porphyria.[5][12] Research has indicated that allylisopropylacetylurea can lead to an increase in porphyrin levels in the liver and urine of animals.[3][12]

The primary reason for the withdrawal of this compound from many markets was its association with the development of thrombocytopenic purpura, a serious condition characterized by a low platelet count.[1][11]

Drug Interaction Pathway

G This compound's Interaction with other CNS Depressants This compound This compound CNS_Depression Increased Central Nervous System Depression This compound->CNS_Depression Induces CNS_Depressants Other CNS Depressants (e.g., Benzodiazepines, Barbiturates, Alcohol) CNS_Depressants->CNS_Depression Induces

Caption: this compound's Interaction with other CNS Depressants.

Safety and Regulatory Status

This compound was withdrawn from clinical use in many countries due to its association with thrombocytopenic purpura.[1] However, it is still available in Japan and South Korea.[1] The Australian Therapeutic Goods Administration (TGA) has issued a safety alert prohibiting the sale, supply, and use of Japanese EVE-branded products containing this compound in Australia due to its dangerous side effects.[1]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, chemical properties, synthesis, and biological effects of this compound. While its clinical use is limited due to safety concerns, the information presented here is valuable for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who may be studying this compound or its derivatives. The provided experimental workflow and data tables offer a solid foundation for further investigation and understanding of this unique ureide-class sedative.

References

An In-depth Technical Guide to Apronal's Relationship with Barbiturates and its Structural Divergence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Apronal (apronalide), a sedative-hypnotic agent, and its relationship to the barbiturate (B1230296) class of drugs. While exhibiting similar pharmacological effects, key structural distinctions underpin differences in their activity and adverse effect profiles. This document delineates these structural differences, explores their shared mechanism of action at the GABA-A receptor, and presents a comparative overview of their metabolic pathways and associated toxicities. Detailed experimental protocols for assessing sedative-hypnotic activity and investigating drug-induced thrombocytopenia are also provided to facilitate further research in this area.

Introduction

This compound, chemically known as allylisopropylacetylurea, was synthesized in 1926 and introduced as a sedative and hypnotic agent. Although its clinical use was discontinued (B1498344) in most countries due to the risk of inducing thrombocytopenic purpura, it remains a subject of interest for understanding structure-activity relationships in sedative-hypnotic drugs. This guide aims to provide a detailed comparison between this compound and the well-established class of barbiturates, focusing on their chemical structures, pharmacological actions, and metabolic fates.

Structural Differences and Pharmacological Relationship

The primary structural difference between this compound and barbiturates lies in their core chemical scaffold. Barbiturates are cyclic ureides, derivatives of barbituric acid, which possesses a pyrimidine (B1678525) heterocyclic ring. In contrast, this compound is an acyclic, open-chain ureide (acylurea). This fundamental structural divergence is illustrated below.

Table 1: Structural Comparison of this compound and Barbituric Acid

CompoundChemical StructureCore Structure
This compound
alt text
Open-chain ureide (acylurea)
Barbituric Acid
alt text
Pyrimidine heterocyclic ring

Despite this structural difference, this compound is considered pharmacologically similar to barbiturates. Both classes of drugs act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This modulation enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane, resulting in sedation and hypnosis. However, this compound is reported to have a milder and shorter duration of action compared to many barbiturates.

Quantitative Pharmacological Data

Due to its withdrawal from the market several decades ago, detailed quantitative pharmacological data for this compound, such as specific GABA-A receptor binding affinities (Ki or IC50 values) and comprehensive pharmacokinetic parameters, are scarce in contemporary literature. The available information is largely qualitative, describing its effects in comparison to barbiturates.

For barbiturates, a wealth of quantitative data is available, demonstrating their potent interaction with the GABA-A receptor.

Table 2: GABA-A Receptor Binding Affinities of Selected Barbiturates

BarbiturateReceptor SubtypeKi (nM)IC50 (µM)
Pentobarbital (B6593769)α1β2γ2s-20-35 (for potentiation of GABA)
Pentobarbitalα6β2γ2s-58 (for direct activation)
PhenobarbitalNot specified--
Diazepam (for comparison)anion channel1012

Data for barbiturates are compiled from various sources and may vary depending on the experimental conditions and receptor subtype.

Table 3: Comparative Pharmacokinetic Parameters

ParameterThis compoundBarbiturates (Representative Values)
Administration OralOral, Intravenous, Intramuscular, Rectal
Bioavailability Not availableVariable (e.g., Phenobarbital: >90%)
Protein Binding Not availableVariable (e.g., Phenobarbital: 40-60%)
Metabolism Hepatic (presumed)Primarily hepatic via cytochrome P450 enzymes[1][2][3]
Half-life (t1/2) Shorter than many barbituratesVariable: Short-acting (e.g., Pentobarbital: 15-48 hrs), Long-acting (e.g., Phenobarbital: 80-120 hrs)
Excretion RenalPrimarily renal as metabolites
Cmax Not availableVaries by drug and dose
Tmax Not availableVaries by drug and dose

Signaling and Metabolic Pathways

GABA-A Receptor Signaling Pathway

Both this compound and barbiturates exert their effects by modulating the GABA-A receptor. The following diagram illustrates the general signaling pathway.

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel (closed) GABA_A_Receptor->Chloride_Channel Activates Chloride_Channel_Open Cl- Channel (open) Chloride_Channel->Chloride_Channel_Open Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization Cl- Influx This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Barbiturates Barbiturates Barbiturates->GABA_A_Receptor Positive Allosteric Modulation

GABA-A Receptor Signaling Pathway
Metabolic Pathways

Barbiturates are extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system, primarily through oxidation of substituents at the C5 position.[1][2][3] The specific CYP isoforms involved can vary between different barbiturates.

The metabolism of this compound is less well-characterized. However, it is presumed to undergo hepatic metabolism. The presence of an allyl group suggests that it may be susceptible to oxidation by CYP enzymes.

Metabolic_Pathways cluster_this compound This compound Metabolism cluster_barbiturates Barbiturate Metabolism This compound This compound (allylisopropylacetylurea) Apronal_Metabolites Oxidized Metabolites This compound->Apronal_Metabolites CYP450 (putative) Excretion Excretion Apronal_Metabolites->Excretion Renal Excretion Barbiturates Barbiturates Barbiturate_Metabolites Hydroxylated Metabolites Barbiturates->Barbiturate_Metabolites CYP450 (e.g., CYP2C9, CYP2C19, CYP3A4) Barbiturate_Metabolites->Excretion Renal Excretion

Comparative Metabolic Pathways

Experimental Protocols

Assessment of Sedative-Hypnotic Activity in Mice

This section provides protocols for common behavioral assays used to evaluate the sedative and hypnotic effects of compounds like this compound and barbiturates.

This test assesses spontaneous locomotor activity and exploratory behavior.

  • Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, often equipped with an overhead video camera for tracking.

  • Procedure:

    • Administer the test compound (e.g., this compound, barbiturate, or vehicle) to mice via the desired route (e.g., intraperitoneal).

    • After a specified pretreatment time (e.g., 30 minutes), place a mouse in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 5-10 minutes).

    • Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and number of rearings.

  • Expected Outcome: Sedative compounds will typically reduce locomotor activity.

Open_Field_Workflow Start Start Administer Administer Compound (i.p.) Start->Administer Wait Wait 30 min Administer->Wait Place Place Mouse in Open Field Arena Wait->Place Record Record Activity (5-10 min) Place->Record Analyze Analyze Video for Locomotor Activity Record->Analyze End End Analyze->End

Open Field Test Workflow

This assay measures the hypnotic effect of a compound by its ability to prolong sleep induced by a sub-hypnotic dose of a barbiturate.

  • Procedure:

    • Administer the test compound or vehicle to mice.

    • After a set pretreatment time, administer a dose of pentobarbital that induces a short and measurable sleep time.

    • Record the time from pentobarbital administration to the loss of the righting reflex (sleep latency) and the total time the animal remains asleep (duration of sleep). The righting reflex is lost when the animal, placed on its back, is unable to right itself within a specified time (e.g., 30 seconds).

  • Expected Outcome: Hypnotic compounds will decrease sleep latency and increase the duration of sleep.

In Vitro Assay for Drug-Induced Thrombocytopenia

This protocol outlines a method to detect drug-dependent antibodies that can cause thrombocytopenia, a known adverse effect of this compound.

  • Principle: This assay uses flow cytometry to detect the binding of patient-derived antibodies to platelets in the presence of the suspected drug.

  • Materials:

    • Patient serum (collected during the thrombocytopenic episode)

    • Control serum (from a healthy individual)

    • Washed platelets from a healthy donor

    • The suspected drug (this compound) dissolved in a suitable solvent

    • Fluorescently labeled anti-human IgG and IgM antibodies

    • Flow cytometer

  • Procedure:

    • Incubate washed donor platelets with patient serum or control serum in the presence and absence of this compound for a specified time (e.g., 30 minutes at 37°C).

    • Wash the platelets to remove unbound antibodies and drug.

    • Incubate the platelets with fluorescently labeled anti-human IgG and IgM antibodies.

    • Wash the platelets again to remove unbound secondary antibodies.

    • Analyze the platelets by flow cytometry to quantify the amount of bound fluorescent antibody.

  • Expected Outcome: A significant increase in fluorescence in the presence of both patient serum and this compound, compared to controls, indicates the presence of drug-dependent anti-platelet antibodies.

DITP_Assay_Workflow Start Start Incubate Incubate Platelets with Serum +/- Drug Start->Incubate Wash1 Wash Platelets Incubate->Wash1 Add_Antibody Add Fluorescently Labeled Anti-Human IgG/IgM Wash1->Add_Antibody Wash2 Wash Platelets Add_Antibody->Wash2 Analyze Analyze by Flow Cytometry Wash2->Analyze End End Analyze->End

Drug-Induced Thrombocytopenia Assay Workflow

Conclusion

This compound and barbiturates, while structurally distinct, share a common pharmacological target in the GABA-A receptor, leading to similar sedative-hypnotic effects. The open-chain ureide structure of this compound, in contrast to the heterocyclic ring of barbiturates, likely contributes to its reportedly milder and shorter-acting profile. The significant adverse effect of thrombocytopenic purpura ultimately led to the withdrawal of this compound from widespread clinical use. The experimental protocols provided in this guide offer a framework for further investigation into the comparative pharmacology and toxicology of these and other sedative-hypnotic agents. A deeper understanding of the structure-activity relationships and metabolic pathways of such compounds is crucial for the development of safer and more effective drugs targeting the central nervous system.

References

The Discovery of Apronal-Induced Thrombocytopenic Purpura: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the seminal discovery of Apronal-induced thrombocytopenic purpura, a landmark case in the understanding of drug-induced immune-mediated hematological disorders. We delve into the foundational research of J.F. Ackroyd, presenting the core findings that established the immunological basis of this adverse drug reaction. This document summarizes the quantitative data from historical case reports, details the key experimental protocols used in the initial investigations, and visualizes the proposed pathogenic mechanisms and experimental workflows. This guide serves as a comprehensive resource for researchers in immunology, hematology, and drug development, offering insights into the mechanisms of drug hypersensitivity and the historical context of pharmacovigilance.

Introduction

The sedative-hypnotic drug Apronalide, marketed under the trade name Sedormid, was widely used in the mid-20th century. However, its use was associated with a severe and sometimes fatal adverse effect: a rapid and dramatic decrease in platelet count, leading to bleeding diathesis, a condition known as thrombocytopenic purpura.[1][2] The pioneering work of British physician and researcher J.F. Ackroyd in the late 1940s and early 1950s was instrumental in elucidating the immunological mechanism underlying this drug-induced toxicity.[1][2][3] His meticulous investigations provided the first clear evidence that a drug could act as a hapten, triggering an antibody response that targeted the patient's own platelets, but only in the presence of the drug. This discovery laid the groundwork for our current understanding of drug-induced immune thrombocytopenia (DITP).

This whitepaper revisits Ackroyd's groundbreaking research, presenting the data and methodologies that were pivotal in establishing the immunologic basis of this compound-induced thrombocytopenic purpura.

Quantitative Data from Foundational Studies

The following table summarizes the typical quantitative findings from case studies of this compound-induced thrombocytopenic purpura as reported in early investigations. These data illustrate the dramatic effect of the drug on platelet counts and the subsequent recovery upon its withdrawal.

ParameterValue (During Acute Phase)Value (After Drug Withdrawal)Reference
Platelet Count < 50,000/µL> 150,000/µL (within 7-10 days)[4]
Bleeding Time Significantly Prolonged (> 10 minutes)Normal (2-7 minutes)[5]
Clot Retraction Poor or AbsentNormal[5]

Core Experimental Protocols

The diagnosis and investigation of this compound-induced thrombocytopenic purpura relied on several key in vitro hematological and immunological techniques. The protocols described below are based on the methodologies available and utilized during the mid-20th century.

Platelet Agglutination Test

This test was central to demonstrating the drug-dependent antibody-mediated platelet destruction.

Objective: To determine if a patient's serum contains antibodies that cause platelet agglutination in the presence of Apronalide.

Methodology:

  • Sample Collection: Whole blood was collected from the patient during the acute thrombocytopenic phase and after recovery. Serum was separated by centrifugation.

  • Platelet Suspension Preparation: A suspension of normal platelets from a compatible donor (or the patient's own platelets after recovery) was prepared by centrifuging citrated blood at a low speed to obtain platelet-rich plasma, followed by further centrifugation to pellet the platelets, which were then resuspended in saline.

  • Test Procedure:

    • A small volume of the patient's serum was mixed with the normal platelet suspension.

    • A saturated solution of Apronalide in saline was added to the mixture.

    • Control tubes were prepared, including:

      • Patient's serum + platelet suspension (without Apronalide)

      • Normal serum + platelet suspension + Apronalide solution

      • Saline + platelet suspension + Apronalide solution

  • Incubation and Observation: The mixtures were incubated at 37°C and observed for macroscopic and microscopic agglutination at regular intervals.

Interpretation: The presence of platelet agglutination only in the tube containing the patient's serum, normal platelets, and Apronalide indicated the presence of drug-dependent anti-platelet antibodies.

Complement Fixation Test

This test was employed to demonstrate that the antigen-antibody reaction in the presence of the drug consumed complement, a key feature of classical immune responses.

Objective: To detect the consumption of complement by the drug-platelet-antibody complex.

Methodology:

  • Reagents:

    • Patient's serum (heat-inactivated to destroy endogenous complement).

    • A suspension of normal platelets.

    • A saturated solution of Apronalide.

    • A standardized amount of guinea pig serum as a source of complement.

    • An indicator system: sheep red blood cells (RBCs) sensitized with anti-sheep RBC antibody (hemolysin).

  • Test Procedure:

    • The patient's serum, platelet suspension, and Apronalide solution were mixed.

    • A known amount of complement was added, and the mixture was incubated.

  • Addition of Indicator System: The sensitized sheep RBCs were added to the mixture and incubated further.

  • Observation: The degree of hemolysis was observed.

Interpretation:

  • No hemolysis (Positive Test): Indicated that the complement was "fixed" or consumed by the Apronalide-platelet-antibody complex, leaving no complement to lyse the sensitized RBCs.

  • Hemolysis (Negative Test): Indicated that complement was not fixed, and was therefore available to lyse the sensitized RBCs.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of this compound-induced thrombocytopenic purpura and the experimental workflow for its investigation.

Proposed Pathogenic Signaling Pathway

cluster_drug_interaction Drug Interaction and Immune Complex Formation cluster_platelet_destruction Platelet Destruction Apronalide Apronalide (Sedormid) Platelet Platelet Surface Glycoprotein Apronalide->Platelet Non-covalent binding ImmuneComplex Drug-Platelet-Antibody Immune Complex Platelet->ImmuneComplex Antibody Pre-existing or Induced IgG Antibody Antibody->ImmuneComplex Complement Complement Activation ImmuneComplex->Complement Classical Pathway Macrophage Macrophage (Phagocytosis) ImmuneComplex->Macrophage Fcγ Receptor Binding Thrombocytopenia Thrombocytopenia Complement->Thrombocytopenia Lysis Macrophage->Thrombocytopenia Clearance

Caption: Proposed mechanism of this compound-induced thrombocytopenia.

Experimental Workflow for Diagnosis

Start Patient with Suspected This compound-Induced Thrombocytopenia BloodSample Collect Patient Blood Sample (Serum) Start->BloodSample PlateletAgglutination Platelet Agglutination Test BloodSample->PlateletAgglutination ComplementFixation Complement Fixation Test BloodSample->ComplementFixation PositiveResult Positive Result: Agglutination/No Hemolysis in presence of Apronalide PlateletAgglutination->PositiveResult NegativeResult Negative Result PlateletAgglutination->NegativeResult ComplementFixation->PositiveResult ComplementFixation->NegativeResult Diagnosis Diagnosis Confirmed: This compound-Induced Immune Thrombocytopenic Purpura PositiveResult->Diagnosis AlternativeDiagnosis Consider Alternative Diagnoses NegativeResult->AlternativeDiagnosis

Caption: Diagnostic workflow for this compound-induced purpura.

Conclusion

The discovery of the immunological basis of this compound-induced thrombocytopenic purpura by J.F. Ackroyd represents a pivotal moment in the history of medicine and pharmacology. His work not only led to the withdrawal of a dangerous drug but also established a new paradigm for understanding adverse drug reactions. The experimental approaches he employed, though rudimentary by modern standards, were elegant in their design and conclusive in their findings. This technical guide serves to document and preserve the core scientific contributions of this discovery, providing a valuable resource for contemporary researchers. The fundamental principles of drug-dependent antibody-mediated cytotoxicity, first elucidated in the context of Apronalide, continue to be relevant in the study of immune-mediated drug toxicities and in the development of safer therapeutic agents.

References

In Vitro Effects of Apronal on Platelet Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the in vitro effects of Apronal (also known as allylisopropylacetylurea or Sedormid) on platelets. Notably, a thorough review of existing scientific literature reveals a lack of evidence for a direct, dose-dependent effect of this compound on platelet aggregation . Instead, the primary mechanism by which this compound affects platelets is through an immune-mediated response, leading to thrombocytopenia. This guide will detail the known immunological mechanism of this compound-induced thrombocytopenia, provide standardized experimental protocols for assessing platelet aggregation in vitro, and illustrate relevant biological pathways.

This compound and Platelet Function: An Overview

This compound is a sedative-hypnotic drug that was withdrawn from clinical use in many countries after it was discovered to cause severe thrombocytopenic purpura.[1] While the term "platelet aggregation" might be initially considered, research indicates that the adverse effects of this compound on platelets are not due to a direct interference with the aggregation cascade. Instead, the drug is implicated in an immunological reaction that results in the destruction of platelets, a process known as platelet lysis.[2]

Absence of Direct In Vitro Effects on Platelet Aggregation

Extensive searches of scientific databases have not yielded any studies presenting quantitative data on the direct in vitro effects of this compound on platelet aggregation induced by common agonists such as ADP, collagen, or thrombin. This suggests that this compound itself does not act as a direct inhibitor or activator of the signaling pathways that lead to platelet aggregation.

The Immunological Mechanism of this compound-Induced Thrombocytopenia

The primary mechanism of this compound-induced thrombocytopenia is the formation of drug-dependent antibodies. In susceptible individuals, this compound can trigger an immune response that leads to the production of antibodies that recognize and bind to platelet surface glycoproteins, but only in the presence of the drug or a metabolite. This binding opsonizes the platelets, marking them for destruction by the reticuloendothelial system, primarily in the spleen. This leads to a rapid decrease in platelet count, resulting in thrombocytopenia.

Quantitative Data on this compound's Effects on Platelet Aggregation

As stated, there is no available quantitative data from in vitro studies to populate a table on the direct effects of this compound on platelet aggregation. Research has focused on the immunological aspects of the drug's side effects rather than a direct pharmacological effect on aggregation.

Experimental Protocols

While no specific protocols for testing the direct effects of this compound on platelet aggregation exist due to the lack of observed direct effects, the following are standard, detailed methodologies for key experiments used to assess platelet aggregation in vitro. These protocols would be the foundation for any future investigation into the direct effects of a compound on platelet function.

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

Objective: To isolate platelets from whole blood for in vitro aggregation studies.

Materials:

Procedure for PRP:

  • Collect whole blood from healthy, drug-free donors.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off.

  • Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a polypropylene tube.

  • The remaining blood can be centrifuged at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a blank in the aggregometer.

  • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Procedure for Washed Platelets:

  • To PRP, add apyrase (to prevent activation) and prostaglandin (B15479496) E1 (to maintain platelets in a resting state).

  • Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer.

  • Repeat the washing step twice to ensure the removal of plasma proteins.

  • Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration.

Light Transmission Aggregometry (LTA)

Objective: To measure platelet aggregation by detecting changes in light transmission through a platelet suspension.

Materials:

  • Platelet aggregometer.

  • Cuvettes with stir bars.

  • PRP or washed platelets.

  • Platelet agonists (e.g., ADP, collagen, thrombin, arachidonic acid).

  • Test compound (in this hypothetical case, this compound) at various concentrations.

Procedure:

  • Pre-warm the PRP/washed platelet suspension and agonist solutions to 37°C.

  • Calibrate the aggregometer with PPP (or buffer for washed platelets) to set 100% light transmission and with PRP to set 0% light transmission.

  • Pipette a standardized volume of PRP/washed platelets into a cuvette with a stir bar and place it in the heating block of the aggregometer.

  • Add the vehicle control or the test compound (this compound) and incubate for a specified time (e.g., 1-5 minutes).

  • Add the platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The maximum percentage of aggregation is calculated from the change in light transmission.

Flow Cytometry for Drug-Dependent Antibody Detection

Objective: To detect the binding of drug-dependent antibodies to platelets.

Materials:

  • Flow cytometer.

  • Patient serum (containing potential antibodies).

  • Healthy donor platelets (PRP or washed).

  • This compound solution.

  • Fluorescently labeled secondary antibody (e.g., anti-human IgG-FITC).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Incubate healthy donor platelets with patient serum in the presence and absence of a therapeutic concentration of this compound for 30-60 minutes at 37°C.

  • Wash the platelets with PBS to remove unbound antibodies.

  • Add the fluorescently labeled secondary antibody and incubate for 30 minutes in the dark.

  • Wash the platelets again to remove the unbound secondary antibody.

  • Resuspend the platelets in PBS and analyze them using a flow cytometer.

  • An increase in fluorescence intensity in the presence of both patient serum and this compound, compared to controls (serum alone, this compound alone), indicates the presence of drug-dependent antibodies.

Signaling Pathways and Visualizations

General Platelet Aggregation Signaling Pathway

The following diagram illustrates the general signaling pathways involved in platelet activation and aggregation initiated by common agonists. These pathways converge on the activation of the GPIIb/IIIa receptor, the final common step in platelet aggregation.

G cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_final_pathway Final Common Pathway Thrombin Thrombin PAR PAR1/4 Thrombin->PAR ADP ADP P2Y P2Y1/P2Y12 ADP->P2Y Collagen Collagen GPVI GPVI Collagen->GPVI PLC Phospholipase C (PLC) PAR->PLC P2Y->PLC PI3K PI3K P2Y->PI3K GPVI->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca Ca²⁺ Mobilization IP3_DAG->Ca PKC Protein Kinase C (PKC) IP3_DAG->PKC GPIIbIIIa_activation GPIIb/IIIa Activation Ca->GPIIbIIIa_activation PKC->GPIIbIIIa_activation PI3K->GPIIbIIIa_activation Aggregation Platelet Aggregation GPIIbIIIa_activation->Aggregation

Caption: General signaling pathways in platelet activation.

Experimental Workflow for In Vitro Platelet Aggregation Study

The diagram below outlines a typical workflow for investigating the effect of a test compound on platelet aggregation.

G Blood Whole Blood Collection (Sodium Citrate) PRP_Prep PRP Preparation (Centrifugation) Blood->PRP_Prep Incubation Incubation with Test Compound (this compound) PRP_Prep->Incubation Aggregation_Test Light Transmission Aggregometry (LTA) Incubation->Aggregation_Test Data_Analysis Data Analysis (% Aggregation) Aggregation_Test->Data_Analysis Agonist Addition of Agonist (e.g., ADP, Collagen) Agonist->Aggregation_Test

Caption: Workflow for in vitro platelet aggregation testing.

Proposed Mechanism of this compound-Induced Thrombocytopenia

This diagram illustrates the immunological mechanism believed to be responsible for this compound-induced thrombocytopenia.

G cluster_platelet Platelet Surface Platelet Platelet GPIIbIIIa GPIIb/IIIa This compound This compound This compound->GPIIbIIIa binds to Antibody Drug-Dependent Antibody (IgG) Antibody->GPIIbIIIa binds to complex Fc_Receptor Fc Receptor Antibody->Fc_Receptor binds via Fc region Macrophage Macrophage Phagocytosis Platelet Destruction (Phagocytosis) Fc_Receptor->Phagocytosis triggers

Caption: Mechanism of this compound-induced thrombocytopenia.

Conclusion

References

The metabolic pathway of Apronal in hepatic cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Metabolic Pathway of Apronal in Hepatic Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (allylisopropylacetylurea), a sedative-hypnotic agent withdrawn from clinical use due to severe toxicity, undergoes extensive metabolism in hepatic cells, primarily mediated by the cytochrome P450 (CYP450) enzyme system. This guide delineates the putative metabolic pathway of this compound, which is characterized by the formation of a highly reactive epoxide intermediate responsible for its toxicity. The core pathways involve Phase I oxidative reactions, including epoxidation of the allyl group and hydroxylation of the alkyl side chain, followed by Phase II detoxification via glutathione (B108866) and glucuronide conjugation. Due to the drug's withdrawal several decades ago, this guide synthesizes information from studies on close structural analogs and established principles of xenobiotic metabolism to present a scientifically grounded, albeit hypothesized, metabolic map. Detailed experimental protocols for investigating such pathways and quantitative summaries of the metabolic processes are provided to support further research in drug metabolism and toxicology.

Introduction

This compound, also known as allylisopropylacetylurea or Sedormid, is a ureide-class sedative and hypnotic drug developed in the 1920s.[1][2] Structurally similar to barbiturates, it acts on the central nervous system.[1] However, its clinical use was terminated after it was discovered to cause severe idiosyncratic toxicity, most notably thrombocytopenic purpura.[1] This toxicity is strongly indicative of bioactivation to a reactive metabolite that can form covalent adducts with cellular macromolecules.

The liver is the primary site of this compound biotransformation. Studies in animal models have demonstrated that this compound administration significantly impacts hepatic cytochrome P450 enzymes, causing an initial decrease in P450 content and inducing experimental porphyria.[3][4][5] This points to a direct and disruptive interaction with the heme-containing CYP450 system, which is central to its metabolism and toxicity.

This document provides a detailed overview of the hypothesized metabolic pathway of this compound in hepatocytes, focusing on the enzymatic reactions, the formation of intermediates, and subsequent detoxification and elimination pathways.

Core Metabolic Pathways in Hepatic Cells

The metabolism of this compound is presumed to follow the classic two-phase process for xenobiotics: Phase I functionalization and Phase II conjugation.[6][7] The lipophilic nature of the drug makes it a prime substrate for the CYP450 monooxygenase system located in the endoplasmic reticulum of hepatocytes.[8]

Phase I Metabolism: Oxidation and Bioactivation

Phase I metabolism of this compound is dominated by CYP450-catalyzed oxidation of its allylisopropyl side chain. These reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation.[8] Crucially, one of these pathways leads to the formation of a reactive metabolite.

Pathway A: Epoxidation of the Allyl Moiety (Bioactivation) Strong evidence from the structurally analogous compound, allylisopropylacetamide (B110000) (AIA), suggests that the primary route of this compound bioactivation is the CYP450-mediated oxidation of its terminal allyl group to form a reactive epoxide.[3] Epoxides are three-membered ring electrophiles that are highly reactive due to significant ring strain.[9][10] This reactive intermediate is capable of covalently binding to cellular nucleophiles, such as proteins and nucleic acids, leading to cellular damage and immune-mediated toxicity. This mechanism is a well-established cause of idiosyncratic drug toxicity. The interaction with the CYP450 enzyme itself during this process can lead to "suicide inhibition," where the reactive metabolite binds to and inactivates the enzyme, explaining the observed destruction of P450 by related compounds.[11]

Pathway B: Alkyl Hydroxylation In parallel, CYP450 enzymes are expected to catalyze the hydroxylation of the isopropyl group and other aliphatic positions on the this compound molecule. This is a common and generally detoxifying oxidative pathway for many drugs, creating hydroxylated metabolites (-OH) that are more polar and serve as primary substrates for Phase II conjugation reactions.[12]

Phase II Metabolism: Detoxification and Elimination

The reactive and functionalized metabolites generated in Phase I undergo conjugation with endogenous hydrophilic molecules to facilitate their excretion.

Pathway A: Glutathione (GSH) Conjugation The primary detoxification route for the reactive epoxide intermediate is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[] The nucleophilic thiol group of GSH attacks one of the electrophilic carbons of the epoxide ring, leading to its opening and the formation of a stable, water-soluble GSH-conjugate.[9][14] This conjugate can then be further processed into mercapturic acid and excreted from the body.[15] Depletion of cellular GSH stores under conditions of high this compound dosage would overwhelm this detoxification pathway, allowing the reactive epoxide to bind to cellular targets and cause toxicity, a mechanism analogous to acetaminophen (B1664979) overdose.[3][16]

Pathway B: Glucuronidation The hydroxylated metabolites produced during Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group, forming a highly water-soluble glucuronide conjugate that is readily eliminated in urine or bile.[17] This is a major detoxification pathway for a wide range of drugs and their metabolites.[5][18]

Data Presentation: Summary of Metabolic Reactions

As specific quantitative data for this compound metabolism is unavailable in the literature, the following table summarizes the hypothesized reactions, enzymes, and metabolite characteristics.

Metabolic Phase Reaction Type Enzyme System Substrate Moiety Product/Metabolite Metabolite Characteristic
Phase I EpoxidationCytochrome P450 (CYP)Allyl GroupThis compound-epoxideReactive , Electrophilic, Cytotoxic
Phase I HydroxylationCytochrome P450 (CYP)Isopropyl/Alkyl GroupHydroxy-ApronalMore Polar, Substrate for Phase II
Phase II Glutathione ConjugationGlutathione S-Transferase (GST)This compound-epoxideThis compound-SG-ConjugateDetoxified, Water-Soluble, Excretable
Phase II GlucuronidationUDP-Glucuronosyltransferase (UGT)Hydroxy-ApronalThis compound-O-GlucuronideDetoxified, Highly Water-Soluble, Excretable

Visualization of Pathways and Workflows

Diagram of the Putative Metabolic Pathway of this compound

Apronal_Metabolism cluster_phase1 Phase I Metabolism (Hepatic Endoplasmic Reticulum) cluster_pathways cluster_phase2 Phase II Metabolism (Hepatic Cytosol) cluster_output Cellular Outcomes This compound This compound (Allylisopropylacetylurea) P450 Cytochrome P450 (CYP) Enzymes This compound->P450 Reactive_Metabolite Reactive Epoxide Intermediate P450->Reactive_Metabolite Epoxidation (Bioactivation) Hydroxylated_Metabolite Hydroxylated Metabolite P450->Hydroxylated_Metabolite Hydroxylation (Detoxification) GSH Glutathione (GSH) + GST Enzyme Reactive_Metabolite->GSH Toxicity Covalent Adducts & Cellular Toxicity Reactive_Metabolite->Toxicity GSH Depletion UGT UDPGA + UGT Enzyme Hydroxylated_Metabolite->UGT GSH_Conjugate Glutathione Conjugate GSH->GSH_Conjugate Detoxification Glucuronide_Conjugate Glucuronide Conjugate UGT->Glucuronide_Conjugate Detoxification Excretion Excretion (Urine / Bile) GSH_Conjugate->Excretion Glucuronide_Conjugate->Excretion

Caption: Putative metabolic pathway of this compound in hepatic cells.

Diagram of an Experimental Workflow for Metabolite Identification

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Prepare Human Liver Microsomes (HLM) Incubate Incubate HLM, this compound, and Cofactors at 37°C HLM->Incubate Cofactors Prepare Cofactor Solution (NADPH, UDPGA, GSH) Cofactors->Incubate Test_Compound Prepare this compound Solution Test_Compound->Incubate Time_Points Collect Samples at Time Points (0, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data_Analysis Data Analysis: Identify Parent & Metabolites LCMS->Data_Analysis Result Metabolic Stability (t½) Metabolite Profile Data_Analysis->Result

Caption: Workflow for in vitro analysis of this compound metabolism.

Experimental Protocols

The following protocols are synthesized from established methodologies for in vitro drug metabolism studies and are suitable for investigating the biotransformation of this compound.[19][20][21][22]

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes (HLMs) to calculate its in vitro half-life (t½).

Materials:

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., carbamazepine)

  • 96-well incubation plates and analytical plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 1 µM this compound working solution in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup: In a 96-well plate, add 50 µL of phosphate buffer. Add 25 µL of 2 mg/mL HLM solution (diluted from stock). Add 25 µL of the 1 µM this compound solution. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 25 µL of the pre-warmed NADPH regenerating system to each well. The final reaction volume is 125 µL, with a final this compound concentration of 200 nM and HLM concentration of 0.4 mg/mL.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 250 µL of ice-cold ACN containing the internal standard to the respective wells. The 0-minute sample is prepared by adding the ACN before the NADPH system.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate. Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

Protocol 2: Trapping and Identification of a Reactive Glutathione Conjugate

Objective: To detect the formation of a reactive metabolite by trapping it with glutathione (GSH) and identifying the resulting conjugate.

Materials:

  • Same as Protocol 5.1, with the addition of:

  • Glutathione (GSH), reduced form

  • Glutathione S-transferase (GST) enzyme (optional, as conjugation can occur non-enzymatically)

Methodology:

  • Preparation: Prepare incubation mixtures as described in Protocol 5.1.

  • Incubation Setup: Create two sets of incubation conditions:

    • Set A (Control): HLM, this compound, NADPH system.

    • Set B (Trapping): HLM, this compound, NADPH system, and a high concentration of GSH (e.g., 1-5 mM). Optionally, add GST to enhance enzymatic conjugation.

  • Reaction and Processing: Initiate the reactions and incubate for a fixed time (e.g., 60 minutes). Process the samples as described in Protocol 5.1.

  • Analysis: Analyze the supernatants using LC-MS/MS. In addition to monitoring the parent drug, perform a search for the predicted mass of the this compound-GSH conjugate (Mass of this compound + Mass of GSH).

  • Data Interpretation: The appearance of a new peak corresponding to the mass of the this compound-GSH conjugate in Set B, which is absent or significantly lower in Set A, provides strong evidence for the formation of a reactive metabolite that is trapped by GSH.[3] The structure can be further elucidated using tandem mass spectrometry (MS/MS) fragmentation analysis.

Conclusion

is a critical determinant of its toxicity. The available evidence strongly supports a bioactivation pathway initiated by cytochrome P450-mediated epoxidation of the drug's allyl group. This reactive intermediate is the likely culprit behind the covalent modification of cellular proteins, leading to the adverse effects that caused its clinical withdrawal. Detoxification occurs through the conjugation of this epoxide with glutathione and through glucuronidation of hydroxylated metabolites. The provided framework and experimental protocols offer a robust starting point for researchers aiming to further investigate the metabolism of this compound or other structurally related compounds, contributing to a deeper understanding of the mechanisms of drug-induced toxicity.

References

Apronal (Allylisopropylacetylurea): A Technical Guide to Inducing Experimental Acute Intermittent Porphyria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of Apronal, also known as allylisopropylacetylurea (AIA), as a chemical tool for inducing experimental models of acute intermittent porphyria (AIP). Porphyrias are a group of metabolic disorders resulting from deficiencies in the heme biosynthesis pathway. Experimental models are critical for understanding the pathophysiology of these diseases and for the preclinical evaluation of novel therapeutic agents. This compound serves as a potent inducer of the rate-limiting enzyme in heme synthesis, 5'-aminolevulinate synthase 1 (ALAS1), by disrupting the hepatic heme pool through the inactivation of cytochrome P450 enzymes. This guide details the underlying molecular mechanisms, provides structured experimental protocols for both in vivo (rat) and in vitro (primary chick embryo hepatocyte) models, presents quantitative data on the expected biochemical outcomes, and visualizes key pathways and workflows using Graphviz diagrams.

Introduction

Acute Intermittent Porphyria (AIP) is an autosomal dominant disorder caused by a deficiency in the enzyme hydroxymethylbilane (B3061235) synthase (HMBS), the third enzyme in the heme biosynthetic pathway. Under basal conditions, most individuals with this genetic trait remain asymptomatic. However, exposure to certain precipitating factors, including various drugs, hormonal fluctuations, and caloric restriction, can trigger life-threatening neurovisceral attacks. These attacks are characterized by the massive overproduction and accumulation of the neurotoxic heme precursors, δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG).[1]

The development of effective therapies for AIP relies on robust experimental models that can accurately replicate the biochemical hallmarks of an acute attack. This compound (allylisopropylacetylurea), a sedative-hypnotic drug withdrawn from clinical use, has been widely established as a reliable agent for this purpose.[2][3] Its ability to rapidly induce a porphyric state makes it an invaluable tool for studying disease mechanisms and testing therapeutic interventions.

Mechanism of Action: Heme Pool Depletion and ALAS1 Induction

The primary mechanism by which this compound induces a porphyric state is through the induction of hepatic ALAS1. This induction is not direct but is a consequence of the depletion of a regulatory "free" heme pool within hepatocytes.[1][2] Heme functions as a negative feedback regulator of its own synthesis pathway at multiple levels.[2][4]

This compound's effect is mediated through its interaction with the cytochrome P450 (CYP450) enzyme superfamily. As a substrate for these heme-containing monooxygenases, this compound is metabolically activated into a reactive intermediate. This intermediate then acts as a mechanism-based inactivator , covalently binding to the P450 apoprotein or its heme prosthetic group.[5][6] This irreversible inactivation leads to the destruction of CYP450 enzymes, causing a significant drain on the intracellular heme pool.

The depletion of the regulatory heme pool removes the negative feedback on the ALAS1 gene, leading to a dramatic increase in its transcription. Several key transcriptional regulators are involved in this process, including nuclear receptors like the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), which are activated by xenobiotics, and coactivators such as Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[7][8] The resulting surge in ALAS1 activity leads to a massive production of ALA. In a system where a downstream enzyme like HMBS is deficient (as in AIP), this leads to the accumulation and excretion of large quantities of ALA and PBG, mimicking the biochemical profile of an acute attack.

Signaling Pathway of this compound-Induced Porphyria

The following diagram illustrates the molecular cascade initiated by this compound, leading to the overproduction of heme precursors.

G cluster_0 Hepatocyte cluster_1 Regulatory Effect cluster_2 Heme Biosynthesis Pathway (Mitochondria/Cytosol) This compound This compound (AIA) CYP450 Cytochrome P450 (Heme-containing) This compound->CYP450 Metabolism ReactiveInt Reactive Intermediate CYP450->ReactiveInt InactiveCYP Inactive CYP450 (Heme Destruction) ReactiveInt->InactiveCYP Covalent Binding (Mechanism-Based Inactivation) HemePool Regulatory Heme Pool InactiveCYP->HemePool Depletes ALAS1_Gene ALAS1 Gene (in Nucleus) HemePool->ALAS1_Gene Negative Feedback (Repression) ALAS1_Protein ALAS1 Enzyme (Increased Synthesis) ALAS1_Gene->ALAS1_Protein Upregulated Transcription & Translation ALA δ-Aminolevulinic Acid (ALA) (Accumulates) ALAS1_Protein->ALA Catalyzes Production PBG Porphobilinogen (PBG) (Accumulates) ALA->PBG ALAD Enzyme Excretion_ALA Urinary Excretion of ALA ALA->Excretion_ALA Excretion_PBG Urinary Excretion of PBG PBG->Excretion_PBG

Caption: Molecular mechanism of this compound-induced porphyria via CYP450 inactivation.

Experimental Protocols

The following protocols provide detailed methodologies for inducing experimental porphyria using this compound in both in vivo and in vitro models.

In Vivo Model: Rat

This protocol is synthesized from established methodologies for inducing chemical porphyria in rats.[2][3][9]

Materials:

  • This compound (Allylisopropylacetylurea, AIA)

  • Sterile 0.9% saline solution or corn oil for vehicle

  • Male Wistar rats (e.g., 30-day old, or ~150-200g)

  • Metabolic cages for 24-hour urine collection

  • Light-protected urine collection vessels

  • Standard laboratory equipment for intraperitoneal (i.p.) injections

  • Materials for euthanasia and tissue collection (e.g., CO2 chamber, surgical tools)

  • Reagents for ALA/PBG analysis (see Section 3.3)

Procedure:

  • Acclimatization: House rats under standard conditions (12-hour light/dark cycle, free access to food and water) for at least one week before the experiment.

  • Baseline Collection: Place rats in individual metabolic cages 24 hours prior to injection to collect baseline 24-hour urine samples. Ensure collection vessels are protected from light to prevent porphyrin degradation.

  • Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle (e.g., corn oil). A common dose range for significant ALAS induction is 200-400 mg/kg body weight.[2] For a 400 mg/kg dose, a 40 mg/mL suspension would require an injection volume of 1 mL per 100g of body weight. Ensure the solution is well-mixed before each injection.

  • Administration: Administer the this compound suspension via intraperitoneal (i.p.) injection. Administer an equivalent volume of vehicle to control animals.

  • Post-Dose Urine Collection: Return animals to metabolic cages immediately after injection and collect urine for the next 24 hours.

  • Sample Processing & Storage: At the end of the collection period, measure the total urine volume. Centrifuge a small aliquot to remove precipitates. Store the supernatant at -20°C or lower in light-protected tubes until analysis.

  • Tissue Collection (Optional): At the 24-hour mark, animals can be euthanized. The liver should be rapidly excised, weighed, and flash-frozen in liquid nitrogen or processed immediately for analysis of ALAS activity or porphyrin content.

In Vitro Model: Primary Chick Embryo Hepatocyte Culture

This model offers a high-throughput system to screen compounds for porphyria-inducing potential. This protocol is based on standard methods for chick embryo liver cell culture.[1][10][11]

Materials:

  • Fertilized chicken eggs, incubated for 12-14 days

  • Hanks' Balanced Salt Solution (HBSS), sterile

  • Trypsin-EDTA solution (e.g., 0.125%)

  • Growth medium (e.g., Medium 199 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cell culture flasks or plates, incubator (37°C, 5% CO2)

  • Standard cell culture equipment (laminar flow hood, centrifuge, etc.)

Procedure:

  • Hepatocyte Isolation: Under sterile conditions, remove embryos from eggs. Aseptically excise the livers, removing the gallbladder. Mince the liver tissue finely in sterile PBS.

  • Cell Disaggregation: Wash the minced tissue with PBS, then incubate with trypsin-EDTA solution with gentle stirring at room temperature for ~10 minutes to disaggregate the cells.

  • Cell Seeding: Neutralize the trypsin with growth medium containing FBS. Filter the cell suspension through sterile gauze to remove tissue fragments. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh growth medium.

  • Plating: Determine cell viability and count. Seed the hepatocytes onto culture plates at a density of approximately 2x10^5 cells/cm^2. Incubate at 37°C with 5% CO2.

  • Induction: After allowing the cells to attach and form a monolayer (typically 24-48 hours), replace the medium with fresh medium containing this compound at the desired final concentration (e.g., 10-50 µg/mL). A vehicle control (DMSO) must be run in parallel.

  • Sample Collection: After the desired incubation period (e.g., 12-24 hours), collect the culture medium for analysis of secreted porphyrins. The cell monolayer can be harvested to measure intracellular ALAS activity.

Biochemical Analysis: Measurement of Urinary ALA and PBG

The quantification of ALA and PBG is the primary endpoint for confirming the induction of porphyria.

Method 1: Spectrophotometry (Mauzerall-Granick Assay) [12][13] This classic method uses ion-exchange chromatography to separate ALA and PBG, followed by a colorimetric reaction with Ehrlich's reagent.

  • Sample Preparation: Dilute urine samples with distilled water.

  • Chromatography: Apply the diluted urine to a set of anionic and cationic exchange columns. PBG binds to the anionic column, while ALA binds to the cationic column.

  • Elution: Wash the columns to remove interfering substances. Elute PBG and ALA separately using appropriate buffers.

  • Colorimetric Reaction:

    • For PBG: Mix the PBG eluate with Ehrlich's reagent. A cherry-red color will develop.

    • For ALA: First, convert ALA to a pyrrole (B145914) by heating it with acetylacetone. Then, add Ehrlich's reagent to the cooled mixture.

  • Quantification: Measure the absorbance of the colored product at 553 nm using a spectrophotometer. Calculate the concentration against a standard curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [13][14] This is the modern gold-standard method, offering higher sensitivity and specificity.

  • Sample Preparation: Mix a small volume of urine (e.g., 25 µL) with an internal standard mixture containing stable isotope-labeled ALA and PBG.

  • Purification: Use Solid Phase Extraction (SPE) to purify and concentrate the analytes.

  • Derivatization: Chemically modify ALA and PBG (e.g., butylation) to improve their chromatographic and mass spectrometric properties.

  • Analysis: Inject the prepared sample into an LC-MS/MS system. The compounds are separated by the liquid chromatography column and then detected and quantified by the mass spectrometer using selective reaction monitoring.

  • Quantification: Concentrations are calculated based on the ratio of the analyte signal to the internal standard signal.

Experimental Workflow Diagram

G cluster_invivo In Vivo Protocol (Rat) cluster_invitro In Vitro Protocol (Hepatocytes) A1 Acclimatize Rats (1 week) A2 Collect Baseline 24h Urine A1->A2 A3 Prepare this compound (200-400 mg/kg in vehicle) A2->A3 A4 Administer via I.P. Injection A3->A4 A5 Collect Experimental 24h Urine A4->A5 A6 Harvest Liver Tissue (Optional) A5->A6 Analysis Biochemical Analysis A5->Analysis A6->Analysis B1 Isolate & Culture Chick Embryo Hepatocytes B2 Induce with this compound (in culture medium) B1->B2 B3 Incubate (12-24 hours) B2->B3 B4 Collect Culture Medium &/or Harvest Cells B3->B4 B4->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for inducing and analyzing experimental porphyria.

Quantitative Data and Expected Outcomes

Administration of this compound is expected to cause a significant, dose-dependent increase in the urinary excretion of ALA and PBG. The tables below summarize reference values and expected changes based on data from experimental models and clinical observations in human porphyria, which the this compound model aims to replicate.

Table 1: Reference and Experimental Urinary Heme Precursor Levels (Note: Values are illustrative and can vary based on species, dose, and analytical method. Human data is provided for context.)

AnalyteSpeciesConditionTypical ConcentrationFold Increase (vs. Normal)Reference(s)
ALA HumanHealthy< 1.47 mmol/mol Cr-[15][16]
HumanAcute Attack9-12x ULN~10x[15][16]
AIP MouseBaseline~0.5 µmol/24h-[13]
AIP MousePost-Induction~14 µmol/24h~28x [13]
PBG HumanHealthy< 0.137 mmol/mol Cr-[15][16]
HumanAcute Attack238-336x ULN>200x[15][16]
AIP MouseBaseline~0.3 µmol/24h-[13]
AIP MousePost-Induction~19 µmol/24h~63x [13]

*Induction in the cited mouse study was with phenobarbital, another porphyria-inducing agent with a similar mechanism. Similar fold-increases are expected with an effective dose of this compound. ULN = Upper Limit of Normal.

Table 2: Dose-Response of this compound on Hepatic ALAS Activity in Rats

This compound Dose (i.p.)Effect on ALAS ActivityEffect on Cytochrome P450Reference(s)
25-100 mg/kgNo significant effectNo significant effect[2]
200 mg/kgSignificant, dose-dependent increaseMinimal effect or slight increase[2]
>300 mg/kgStrong, dose-dependent increaseSignificant destruction/loss[2][3]

Conclusion

This compound (allylisopropylacetylurea) is a robust and well-characterized tool for inducing an experimental state that biochemically mimics acute intermittent porphyria. Its mechanism, centered on the mechanism-based inactivation of cytochrome P450 and the subsequent derepression of ALAS1, provides a clear model for studying the regulation of the heme biosynthesis pathway. The in vivo and in vitro protocols detailed in this guide offer reproducible systems for investigating the pathophysiology of AIP and for the preclinical assessment of novel therapeutic strategies aimed at lowering the production of neurotoxic heme precursors. Careful quantification of ALA and PBG is essential for validating the model and assessing the efficacy of interventions.

References

Neuropharmacological Profile of Allylisopropylacetylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylisopropylacetylurea, also known as apronal or apronalide, is a sedative-hypnotic agent first synthesized in 1926.[1] While structurally distinct from barbiturates, it shares a similar pharmacological profile, primarily acting as a positive allosteric modulator of the GABA-A receptor. Its clinical use has been largely discontinued (B1498344) in most countries due to a significant risk of inducing thrombocytopenic purpura and acute porphyria.[1] This technical guide provides a comprehensive overview of the neuropharmacological properties of allylisopropylacetylurea, synthesizing available data on its mechanism of action, effects on neurotransmitter systems, and its role in the induction of porphyria. Due to the compound's age and limited contemporary research, specific quantitative binding data is scarce; therefore, this guide also presents representative experimental protocols and inferred pharmacological data based on related compounds and established methodologies.

Physicochemical and Pharmacological Properties

Quantitative data on the binding affinity of allylisopropylacetylurea to specific receptor subtypes is not extensively available in publicly accessible literature. The following table summarizes its known physicochemical properties and general pharmacological classification.

PropertyValueReference
IUPAC Name (2-Isopropyl-4-pentenoyl)urea[1]
Synonyms This compound, Apronalide, Sedormid[1]
Molecular Formula C₉H₁₆N₂O₂[1]
Molar Mass 184.24 g/mol [1]
Pharmacological Class Sedative-hypnotic, GABA-A Receptor Positive Allosteric Modulator (presumed)[1][2]
Primary Adverse Effects Thrombocytopenic purpura, Acute Porphyria[1]

Mechanism of Action

GABA-A Receptor Modulation

The primary mechanism of action of allylisopropylacetylurea is believed to be the positive allosteric modulation of the GABA-A receptor, similar to barbiturates.[1][3][4] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Upon binding to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and reduced excitability.[2]

Allylisopropylacetylurea is thought to bind to a distinct allosteric site on the GABA-A receptor complex, enhancing the effect of GABA by increasing the duration of chloride channel opening.[3][4] This potentiation of GABAergic inhibition results in the sedative and hypnotic effects of the drug.

GABA_A_Modulation cluster_receptor GABA-A Receptor cluster_ligands Ligands GABA_A GABA-A Receptor Chloride_Channel Chloride Channel (Closed) GABA_A->Chloride_Channel Conformational Change Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Opens GABA GABA GABA->GABA_A Binds to orthosteric site AIA Allylisopropyl- acetylurea AIA->GABA_A Binds to allosteric site

Proposed mechanism of allylisopropylacetylurea at the GABA-A receptor.
Effects on Other Neurotransmitter Systems

Direct and specific data on the effects of allylisopropylacetylurea on other neurotransmitter systems, such as dopamine (B1211576) and serotonin (B10506), are lacking. However, sedative-hypnotics can indirectly influence these systems. For instance, enhanced GABAergic inhibition can modulate the firing of dopaminergic and serotonergic neurons.[5][6] Further research would be required to elucidate any direct interactions.

Induction of Porphyria

A significant and dangerous side effect of allylisopropylacetylurea is the induction of acute porphyria.[7] This occurs through its interaction with the cytochrome P450 (CYP450) enzyme system in the liver.

Allylisopropylacetylurea, particularly its allyl group, acts as a suicide inhibitor of CYP450 enzymes.[7] The metabolism of the drug by CYP450 leads to the formation of a reactive intermediate that covalently binds to and destroys the heme prosthetic group of the enzyme.[7] This destruction of heme leads to a depletion of the hepatic heme pool.

The reduction in intracellular heme concentration derepresses the rate-limiting enzyme in heme synthesis, δ-aminolevulinate synthase (ALAS1).[8][9] This results in a massive overproduction of porphyrin precursors, such as δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), leading to the clinical manifestations of acute porphyria.[10][11]

Porphyria_Induction cluster_feedback Feedback Loop Disruption AIA Allylisopropylacetylurea CYP450 Cytochrome P450 AIA->CYP450 Metabolized by Heme Heme CYP450->Heme Destroys Heme Prosthetic Group ALAS1 δ-Aminolevulinate Synthase (ALAS1) Heme->ALAS1 Negative Feedback (Repression) Heme_depletion Heme Pool Depletion Porphyrins Porphyrin Precursors (ALA, PBG) ALAS1->Porphyrins Catalyzes overproduction of Porphyria Acute Porphyria Porphyrins->Porphyria Accumulation leads to Heme_depletion->ALAS1 Derepression (Increased Synthesis)

Signaling pathway of allylisopropylacetylurea-induced porphyria.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of allylisopropylacetylurea for the GABA-A receptor.

Methodology: Radioligand binding assays using cell membranes expressing specific GABA-A receptor subtypes.

  • Membrane Preparation: HEK293 cells stably expressing recombinant human GABA-A receptor subunits (e.g., α1β2γ2) are cultured and harvested. The cells are homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction.

  • Binding Assay:

    • A constant concentration of a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine (B76468) site) is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled allylisopropylacetylurea are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand (e.g., unlabeled GABA or diazepam).

    • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of allylisopropylacetylurea that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes with GABA-A Receptors start->prep incubate Incubate Membranes with: - Radioligand - Allylisopropylacetylurea (variable conc.) prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter quantify Quantify Radioactivity filter->quantify analyze Analyze Data (Non-linear Regression) quantify->analyze end Determine IC50 and Ki analyze->end

Workflow for an in vitro receptor binding assay.
Electrophysiological Analysis

Objective: To characterize the functional effects of allylisopropylacetylurea on GABA-A receptor-mediated currents.

Methodology: Whole-cell patch-clamp recording from cultured neurons or cells expressing GABA-A receptors.[12][13][14][15][16]

  • Cell Culture: Primary hippocampal neurons or HEK293 cells expressing specific GABA-A receptor subtypes are cultured on glass coverslips.

  • Patch-Clamp Recording:

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

    • GABA is applied to the cell to elicit an inward chloride current.

    • Allylisopropylacetylurea is co-applied with GABA at various concentrations to determine its effect on the GABA-evoked current.

  • Data Analysis: The amplitude, kinetics (rise and decay times), and potentiation of the GABA-A receptor-mediated currents in the presence of allylisopropylacetylurea are measured and analyzed to determine its efficacy and potency as a modulator.

Animal Behavioral Assays

Objective: To assess the sedative and hypnotic effects of allylisopropylacetylurea in vivo.

Methodology: Standard behavioral tests in rodents.[17][18][19][20][21]

  • Open Field Test:

    • Rodents are individually placed in a novel, open arena.

    • Spontaneous locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period.

    • Allylisopropylacetylurea or a vehicle control is administered, and the test is repeated. A reduction in locomotor activity is indicative of a sedative effect.

  • Loss of Righting Reflex:

    • A hypnotic dose of allylisopropylacetylurea is administered to the animals.

    • The animal is placed on its back, and the time taken to right itself (return to a prone position) is measured. The duration of the loss of the righting reflex is a measure of the hypnotic effect.

  • Thiopental-Induced Sleeping Time:

    • A sub-hypnotic dose of thiopental (B1682321) is administered to the animals.

    • Allylisopropylacetylurea or a vehicle control is administered prior to the thiopental.

    • The duration of sleep (loss of righting reflex) is measured. Potentiation of thiopental-induced sleep indicates a sedative-hypnotic effect.

Conclusion

Allylisopropylacetylurea is a sedative-hypnotic agent with a presumed mechanism of action involving positive allosteric modulation of the GABA-A receptor. While effective in producing sedation, its clinical utility is severely limited by its propensity to cause serious adverse effects, including thrombocytopenic purpura and acute porphyria, the latter being a direct consequence of its destructive interaction with the hepatic cytochrome P450 system. The lack of detailed, modern quantitative pharmacological data underscores its status as a historically significant but now largely obsolete therapeutic agent. The information and representative protocols provided in this guide offer a framework for understanding its neuropharmacological profile and for the investigation of similar compounds.

References

Methodological & Application

Application Notes and Protocols for Dissolving Apronal for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apronal, also known as allylisopropylacetylurea, is a sedative-hypnotic drug that has been used in preclinical research.[1][2] Due to its limited aqueous solubility, developing appropriate formulations for in vivo studies is crucial for obtaining reliable and reproducible results. These application notes provide detailed protocols and data for dissolving this compound for administration in animal models, focusing on common solvents and methodologies to ensure solution stability and minimize vehicle-induced toxicity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for selecting an appropriate solvent and developing a suitable formulation.

PropertyValueSource
Molecular Formula C₉H₁₆N₂O₂--INVALID-LINK--
Molecular Weight 184.24 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Aqueous Solubility Sparingly soluble--INVALID-LINK--
Organic Solvent Solubility Soluble in Ethanol, DMSO, DMF--INVALID-LINK--

Solvent and Vehicle Information for In Vivo Administration

The selection of a suitable vehicle is critical for the successful administration of poorly water-soluble compounds like this compound. The following table summarizes the properties and recommended concentrations of common solvents for various administration routes in animal models.

Solvent/VehicleAdministration RouteRecommended Max. Concentration (Mice)Recommended Max. Concentration (Rats)Notes
DMSO (Dimethyl Sulfoxide) Oral (gavage)~0.7 ml/kg (LD50 is ~7 ml/kg)[3][4]Can be diluted with water or other vehicles.[3]
Intraperitoneal (IP)
Intravenous (IV)
Ethanol Oral (gavage)Often used in combination with other solvents.
Intraperitoneal (IP)Can cause irritation and has dose-dependent toxicity.
Intravenous (IV)5% in formulations with Cremophor or DMSO[5]Caution is advised due to potential for adverse effects.
PEG 400 (Polyethylene glycol 400) Oral (gavage)50% solution can increase solubility and absorption[6][7]Can affect the systemic exposure of drugs through various mechanisms.[6][7][8]
Propandiol (Propylene glycol) Subcutaneous (SC)Used as a vehicle for this compound at 400 mg/kg[2]
Tween 80 Oral (gavage)1-10% (v/v) can improve absorption of P-gp substrates[9]A nonionic surfactant used to increase solubility and stability of formulations.[10]

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection in Rats (Based on a Published Study)

This protocol is adapted from a study that administered this compound to rats subcutaneously.

Materials:

  • This compound powder

  • Propandiol (Propylene glycol)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Determine the required amount of this compound: Based on the desired dose and the number and weight of the animals. In a cited study, a daily dose of 400 mg/kg was used in rats.[2]

  • Weigh the this compound powder: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the vehicle: Add the required volume of propandiol to the tube. The final concentration will depend on the dosing volume. For subcutaneous injections in rats, the volume should typically not exceed 5 ml/kg.

  • Dissolve the compound: Vortex the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of this compound under heat should be considered.

  • Prepare a vehicle control: In a separate tube, prepare a vehicle-only solution (propandiol) to be administered to the control group of animals.[2]

  • Administer the solution: Using a sterile syringe and an appropriate gauge needle, draw up the calculated volume of the this compound solution or vehicle control and administer it subcutaneously to the animals. The study mentioned administered the daily dose in two equal injections 8 hours apart.[2]

Protocol 2: General Protocol for Preparing an Oral Formulation of this compound for Mice

This protocol provides a general guideline for preparing an oral formulation of this compound using a co-solvent system, which is a common strategy for poorly water-soluble compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline or water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles

Procedure:

  • Prepare a stock solution in DMSO: Dissolve this compound in a minimal amount of DMSO. For example, prepare a 20 mg/mL stock solution.

  • Formulate the dosing solution:

    • For a target dose of 10 mg/kg in a 20 g mouse, the mouse needs 0.2 mg of this compound.

    • If the dosing volume is 10 mL/kg (0.2 mL for a 20 g mouse), the final concentration of the dosing solution needs to be 1 mg/mL.

    • To prepare 1 mL of the final dosing solution, take 50 µL of the 20 mg/mL this compound stock in DMSO (this will contain 1 mg of this compound).

    • Add a suitable co-solvent like PEG 400. For example, add 400 µL of PEG 400.

    • Make up the final volume to 1 mL with sterile saline or water. This results in a vehicle composition of 5% DMSO, 40% PEG 400, and 55% saline.

  • Vortex the solution: Ensure the final solution is clear and homogenous.

  • Prepare a vehicle control: Prepare a solution with the same vehicle composition (5% DMSO, 40% PEG 400, 55% saline) but without this compound.

  • Administer via oral gavage: Use an appropriate size oral gavage needle to administer the calculated volume of the this compound solution or vehicle control to the mice.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for developing and using an this compound formulation for in vivo studies.

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Data Analysis start Start: Define In Vivo Study Parameters (Dose, Route, Animal Model) solubility Assess this compound Solubility in Various Solvents start->solubility vehicle Select Appropriate Vehicle/Co-solvent System solubility->vehicle dissolve Dissolve this compound in Vehicle vehicle->dissolve control Prepare Vehicle Control dissolve->control qc Quality Control (Clarity, Stability) dissolve->qc admin_control Administer Vehicle to Control Animals control->admin_control administer Administer Formulation to Test Animals qc->administer observe Observe Animals for Pharmacological Effects & Toxicity administer->observe admin_control->observe collect Collect Data (e.g., Behavioral, Physiological) observe->collect analyze Analyze and Interpret Results collect->analyze end End: Report Findings analyze->end signaling_pathway cluster_cell Intestinal Epithelial Cell Apronal_out This compound (Lumen) Pgp P-glycoprotein (P-gp) Efflux Pump Apronal_out->Pgp Efflux Apronal_in This compound (Systemic Circulation) Apronal_out->Apronal_in Absorption Tween80 Tween 80 Tween80->Pgp Inhibition Pgp->Apronal_out

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apronal, also known as allylisopropylacetylurea, is a sedative-hypnotic and muscle relaxant agent.[1] Historically used as a daytime sedative, its structural and functional similarities to barbiturates suggest a mechanism of action involving the central nervous system.[2] In rodent models, this compound has been shown to prolong methylhexabital-induced sleep and enhance the analgesic effects of morphine.[1] It has also been utilized to induce experimental porphyria.[1] These application notes provide an overview of the currently available data on the recommended dosage of this compound in rodent models, along with detailed experimental protocols and a proposed signaling pathway.

It is important to note that publicly available data on the specific effective doses for sedation, hypnosis, and analgesia, as well as LD50 values and comprehensive pharmacokinetic profiles for this compound in rodent models, are limited. The information provided herein is based on the available scientific literature and should be adapted to specific experimental designs with appropriate dose-finding studies.

Data Presentation

Table 1: this compound Dosage Information in Rodent Models
SpeciesRoute of AdministrationDosageStudy DurationObserved EffectsReference
Rat (Male Sandoz OFA-SPF)Subcutaneous (SC)400 mg/kg/day (administered in two equal injections 8 hours apart)21 daysInduction of experimental porphyria.[3]Rentsch G, et al. 1976
RatNot SpecifiedNot SpecifiedNot SpecifiedEnhancement of morphine-induced analgesia.[1]Yajima, T., et al. 1976
MouseNot SpecifiedNot SpecifiedNot SpecifiedEnhancement of morphine-induced analgesia.[1]Yajima, T., et al. 1976
DogNot SpecifiedNot SpecifiedNot SpecifiedEnhancement of morphine-induced analgesia.[1]Yajima, T., et al. 1976
Table 2: Acute Toxicity Data for this compound in Rodent Models
SpeciesRoute of AdministrationLD50Reference
RatOralData not available-
RatSubcutaneousData not available-
RatIntraperitonealData not available-
RatIntravenousData not available-
MouseOralData not available-
MouseSubcutaneousData not available-
MouseIntraperitonealData not available-
MouseIntravenousData not available-

Note: Specific LD50 values for this compound in rodent models are not available in the reviewed literature. Researchers should conduct pilot studies to determine the appropriate dose range and potential toxicity.

Table 3: Pharmacokinetic Parameters of this compound in Rodent Models
SpeciesRoute of AdministrationT½ (Half-life)CmaxBioavailabilityReference
RatNot SpecifiedData not availableData not availableData not available-
MouseNot SpecifiedData not availableData not availableData not available-

Note: Pharmacokinetic data for this compound in rodent models are not well-documented in the available literature.

Experimental Protocols

Protocol 1: Chronic Subcutaneous Administration of this compound in Rats for Induction of Experimental Porphyria

This protocol is based on the methodology described by Rentsch G, et al. (1976).[3]

1. Animal Model:

  • Species: Rat (e.g., Male Sandoz OFA-SPF)

  • Weight: 140-150 g

2. Materials:

  • This compound (Allylisopropylacetylurea) powder

  • Vehicle (e.g., Propylene glycol or a mixture of DMSO and Corn oil)

  • Sterile syringes (1 mL) and needles (e.g., 25-27G)

  • Analytical balance

  • Vortex mixer or sonicator

3. Drug Preparation:

  • For a 400 mg/kg/day dose in a 150g rat: The total daily dose is 60 mg. This will be administered in two equal doses of 30 mg.

  • Vehicle Preparation: If using a DMSO/Corn oil vehicle, a stock solution of this compound in DMSO can be prepared (e.g., 37.5 mg/mL).[3] For a working solution, the DMSO stock can be diluted in corn oil. For example, to prepare a 3.75 mg/mL solution, add 100 µL of the 37.5 mg/mL DMSO stock to 900 µL of corn oil and mix thoroughly.[3]

  • Ensure the final solution is homogenous. Gentle warming or sonication may be required to fully dissolve the compound.

  • Prepare fresh solutions daily unless stability data indicates otherwise.

4. Administration Procedure:

  • The total daily dose of 400 mg/kg is divided into two equal subcutaneous injections administered 8 hours apart.

  • For a 150g rat receiving 30 mg per injection in a 3.75 mg/mL solution, the injection volume would be 8 mL. Caution: This is a large volume for subcutaneous injection in a rat of this size and may need to be administered at multiple sites or the concentration of the drug solution increased. It is generally recommended to keep subcutaneous injection volumes in rats to 1-5 ml/kg.

  • Gently restrain the rat.

  • Lift the skin on the back or flank to create a tent.

  • Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Inject the solution slowly.

  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Administer the second injection 8 hours later in a different location.

  • Continue dosing for the desired study duration (e.g., 21 days).

5. Control Group:

  • Administer the vehicle alone using the same volume and administration schedule as the treatment group.

Protocol 2: General Procedure for Evaluating the Sedative/Hypnotic Effects of this compound in Mice

This is a general protocol that should be adapted with appropriate dose-finding studies.

1. Animal Model:

  • Species: Mouse (e.g., CD-1 or C57BL/6)

  • Sex: Male or female, as appropriate for the study design.

  • Weight: 20-30 g

2. Materials:

  • This compound powder

  • Appropriate vehicle (e.g., 0.5% methylcellulose, saline with a solubilizing agent like Tween 80, or a DMSO/saline mixture).

  • Sterile syringes (1 mL) and needles for the chosen route of administration (e.g., 27-30G for intraperitoneal or subcutaneous injection, or oral gavage needles).

  • Timer

  • Observation cages

3. Drug Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Dilute the stock solution with the appropriate vehicle to achieve the desired final concentrations for different dose groups.

  • The final concentration should allow for an administration volume of approximately 5-10 mL/kg for oral or intraperitoneal routes.

4. Administration Procedure (Example: Intraperitoneal Injection):

  • Gently restrain the mouse.

  • Turn the mouse to expose the abdomen.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the solution.

  • Return the mouse to an observation cage.

5. Assessment of Sedative/Hypnotic Effects:

  • Onset of Sedation: Record the time from injection until the onset of sedative signs (e.g., decreased spontaneous activity, ataxia).

  • Loss of Righting Reflex (for hypnotic effect): At set intervals after administration, gently place the mouse on its back. The inability of the mouse to right itself within a specified time (e.g., 30 seconds) is considered a loss of the righting reflex.

  • Duration of Sleep: For mice that lose their righting reflex, record the time until the reflex is regained. This is considered the "sleeping time."

6. Experimental Groups:

  • Vehicle Control: Administer vehicle only.

  • Positive Control: A known sedative-hypnotic agent (e.g., diazepam, pentobarbital) at an effective dose.

  • This compound Treatment Groups: At least three different doses of this compound to establish a dose-response relationship.

Mandatory Visualization

Signaling Pathway

This compound is structurally similar to barbiturates and is classified as a sedative-hypnotic, suggesting its primary mechanism of action is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABAA receptor.

GABAA_Receptor_Signaling GABA GABA GABAA_Receptor GABAA Receptor (Ligand-gated ion channel) GABA->GABAA_Receptor Binds to orthosteric site This compound This compound This compound->GABAA_Receptor Binds to allosteric site (Potentiates GABA effect) Chloride_Channel Chloride (Cl⁻) Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Sedation_Hypnosis Sedation / Hypnosis Neuronal_Inhibition->Sedation_Hypnosis

Proposed signaling pathway for this compound's sedative-hypnotic effects.
Experimental Workflow

Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Randomization into Treatment Groups A->B C1 Vehicle Control Administration B->C1 C2 Positive Control Administration B->C2 C3 This compound Administration (Multiple Dose Levels) B->C3 D Behavioral Assessment (e.g., Sedation, Righting Reflex) C1->D C2->D C3->D E Data Collection and Analysis D->E

General experimental workflow for assessing the effects of this compound in rodents.

References

Acknowledgment of Request and Important Safety Information Regarding Apronal

Author: BenchChem Technical Support Team. Date: December 2025

We have received your request for detailed application notes and protocols on the use of Apronal to induce sedative effects in laboratory animals. However, we must decline to provide this information due to significant safety concerns associated with this compound. This compound, also known as allylisopropylacetylurea and previously marketed as Sedormid, was withdrawn from clinical use in most countries in the 1960s due to a high incidence of a severe and potentially fatal adverse effect: immune thrombocytopenia.

Our primary commitment is to promote safe and ethical research practices. Providing protocols for the use of a substance with such a well-documented history of severe toxicity would be irresponsible. Instead, this document will provide essential information on the history, mechanism of action, and the severe risks associated with this compound, thereby explaining why its use in a laboratory setting is strongly discouraged.

Historical Context and Reasons for Withdrawal

This compound was introduced as a sedative and hypnotic agent in the 1920s. It is a derivative of urea (B33335) and belongs to the class of ureides, which includes other compounds like carbromal (B1668436) and bromisoval. While it demonstrated efficacy in inducing sedation, reports of a serious blood disorder began to emerge.

The primary reason for the withdrawal of this compound from the pharmaceutical market was its causal link to drug-induced immune thrombocytopenia (DITP). This is a condition where the body's immune system mistakenly attacks and destroys its own platelets, which are essential for blood clotting. The resulting thrombocytopenia (low platelet count) can lead to spontaneous and severe bleeding, which can be life-threatening. The high incidence and severity of this side effect led regulatory agencies worldwide to remove this compound from the market.

Mechanism of Sedative Action

The sedative effects of this compound are believed to be mediated through its interaction with the central nervous system. Like other ureides and barbiturates, it is thought to enhance the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. By potentiating GABAergic neurotransmission, this compound leads to a general depression of the central nervous system, resulting in sedation and hypnosis.

Mechanism of this compound-Induced Immune Thrombocytopenia

The mechanism by which this compound induces immune thrombocytopenia is a classic example of a drug-dependent antibody reaction. The process can be summarized as follows:

  • Hapten Formation: this compound itself is too small to be immunogenic. However, it can act as a hapten, binding to proteins on the surface of platelets, most commonly the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) complex.

  • Immune Recognition: This drug-platelet protein complex is then recognized as a foreign antigen by the immune system.

  • Antibody Production: The immune system produces antibodies (primarily IgG) that specifically target the this compound-platelet complex.

  • Platelet Destruction: When this compound is present in the bloodstream, these antibodies bind to the drug, which is in turn bound to the platelet surface. This leads to the rapid destruction of platelets by the spleen and liver.

This immune-mediated destruction of platelets is highly specific and only occurs in the presence of the drug in sensitized individuals.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced immune thrombocytopenia.

Apronal_Thrombocytopenia_Pathway cluster_blood_vessel Blood Vessel cluster_process Pathophysiological Process This compound This compound (Drug) GPIIbIIIa GPIIb/IIIa Receptor This compound->GPIIbIIIa step1 1. This compound binds to platelet GPIIb/IIIa receptor This compound->step1 Platelet Platelet Platelet->step1 Antibody Drug-Dependent Antibody (IgG) step3 3. Antibody binds to the drug-platelet complex Antibody->step3 Macrophage Macrophage step4 4. Macrophages recognize and destroy the antibody-coated platelet Macrophage->step4 mediates destruction step2 2. Immune system recognizes complex as foreign and produces antibodies step1->step2 step2->Antibody produces step3->step4

Caption: Mechanism of this compound-induced immune thrombocytopenia.

Ethical Considerations and Recommendations for Safer Alternatives

The use of a compound with known severe toxicity in laboratory animals raises significant ethical concerns. The principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research compel scientists to use methods that avoid or minimize animal suffering. Inducing a potentially painful and life-threatening condition like thrombocytopenia is contrary to these principles.

Therefore, we strongly advise against the use of this compound for inducing sedation in laboratory animals. A wide range of safer, approved, and well-characterized sedative and anesthetic agents are available for research purposes. The choice of agent will depend on the specific animal model, the required depth and duration of sedation, and the experimental design. Commonly used and well-documented alternatives include:

  • Injectable Anesthetics: Ketamine/xylazine combinations, propofol, alfaxalone.

  • Inhalant Anesthetics: Isoflurane, sevoflurane.

  • Benzodiazepines: Diazepam, midazolam (often used as pre-anesthetics or for mild sedation).

  • Alpha-2 Adrenergic Agonists: Dexmedetomidine.

We recommend consulting with a laboratory animal veterinarian or your institution's Institutional Animal Care and Use Committee (IACUC) to select an appropriate and approved sedative agent for your research needs. These professionals can provide guidance on appropriate dosing, administration, and monitoring to ensure the welfare of your laboratory animals and the integrity of your research data.

Application Notes and Protocols for Apronal in Neuropsychiatric Disorder Research: A Historical and Preclinical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Apronal (also known as allylisopropylacetylurea or apronalide) is a sedative-hypnotic drug that was largely withdrawn from clinical use in the 1950s due to a high risk of inducing severe, immune-mediated thrombocytopenic purpura.[1][2] It is not a recommended agent for current research or clinical applications in neuropsychiatric disorders. These notes are provided for historical context and to outline general preclinical protocols for sedative-hypnotic compounds.

Introduction and Historical Context

This compound is a ureide-class sedative and hypnotic agent synthesized in 1926 by Hoffmann-La Roche.[1][2] Structurally and functionally, it is similar to barbiturates, though considered to be milder in its effects.[2] Historically, it was used for the treatment of insomnia and mild anxiety.[1] Its use was discontinued (B1498344) in most countries after it was identified as a cause of drug-induced immune thrombocytopenic purpura, a potentially life-threatening condition characterized by the destruction of platelets.[1][2] As of 2023, it remains available in Japan.[1]

Pharmacological Profile

  • Drug Class: Ureide (acylurea) sedative-hypnotic.[2]

  • Mechanism of Action (Presumed): The precise molecular mechanism of this compound has not been extensively studied with modern techniques. However, based on its similarity to barbiturates, it is presumed to act as a positive allosteric modulator of the GABA-A receptor.[2][3] This action would enhance the inhibitory effects of the neurotransmitter GABA, leading to central nervous system depression.

  • Primary Adverse Effect: The most significant and dose-limiting toxicity is drug-induced immune thrombocytopenia. This is a hypersensitivity reaction where this compound-dependent antibodies bind to platelet surface glycoproteins, leading to their rapid clearance and destruction.[1][4][5]

Data Presentation: Historical Clinical Dosing

The following table summarizes the historical dosing information for this compound when it was in clinical use. This data is for historical reference only and does not constitute a recommendation for administration.

ParameterValueReference
Indication Daytime Sedative[2]
Dosage 1 to 2 grams[2]
Frequency Every 3 to 4 hours[2]
Route of Admin. Oral[2]

Signaling Pathways

Presumed Mechanism of Sedative-Hypnotic Action

The sedative and hypnotic effects of this compound are likely mediated through the enhancement of GABAergic neurotransmission. The following diagram illustrates a generalized signaling pathway for a GABA-A receptor modulator.

GABAA_Modulation cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_channel->Hyperpolarization Cl- Influx GABA->GABAA_R Binds This compound This compound (Presumed Modulator) This compound->GABAA_R Binds (Allosteric Site) Synaptic_Cleft Synaptic Cleft

Caption: Presumed GABA-A receptor modulation by this compound.

Mechanism of this compound-Induced Thrombocytopenia

The primary toxicity of this compound is an immune-mediated reaction against platelets. The diagram below outlines this pathological process.

Thrombocytopenia_Pathway This compound This compound Platelet Platelet (with Glycoprotein IIb/IIIa) This compound->Platelet Binds to Glycoprotein Complex This compound-Platelet-Antibody Complex Platelet->Complex Antibody Drug-Dependent Antibody Antibody->Platelet Requires this compound for binding Antibody->Complex Macrophage Macrophage Complex->Macrophage Recognized by Fc Receptor Destruction Platelet Destruction (Thrombocytopenia) Macrophage->Destruction Phagocytosis Preclinical_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Behavioral Testing (Rodent Model) cluster_toxicology Toxicology Assessment patch_clamp Patch-Clamp Electrophysiology (GABA-A Receptor Modulation) open_field Open Field Test (Sedation Assessment) patch_clamp->open_field Promising Candidate righting_reflex Loss of Righting Reflex (Hypnotic Assessment) open_field->righting_reflex thrombocytopenia_screen In Vitro Platelet Aggregation Assay & In Vivo Platelet Counts righting_reflex->thrombocytopenia_screen Efficacy Demonstrated

References

Application Notes and Protocols for Studying Apronal's Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apronal (allylisopropylacetylurea) is a sedative-hypnotic drug that was withdrawn from clinical use due to its association with severe adverse effects, most notably drug-induced immune thrombocytopenia (DITP). Its structural similarity to barbiturates also raises concerns about potential hepatotoxicity. Understanding the cytotoxic mechanisms of this compound is crucial for risk assessment of structurally related compounds and for developing in vitro models to screen for similar toxicities.

These application notes provide detailed protocols for studying the cytotoxicity of this compound in relevant cell culture models, focusing on its effects on platelets and liver cells. The protocols cover cell viability assays, mechanistic studies into apoptosis, and assessment of specific toxicity pathways such as porphyrin metabolism disruption.

Data Presentation: Representative Cytotoxicity Data

Cell LineAssayTime Point (hr)This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Platelet-like Cells (e.g., MEG-01) MTT241095 ± 4.2> 1000
10088 ± 5.1
50075 ± 6.3
100062 ± 5.8
Platelet-like Cells + Sensitized Serum MTT241085 ± 6.1~150
10060 ± 7.2
25045 ± 5.9
50020 ± 4.5
Hepatoma Cells (e.g., HepG2) MTT2410098 ± 3.5> 1000
50092 ± 4.8
100085 ± 5.2
200070 ± 6.1
LDH Release48100015 ± 2.1 (% of Max)~1800
200035 ± 3.8 (% of Max)
400065 ± 5.5 (% of Max)

Note: The data presented above is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Protocol 1: General Cell Viability Assessment using MTT Assay

This protocol determines the dose-dependent effect of this compound on the viability of adherent (e.g., HepG2) or suspension (e.g., MEG-01) cells.

Materials:

  • Target cell line (e.g., HepG2, MEG-01)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells (HepG2): Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.

    • For suspension cells (MEG-01): Seed 2 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be consistent across all wells and typically below 0.5%.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • For adherent cells: Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • For suspension cells: Centrifuge the plate, remove the supernatant, and add 100 µL of solubilization buffer.

    • Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • Target cell line (e.g., HepG2)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells lysed with the provided lysis buffer).

  • Incubation: Incubate the plate for the desired time points.

  • Sample Collection:

    • Centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.

Protocol 3: In Vitro Model for Drug-Induced Immune Thrombocytopenia (DITP)

This protocol is designed to assess the antibody-dependent cytotoxicity of this compound against platelet-like cells.

Materials:

  • MEG-01 cell line (megakaryoblastic leukemia cell line)

  • Serum from a patient with a history of this compound-induced thrombocytopenia (sensitized serum) or a commercially available antibody if a specific anti-platelet antibody induced by this compound is identified.

  • Control serum from a healthy donor.

  • This compound

  • MTT assay reagents (as in Protocol 1) or a platelet viability/apoptosis kit.

Procedure:

  • Cell Preparation: Culture MEG-01 cells to the desired density.

  • Treatment Setup: In a 96-well plate, set up the following conditions:

    • MEG-01 cells + this compound + Control Serum

    • MEG-01 cells + this compound + Sensitized Serum

    • MEG-01 cells + Vehicle + Control Serum (negative control)

    • MEG-01 cells + Vehicle + Sensitized Serum (control for serum toxicity)

  • Incubation: Incubate the plate for 24-48 hours.

  • Viability Assessment: Perform an MTT assay (Protocol 1) or another viability/apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to determine the extent of cell death.

  • Data Analysis: Compare the viability of cells treated with this compound in the presence of sensitized serum to the control conditions. A significant decrease in viability in the "this compound + Sensitized Serum" group would indicate antibody-dependent cytotoxicity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Culture (e.g., HepG2, MEG-01) seeding Seed Cells in 96-well Plates prep_cells->seeding prep_this compound Prepare this compound Stock & Serial Dilutions treatment Treat Cells with This compound Concentrations prep_this compound->treatment seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout calculation Calculate % Viability/ % Cytotoxicity readout->calculation ic50 Determine IC50 Values calculation->ic50 pathway_analysis Mechanistic Pathway Analysis ic50->pathway_analysis

Caption: Overall workflow for assessing this compound's cytotoxicity.

Potential Signaling Pathway for this compound-Induced Hepatotoxicity

hepatotoxicity_pathway cluster_cell Hepatocyte This compound This compound Metabolism Metabolic Activation (CYP450 enzymes) This compound->Metabolism Porphyrin Disruption of Porphyrin Metabolism Metabolism->Porphyrin Altered Heme Synthesis ROS Increased Reactive Oxygen Species (ROS) Metabolism->ROS Metabolite-induced Porphyrin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Oxidative Damage Necrosis Necrosis (Membrane Damage) ROS->Necrosis Lipid Peroxidation Apoptosis Apoptosis (Caspase Activation) Mitochondria->Apoptosis Cytochrome c release

Caption: Proposed pathway for this compound-induced liver cell toxicity.

Signaling Pathway for Drug-Induced Immune Thrombocytopenia (DITP)

ditp_pathway cluster_recognition Immune Recognition cluster_clearance Platelet Clearance This compound This compound Platelet Platelet This compound->Platelet Binds to platelet surface Complex This compound-Platelet-Antibody Complex Formation Platelet->Complex Antibody Drug-dependent Antibody Antibody->Complex Macrophage Macrophage FcR_Binding Binding to Fc Receptor on Macrophage Complex->FcR_Binding Phagocytosis Phagocytosis of Platelet FcR_Binding->Phagocytosis

Caption: Mechanism of this compound-induced immune thrombocytopenia.

Application Notes and Protocols for Induction of Porphyria in Rats using Apronal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apronal (allylisopropylacetylurea) is a sedative-hypnotic drug that is a potent inducer of experimental porphyria in animal models. Its ability to disrupt the heme biosynthesis pathway makes it a valuable tool for studying the pathophysiology of acute intermittent porphyria (AIP) and for evaluating potential therapeutic interventions. This document provides detailed protocols for the administration of this compound to induce porphyria in rats, methods for sample collection, and analysis of key biochemical markers.

Mechanism of Action

This compound belongs to a class of compounds containing an allylisopropyl group that induces porphyria through a mechanism-based inactivation of cytochrome P450 (CYP450) enzymes in the liver. The key steps are:

  • CYP450 Inactivation: The allyl group of this compound is metabolized by CYP450, leading to the formation of a reactive intermediate that alkylates and destroys the heme prosthetic group of the enzyme.

  • Heme Pool Depletion: The destruction of CYP450 heme leads to a rapid depletion of the "free" regulatory heme pool within hepatocytes.

  • ALAS1 Upregulation: The decrease in intracellular heme concentration removes the negative feedback inhibition on δ-aminolevulinate synthase 1 (ALAS1), the first and rate-limiting enzyme in the heme biosynthesis pathway.

  • Porphyrin Precursor Accumulation: The subsequent dramatic increase in ALAS1 activity leads to a massive overproduction of the porphyrin precursors, δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), which accumulate and are excreted in the urine, mimicking the biochemical hallmark of an acute porphyria attack.

Signaling Pathway of this compound-Induced Porphyria```dot

G This compound This compound (allylisopropylacetylurea) CYP450 Cytochrome P450 (CYP450) This compound->CYP450 Metabolism & Inactivation Inactive_CYP450 Inactive N-alkylated Heme-CYP450 Complex CYP450->Inactive_CYP450 Heme_Pool Regulatory 'Free' Heme Pool Inactive_CYP450->Heme_Pool Depletes ALAS1_Gene ALAS1 Gene Heme_Pool->ALAS1_Gene Negative Feedback (Repression) ALAS1_mRNA ALAS1 mRNA ALAS1_Gene->ALAS1_mRNA Transcription ALAS1_Protein ALAS1 Enzyme (δ-aminolevulinate synthase 1) Rate-limiting step ALAS1_mRNA->ALAS1_Protein Translation Succinyl_CoA Succinyl-CoA + Glycine ALA δ-aminolevulinic acid (ALA) Succinyl_CoA->ALA Catalyzed by ALAS1_Protein PBG Porphobilinogen (PBG) ALA->PBG Urine Urinary Excretion ALA->Urine PBG->Urine

Caption: Experimental workflow for this compound-induced porphyria in rats.

Data Presentation

The administration of porphyrinogenic compounds like this compound is expected to cause a significant increase in the urinary excretion of porphyrin precursors and porphyrins. The following table provides representative data from a study using the structurally and functionally similar compound, allylisopropylacetamide (B110000) (AIA), to illustrate the expected changes. [1]

Analyte Control Group (Vehicle) AIA-Treated Group Fold Change
Urinary δ-Aminolevulinic Acid (ALA) Baseline ~ 4-fold increase ↑↑↑↑
Urinary Porphobilinogen (PBG) Baseline ~ 4-fold increase ↑↑↑↑
Urinary Coproporphyrin Baseline ~ 2 to 3-fold increase ↑↑↑

| Fecal Protoporphyrin | Baseline | ~ 3-fold increase | ↑↑↑ |

Note: This data is illustrative and based on studies with allylisopropylacetamide (AIA), a compound with a similar mechanism of action to this compound. Actual values may vary depending on the specific experimental conditions.

Analytical Methods for Biochemical Markers

Quantification of Urinary Porphyrins (Uroporphyrin, Coproporphyrin)

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the gold standard for the separation and quantification of different porphyrins.

  • Principle: The urine sample is acidified and injected into a reverse-phase HPLC column. A gradient elution is used to separate the different porphyrins based on their hydrophobicity. A fluorescence detector is used for sensitive and specific detection of the porphyrins.

  • Sample Preparation: Urine samples are typically acidified (e.g., with hydrochloric acid to a pH < 2.5) and centrifuged before injection.

  • Detection: Fluorescence detection is highly sensitive for porphyrins.

Quantification of Urinary ALA and PBG
  • Spectrophotometric Method (Mauzerall-Granick): This is a classic method that involves the separation of ALA and PBG from urine using ion-exchange chromatography. PBG is then reacted with Ehrlich's reagent to produce a colored product that is measured spectrophotometrically. ALA is first converted to a pyrrole (B145914) before reacting with Ehrlich's reagent.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a more modern, rapid, and highly specific method for the simultaneous quantification of ALA and PBG. It requires minimal sample preparation (often just dilution and centrifugation) and offers high sensitivity and accuracy.

Expected Outcomes and Observations

  • Biochemical Changes: A significant elevation in urinary ALA, PBG, uroporphyrin, and coproporphyrin is the primary indicator of porphyria induction.

  • Physical Changes: A marked green or yellowish pigmentation of the liver may be observed upon necropsy.

  • Recovery: The biochemical and physical changes induced by this compound are generally reversible upon cessation of treatment.

Safety Precautions

  • Handle this compound with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Dispose of all chemical and animal waste according to institutional protocols.

References

Application Notes & Protocols for the Detection of Apronal in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apronal, also known as allylisopropylacetylurea or apronalide, is a sedative-hypnotic drug belonging to the N-acylurea class of compounds.[1][2][3] Synthesized in 1926, it was prescribed for the treatment of insomnia and anxiety.[1] Although its use has been largely discontinued (B1498344) in most countries due to side effects, it remains in use in some regions.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, clinical monitoring, and forensic analysis of this compound in biological matrices.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in human blood and urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). The presented methodology is based on established scientific literature and offers high sensitivity and specificity.[4]

Quantitative Data Summary

The following table summarizes the quantitative performance of the described GC-MS method for the analysis of this compound (allylisopropylacetylurea) in biological samples.[4]

AnalyteBiological MatrixLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)
This compoundBlood0.01 - 100.005
This compoundUrine0.01 - 100.005
Experimental Workflow Diagrams

The following diagrams illustrate the key steps in the sample preparation process for the analysis of this compound in blood and urine.

Blood_Sample_Preparation cluster_sample_collection Sample Collection cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Blood_Sample Whole Blood Sample Add_IS Add Internal Standard (2-bromohexanoylurea) Blood_Sample->Add_IS Extrelut_Column Apply to Extrelut Column Add_IS->Extrelut_Column Elute Elute with Dichloromethane (B109758):Isopropanol Extrelut_Column->Elute Evaporate Evaporate to Dryness Elute->Evaporate Add_Reagents Add Ethyl Acetate (B1210297) & Heptafluorobutyric Anhydride (B1165640) Evaporate->Add_Reagents Heat Heat at 70°C for 20 min Add_Reagents->Heat GCMS_Analysis GC-MS Analysis Heat->GCMS_Analysis

Workflow for this compound extraction from blood samples.

Urine_Sample_Preparation cluster_sample_collection Sample Collection cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard (2-bromohexanoylurea) Urine_Sample->Add_IS Extrelut_Column Apply to Extrelut Column Add_IS->Extrelut_Column Elute Elute with Dichloromethane:Isopropanol Extrelut_Column->Elute Evaporate Evaporate to Dryness Elute->Evaporate Add_Reagents Add Ethyl Acetate & Heptafluorobutyric Anhydride Evaporate->Add_Reagents Heat Heat at 70°C for 20 min Add_Reagents->Heat GCMS_Analysis GC-MS Analysis Heat->GCMS_Analysis

Workflow for this compound extraction from urine samples.

Detailed Experimental Protocol: GC-MS Analysis of this compound

This protocol is for the simultaneous determination of this compound (allylisopropylacetylurea) in human blood and urine.[4]

Principle

This compound is extracted from biological matrices using solid-phase extraction and then derivatized to enhance its volatility and chromatographic properties. The derivatized analyte is then separated and quantified by Gas Chromatography-Mass Spectrometry (GC-MS) in selected ion monitoring (SIM) mode for high sensitivity and specificity.

Reagents and Materials
  • This compound (Allylisopropylacetylurea) standard

  • 2-bromohexanoylurea (Internal Standard, IS)

  • Heptafluorobutyric anhydride (HFBA)

  • Dichloromethane

  • Isopropanol

  • Ethyl acetate

  • Extrelut® columns

  • GC-MS system with a fused-silica capillary column

  • Standard laboratory glassware and equipment

Sample Preparation

For Blood Samples:

  • To 1 mL of whole blood, add the internal standard, 2-bromohexanoylurea.

  • Apply the mixture to an Extrelut® column.

  • Elute the analytes with a mixture of dichloromethane and isopropanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

For Urine Samples:

  • To 1 mL of urine, add the internal standard, 2-bromohexanoylurea.

  • Apply the mixture to an Extrelut® column.

  • Elute the analytes with a mixture of dichloromethane and isopropanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

Derivatization
  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).

  • Seal the vial and heat at 70°C for 20 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumental Conditions
  • Gas Chromatograph: Equipped with a fused-silica capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Specific m/z values for the derivatized this compound and internal standard should be determined based on their mass spectra.

Calibration and Quantification
  • Prepare a series of calibration standards by spiking blank blood and urine with known concentrations of this compound (ranging from 0.01 to 10 µg/mL).

  • Process the calibration standards and quality control samples alongside the unknown samples using the same extraction and derivatization procedure.

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability.[5][6] Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.[5]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[5][6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.[5]

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

References

Application Notes and Protocols for Apronal in Agrochemical Formulation Research: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apronal, chemically known as allylisopropylacetylurea or N-carbamoyl-2-propan-2-ylpent-4-enamide, is a compound that has been historically recognized for its hypnotic and sedative properties.[1][2] While some sources suggest its potential as an intermediate in the synthesis of various chemicals, including agrochemicals, a comprehensive review of publicly available scientific literature reveals a significant lack of research and data regarding its direct application in agrochemical formulations.[3] This document aims to provide researchers, scientists, and drug development professionals with a summary of the available information on this compound and to clarify the current limitations in providing detailed application notes and experimental protocols for its use in agrochemical formulation research.

Chemical and Physical Properties of this compound

A clear understanding of a compound's physicochemical properties is fundamental for any formulation research. Below is a summary of the known properties of this compound.

PropertyValueReference
Molecular Formula C9H16N2O2[1][4][5]
Molecular Weight 184.24 g/mol [2][3][4]
CAS Number 528-92-7[1][2][3]
Appearance White to almost white powder/crystal[3]
Melting Point 194 - 198 °C[3]
Purity ≥98% (HPLC)[3][5]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.[4][5]
Storage Conditions Store at 2 - 8 °C or -20°C[3][5]
Stability ≥ 4 years when stored at -20°C[4][5]

Synthesis of this compound

Several methods for the synthesis of this compound have been described, typically involving the reaction of an isovaleric acid derivative with urea. One patented method outlines a process starting from isopentanoic acid or isopentanoate, which are commercially available and relatively inexpensive raw materials.[6][7] This synthesis route is reported to be simple, efficient, and suitable for large-scale production.[6][7]

A general workflow for the synthesis of this compound is depicted below.

G cluster_synthesis General Synthesis Workflow for this compound Isovaleric_Acid Isovaleric Acid or Isovalerate Deprotonation Deprotonation and Allylation Isovaleric_Acid->Deprotonation Lithium diisopropylamide (LDA) & Allyl bromide Intermediate 2-isopropyl-4-pentenoic acid Deprotonation->Intermediate Acyl_Chloride_Formation Conversion to Acyl Chloride Intermediate->Acyl_Chloride_Formation Urea_Reaction Reaction with Urea Acyl_Chloride_Formation->Urea_Reaction This compound This compound Urea_Reaction->this compound

A simplified workflow for the synthesis of this compound.

Current Status of this compound in Agrochemical Research

Despite its availability and established synthesis methods, there is a notable absence of published research detailing the use of this compound as an active ingredient or a co-formulant in agrochemical products. The primary focus of existing literature is on its pharmacological effects as a sedative and muscle relaxant in animals.[4][5] Its use in humans was largely discontinued (B1498344) due to adverse side effects, including thrombocytopenic purpura.[1]

Consequently, the core requirements for detailed application notes and protocols for agrochemical formulation research, including quantitative data on efficacy, stability, and compatibility, as well as established experimental protocols and relevant signaling pathways in plants or pests, cannot be fulfilled based on the current body of scientific evidence.

Challenges and Future Directions

The lack of data on this compound's bioactivity in plants, insects, or fungi, as well as its environmental fate and toxicological profile in an agricultural context, presents a significant hurdle for its consideration in agrochemical formulations. For any new compound to be considered for agricultural use, extensive research is required to establish its efficacy, mode of action, and safety for non-target organisms and the environment.

Researchers interested in exploring the potential of this compound or its derivatives in agrochemicals would need to undertake foundational research, including:

  • Screening for Biological Activity: Evaluating the compound's effects on a wide range of plant pathogens, insect pests, and weeds.

  • Mode of Action Studies: Investigating the specific biochemical or physiological pathways affected by the compound in target organisms.

  • Formulation Development: Assessing its compatibility with common agrochemical co-formulants and developing stable and effective delivery systems.

  • Toxicology and Environmental Impact Assessment: Determining its potential risks to human health, beneficial organisms, and the broader ecosystem.

Below is a logical workflow for the initial assessment of a novel compound for agrochemical potential.

G cluster_research_flow Workflow for Novel Agrochemical Candidate Assessment Compound_Synthesis Compound Synthesis (e.g., this compound) Bioactivity_Screening Primary Bioactivity Screening (in vitro / in vivo) Compound_Synthesis->Bioactivity_Screening Hit_Identification Hit Identification Bioactivity_Screening->Hit_Identification Mode_of_Action Mode of Action Studies Hit_Identification->Mode_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Formulation_Development Formulation Development Lead_Optimization->Formulation_Development Toxicology_Studies Toxicology & Environmental Impact Assessment Formulation_Development->Toxicology_Studies Field_Trials Greenhouse & Field Trials Toxicology_Studies->Field_Trials

A logical workflow for assessing a new agrochemical candidate.

While this compound is a known chemical compound with established synthesis routes, there is currently no scientific basis to support its direct use in agrochemical formulations. The information required to generate detailed application notes, experimental protocols, and visualizations of signaling pathways for this purpose is not available in the public domain. The provided information on its chemical properties and synthesis may serve as a starting point for researchers interested in exploring novel chemical entities for agricultural applications, but significant and comprehensive research would be required to validate any potential use. Professionals in the field should be aware of the historical use and associated toxicity of this compound in its original context as a sedative.

References

Application Notes and Protocols for Biochemical Assays Involving Apronal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apronal, also known as allylisopropylacetylurea or apronalide, is a sedative and hypnotic drug that was historically used for the treatment of insomnia and anxiety.[1][2] While it has been largely withdrawn from clinical use in most countries due to side effects, it remains a compound of interest in specific areas of biochemical research.[1][2] Notably, this compound has been utilized as a chemical agent to induce experimental porphyria in animal models.[3][4] This application allows for the study of the pathogenesis of porphyrias and the evaluation of potential therapeutic interventions.

These application notes provide an overview of the use of this compound in inducing experimental porphyria and detail relevant biochemical assays and protocols.

Key Application: Induction of Experimental Porphyria

This compound administration has been shown to increase porphyrin levels in the liver and urine of laboratory animals, leading to a condition that mimics acute intermittent porphyria (AIP).[5] This makes it a valuable tool for studying the biochemical and pathological changes associated with this metabolic disorder. The underlying mechanism is thought to involve the drug's effect on the heme biosynthesis pathway.

Experimental Protocols

Protocol 1: In Vivo Induction of Experimental Porphyria in Rodents

This protocol describes the administration of this compound to induce a porphyria-like state in rats.

Materials:

  • This compound (Allylisopropylacetylurea)[5]

  • Propylene (B89431) glycol (vehicle)[5]

  • Male Sandoz OFA-SPF rats (140-150 g)[5]

  • Syringes and needles for subcutaneous injection

  • Metabolic cages for urine collection

  • Tubes for sample storage at -80°C[5]

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Preparation of Dosing Solution: Prepare a solution of this compound in propylene glycol. The concentration should be calculated to deliver the desired daily dose.

  • Drug Administration: Administer this compound to the rats via subcutaneous injection. A typical daily dose is 400 mg/kg, given in two equal injections 8 hours apart.[5] Control animals should receive an equivalent volume of the vehicle (propylene glycol) only.[5]

  • Treatment Duration: Continue the treatment for a period of 21 days.[5]

  • Sample Collection: Collect urine samples at regular intervals. Store the collected urine at -80°C until analysis.[5]

Protocol 2: Biochemical Assay for Urinary Porphyrin Quantification

This protocol outlines a method for measuring total porphyrin levels in the urine of treated animals, a key indicator of porphyria.

Materials:

  • Collected urine samples

  • Hydrochloric acid (HCl)

  • Spectrophotometer or fluorometer

  • Porphyrin standards (e.g., uroporphyrin, coproporphyrin)

Procedure:

  • Sample Preparation: Acidify the urine samples with HCl.

  • Spectrophotometric/Fluorometric Measurement: Measure the absorbance or fluorescence of the acidified urine at the specific wavelength for porphyrins. A common method is to use the Soret band, which is a strong absorbance peak for porphyrins around 400 nm.

  • Quantification: Compare the readings to a standard curve generated using known concentrations of porphyrin standards to determine the total porphyrin concentration in the urine samples.

  • Data Analysis: Express the porphyrin levels as µg/dL or µmol/L of urine.

Data Presentation

The following table presents hypothetical data illustrating the expected outcome of an experiment inducing porphyria with this compound.

Treatment GroupMean Urinary Porphyrin Level (µg/dL)Standard Deviation
Control (Vehicle)15.23.5
This compound (400 mg/kg)125.822.1

Visualizations

Hypothetical Signaling Pathway of this compound-Induced Porphyria

The following diagram illustrates a potential mechanism by which this compound may induce porphyria by disrupting the heme synthesis pathway.

This compound This compound ALAS1 δ-Aminolevulinate Synthase 1 (ALAS1) This compound->ALAS1 Induces Porphyrins Porphyrin Precursors (e.g., ALA, PBG) ALAS1->Porphyrins Increases Production Heme Heme Heme->ALAS1 Negative Feedback (Inhibited) Porphyrins->Heme Decreased Conversion (Pathway Disruption) Excretion Urinary Excretion Porphyrins->Excretion

Caption: Hypothetical pathway of this compound-induced porphyria.

Experimental Workflow for this compound-Induced Porphyria Studies

This diagram outlines the key steps in an in vivo study investigating the effects of this compound.

cluster_Preparation Preparation cluster_Experiment Experimentation cluster_Analysis Analysis Acclimatization Animal Acclimatization DosingPrep Dosing Solution Preparation Acclimatization->DosingPrep Administration This compound Administration DosingPrep->Administration UrineCollection Urine Collection Administration->UrineCollection PorphyrinAssay Biochemical Assay (Porphyrins) UrineCollection->PorphyrinAssay DataAnalysis Data Analysis & Interpretation PorphyrinAssay->DataAnalysis

Caption: Workflow for in vivo studies of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Apronal Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Apronal (also known as allylisopropylacetylurea or Sedormid) is a sedative drug that was largely withdrawn from clinical use due to severe side effects, including thrombocytopenic purpura (a disorder that leads to easy or excessive bruising and bleeding). Its use in modern cell-based assays is not well-documented, and the available information is primarily from historical toxicological studies. Researchers should exercise extreme caution and conduct thorough preliminary studies before using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound (allylisopropylacetylurea) is a hypnotic/sedative drug structurally similar to barbiturates. Its sedative effects are believed to be mediated through its interaction with GABA-A receptors in the central nervous system, similar to barbiturates. However, a significant body of historical research has focused on its toxicological effects, particularly its ability to induce "experimental porphyria". This is a condition resulting from the disruption of heme synthesis, a critical cellular process.

Q2: Why is this compound not commonly used in cell-based assays?

This compound is not a standard compound for in vitro research for several reasons:

  • High Toxicity: It is known to be toxic, particularly to platelets and liver cells. This can lead to rapid cell death and make it difficult to study more subtle cellular effects.

  • Withdrawn from Market: Due to its dangerous side effects in humans, it was removed from the market in most countries. This has limited its availability and the subsequent research into its potential applications.

  • Lack of Specificity: Its mechanism of action as a sedative is not highly specific, and its off-target effects, like the induction of porphyria, can confound experimental results.

  • Limited Modern Data: There is a significant lack of recent studies using this compound in cell-based assays, meaning there are no established protocols or concentration guidelines for modern cell lines and experimental systems.

Q3: What are the known cellular effects of this compound from historical research?

Historical in vitro and animal studies have highlighted two main cellular effects of this compound:

  • Induction of Porphyria: this compound has been shown to interfere with the heme synthesis pathway, particularly in liver cells. It is thought to increase the activity of δ-aminolevulinic acid (ALA) synthetase, a key enzyme in this pathway, leading to an accumulation of porphyrins.[1][2][3]

  • Immunotoxicity: The drug can trigger an immune response that leads to the destruction of platelets, causing thrombocytopenic purpura.[4][5] Studies have shown that this compound, in the presence of plasma components, can induce the transformation of lymphocytes from sensitized individuals, indicating a specific immune reaction.[4][5]

Troubleshooting Guide

Problem: High cytotoxicity observed even at low concentrations.

Possible Cause Suggested Solution
Cell Line Sensitivity Different cell lines will have varying sensitivities to this compound. Liver-derived cell lines (e.g., HepG2) and hematopoietic cells may be particularly sensitive due to its known effects on heme synthesis and platelets.
Inappropriate Concentration Range Given its toxicity, the effective concentration range for any potential therapeutic or biological effect is likely very narrow and close to its cytotoxic concentration.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cytotoxicity, especially at higher concentrations.

To address this:

  • Perform a dose-response curve starting at a very low concentration range (e.g., nanomolar to low micromolar) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

  • Use a sensitive cytotoxicity assay such as an MTT, XTT, or LDH release assay to accurately quantify cell viability.

  • Always include a solvent control to ensure that the observed effects are due to the compound and not the vehicle.

Problem: Difficulty dissolving this compound.

Possible Cause Suggested Solution
Poor Aqueous Solubility Like many organic compounds, this compound may have limited solubility in aqueous culture media.
Precipitation in Media The compound may precipitate out of solution when added to the culture medium, especially if the stock concentration is too high.

To address this:

  • Use an appropriate solvent to create a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. One supplier suggests a solubility of 145 mg/mL (787.02 mM) in DMSO with sonication.[6]

  • Prepare fresh dilutions of the stock solution in your culture medium for each experiment.

  • Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, try using a lower final concentration.

Problem: Unexpected changes in cellular metabolism or phenotype.

Possible Cause Suggested Solution
Induction of Porphyria As mentioned, this compound can induce porphyrin synthesis. This could lead to changes in cellular fluorescence or other metabolic readouts.
Off-Target Effects The compound's effects may not be limited to a single target or pathway.

To address this:

  • Be aware of the potential for porphyria induction , especially in liver cell models. This can be monitored by measuring porphyrin levels.

  • Use appropriate controls to distinguish between the intended effects of your experiment and the known toxicological profile of this compound.

Experimental Protocols

Due to the lack of established modern protocols, a detailed methodology cannot be provided. Researchers should adapt standard protocols for cytotoxicity testing with the understanding that extensive optimization will be required.

General Protocol for Determining IC50 using an MTT Assay

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in your cell culture medium. It is recommended to start with a high concentration (e.g., 1 mM) and perform 1:10 dilutions down to the nanomolar range.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "cells only" control and a "solvent control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol (B130326) or DMSO).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the results and determine the IC50 value.

Visualizations

Proposed Mechanism of this compound-Induced Porphyria

Apronal_Porphyria_Pathway cluster_feedback Normal Heme Synthesis Feedback Loop cluster_transcription Enzyme Synthesis cluster_porphyrin_synthesis Porphyrin Synthesis Pathway This compound This compound Heme_Pool Intracellular Heme Pool This compound->Heme_Pool Interferes with Heme Synthesis/Metabolism Repressor Active Repressor (Heme + Aporepressor) Heme_Pool->Repressor binds Heme_Pool->Repressor reduced binding Aporepressor Aporepressor Protein Aporepressor->Repressor ALA_S_Gene ALA Synthetase Gene Repressor->ALA_S_Gene represses transcription Repressor->ALA_S_Gene de-repression ALA_S_mRNA ALA Synthetase mRNA ALA_S_Gene->ALA_S_mRNA transcription ALA_S_Gene->ALA_S_mRNA Increased Transcription ALA_Synthetase ALA Synthetase (Enzyme) ALA_S_mRNA->ALA_Synthetase translation ALA_S_mRNA->ALA_Synthetase Increased Translation Porphyrins Porphyrin Accumulation (Experimental Porphyria) ALA_Synthetase->Porphyrins catalyzes rate-limiting step ALA_Synthetase->Porphyrins Overproduction

Caption: Proposed pathway of this compound-induced porphyria.

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat Cells with this compound (include controls) overnight_incubation->treat_cells prepare_this compound Prepare Serial Dilutions of this compound prepare_this compound->treat_cells incubation_period Incubate for 24/48/72h treat_cells->incubation_period add_mtt Add MTT Reagent incubation_period->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for determining this compound cytotoxicity.

References

Technical Support Center: Long-Term Storage and Degradation Prevention of Apronal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage of Apronal (Allylisopropylacetylurea) and to troubleshoot potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability of solid this compound, it is recommended to store the compound at -20°C.[1] Under these conditions, this compound has been shown to be stable for at least four years.[2] For shorter durations, storage at 4°C is also acceptable for up to two years.

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1] It is recommended to store these solutions at -80°C for up to two years or at -20°C for up to one year.[1] It is not recommended to store aqueous solutions for more than one day.

Q3: What are the primary factors that can cause this compound degradation?

Like many pharmaceutical compounds, this compound is susceptible to degradation from several factors, including:

  • Hydrolysis: Degradation due to reaction with water, which can be accelerated by acidic or basic conditions.

  • Oxidation: Degradation due to reaction with oxygen.

  • Photolysis: Degradation caused by exposure to light, particularly UV light.

  • Thermal Stress: Degradation caused by exposure to high temperatures.

Q4: What are the likely degradation pathways for this compound?

Given its N-acylurea structure, this compound is susceptible to hydrolysis at the amide and urea (B33335) linkages. This can lead to the formation of smaller, more polar molecules. The allyl group may also be a site for oxidation.

Q5: How can I detect degradation of my this compound sample?

Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, melting) or by analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to separate and quantify this compound and its degradation products.

Troubleshooting Guide

Issue: My experimental results are inconsistent, suggesting a loss of this compound potency.

This could be due to the degradation of your this compound sample. Follow these steps to troubleshoot the issue:

  • Verify Storage Conditions: Ensure that your solid this compound and stock solutions are being stored at the recommended temperatures (-20°C for solid, -80°C or -20°C for solutions).[1] Avoid storing samples in the door of a freezer, where temperatures can fluctuate.

  • Check for Contamination: Review your handling procedures to rule out any sources of contamination.

  • Assess for Degradation: Prepare a fresh stock solution from a new, unopened container of this compound and compare its performance in your assay to the suspect sample. You can also perform an analytical test, such as HPLC, to assess the purity of the suspect sample.

  • Conduct a Forced Degradation Study: If you suspect degradation but are unsure of the cause, a forced degradation study can help identify the conditions under which this compound is unstable. See the Experimental Protocols section for a detailed methodology.

Data Presentation

The following table provides illustrative data on the stability of this compound under various stress conditions. This data is representative of what would be collected during a forced degradation study and should be used for guidance purposes. Actual degradation rates should be determined experimentally.

Stress ConditionTime (hours)Temperature (°C)% this compound Remaining (Illustrative)Major Degradation Products (Putative)
0.1 M HCl246085%Hydrolysis products
0.1 M NaOH246075%Hydrolysis products
3% H₂O₂242590%Oxidation products
Heat488095%Thermally-induced degradation products
Photostability (ICH Q1B)242592%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To determine the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the this compound stock solution with 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Incubate the solid this compound powder at 80°C.

    • Photodegradation: Expose the this compound stock solution to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Neutralize the acid and base-hydrolyzed samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology (Template - Optimization Required):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 10% A, 90% B

    • 20-25 min: 10% A, 90% B

    • 25-30 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_storage Long-Term Storage cluster_degradation Potential Degradation Pathways Solid this compound Solid this compound Store at -20°C Store at -20°C Solid this compound->Store at -20°C Recommended Stock Solution Stock Solution Aliquot & Store at -80°C Aliquot & Store at -80°C Stock Solution->Aliquot & Store at -80°C Recommended This compound This compound Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Acid/Base, Moisture Oxidation Products Oxidation Products This compound->Oxidation Products Oxygen Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light/UV

Caption: Key storage recommendations and putative degradation pathways for this compound.

G start Start: Inconsistent Experimental Results q1 Are storage conditions correct? (-20°C solid, -80°C solution) start->q1 sol1 Correct storage conditions. Re-run experiment. q1->sol1 No q2 Is there evidence of contamination? q1->q2 Yes a1_yes Yes a1_no No sol2 Review handling procedures. Use fresh reagents. q2->sol2 Yes q3 Perform analytical purity test (HPLC). Is purity <98%? q2->q3 No a2_yes Yes a2_no No sol3 Source new batch of this compound. Consider forced degradation study. q3->sol3 Yes end Issue likely not with this compound stability. q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for suspected this compound degradation.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare 1 mg/mL this compound Stock Prepare 1 mg/mL this compound Stock Acid Hydrolysis (0.1M HCl, 60°C) Acid Hydrolysis (0.1M HCl, 60°C) Base Hydrolysis (0.1M NaOH, 60°C) Base Hydrolysis (0.1M NaOH, 60°C) Oxidation (3% H2O2, RT) Oxidation (3% H2O2, RT) Thermal (Solid, 80°C) Thermal (Solid, 80°C) Photostability (ICH Q1B) Photostability (ICH Q1B) Withdraw samples at time points Withdraw samples at time points Acid Hydrolysis (0.1M HCl, 60°C)->Withdraw samples at time points Base Hydrolysis (0.1M NaOH, 60°C)->Withdraw samples at time points Oxidation (3% H2O2, RT)->Withdraw samples at time points Thermal (Solid, 80°C)->Withdraw samples at time points Photostability (ICH Q1B)->Withdraw samples at time points Neutralize/Dilute samples Neutralize/Dilute samples Withdraw samples at time points->Neutralize/Dilute samples Analyze by Stability-Indicating HPLC Analyze by Stability-Indicating HPLC Neutralize/Dilute samples->Analyze by Stability-Indicating HPLC

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Apronal Administration in Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Apronal (also known as apronalide or Sedormid) in experimental settings. The information is designed to help identify and mitigate common experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in platelet counts in our animal models following this compound administration. Is this a known effect?

A1: Yes, this is a critical and well-documented adverse effect of this compound. The compound is known to cause drug-induced immune thrombocytopenia (DITP).[1][2] This is not an experimental artifact in the sense of being an error, but rather a true biological response that led to the withdrawal of this compound from most clinical markets.[3]

Experimental Considerations for DITP:

  • Mechanism: DITP is typically an immune-mediated reaction where drug-dependent antibodies bind to platelet surface glycoproteins, leading to their rapid clearance.[1][2][4]

  • Onset: In a naive subject, thrombocytopenia may appear one to two weeks after continuous exposure. However, upon re-exposure, a rapid drop in platelets can occur within hours.[2]

  • Monitoring: It is crucial to perform baseline and regular follow-up platelet counts (e.g., via complete blood count, CBC) when administering this compound in vivo.

  • Confirmation: To confirm this compound-induced DITP, you may need to perform specialized laboratory tests to detect drug-dependent anti-platelet antibodies.

Q2: Our in vitro cell-based assay is showing unexpected results (e.g., decreased cell viability, altered signaling) that don't seem related to this compound's known sedative mechanism. What could be the cause?

A2: While specific off-target effects of this compound are not extensively documented in publicly available literature, unexpected in vitro results can stem from several factors:

  • Non-Specific Chemical Reactivity: The chemical structure of a compound can lead to interference with assay components. Reactive molecules can covalently modify proteins or react with assay reagents, leading to false-positive or false-negative results.[5]

  • Membrane Perturbation: Cationic and amphiphilic compounds can interfere with cellular membranes, causing artifactual results in cell-based assays and even in assays using membrane-associated targets.[5]

  • Unidentified Off-Target Binding: The drug may be interacting with other proteins (off-target effects) in your cellular model, leading to the observed phenotype.[6][7]

  • Impure Compound: Impurities from the synthesis or degradation of the this compound sample could be responsible for the observed effects.[5]

Troubleshooting Steps:

  • Run an Assay Control: Test this compound in a cell-free version of your assay (if possible) to check for direct interference with reagents (e.g., colorimetric substrates, antibodies).

  • Use Counter-Screens: Test this compound in assays for unrelated targets to assess its specificity.

  • Verify Compound Purity: Ensure the purity of your this compound batch through analytical methods like HPLC-MS.

Q3: In our behavioral studies with rodents, the sedative effects of this compound are confounding the interpretation of our results for other neurological endpoints. How can we manage this?

A3: The sedative properties of this compound are its primary pharmacological effect, stemming from its action as a central nervous system (CNS) depressant.[3] This can indeed mask or be misinterpreted as other experimental outcomes.

Strategies for Mitigation:

  • Dose-Response Studies: Conduct a thorough dose-response study to find the minimum effective dose for your desired non-sedative effect, or a dose that produces minimal sedation to allow for the observation of other behaviors.

  • Time-Course Analysis: The sedative effects may have a specific onset and duration. Design your behavioral tests to fall outside the peak sedation window, if possible.

  • Appropriate Controls: Use a control group treated with a well-characterized sedative with a different mechanism of action to differentiate general sedative effects from the specific effects you are investigating.

  • Comprehensive Behavioral Battery: Employ a range of behavioral tests that measure different aspects of CNS function (e.g., motor coordination, anxiety, cognition). This will help to create a more complete picture of this compound's effects beyond simple sedation.

Troubleshooting Guides

Guide 1: Investigating Potential In Vitro Assay Interference

This guide provides a systematic approach to identifying if this compound is interfering with your biochemical or cell-based assay.

Step Action Expected Outcome Interpretation of Artifact
1 Literature Review Check databases for known interferences of ureide-containing compounds with your specific assay type.[8][9]Provides a theoretical basis for potential interference.
2 Cell-Free Assay Run the assay with all components except cells/lysate, and add this compound at experimental concentrations.No change in signal suggests no direct interference with assay reagents.
3 Orthogonal Assay Measure the same biological endpoint using a different assay method (e.g., if using a fluorescence-based assay, try a luminescence or absorbance-based one).Consistent results across different assay platforms increase confidence in the biological effect.
4 Structural Analogue Control Test a structurally similar but biologically inactive analogue of this compound (if available).No effect from the inactive analogue supports a specific biological action of this compound.
Guide 2: Managing In Vivo Studies and DITP

This guide outlines key considerations when using this compound in animal models, with a focus on its most significant in vivo artifact, DITP.

Phase Action Rationale Key Parameters to Monitor
Pre-Study Establish baseline hematology for all animals.To have a reliable comparison point for post-administration measurements.Platelet count, hematocrit, white blood cell count.
During Study Perform regular blood draws for CBC analysis (e.g., every 48-72 hours, or more frequently if thrombocytopenia is suspected).For early detection of platelet count reduction.[2]Platelet count is the primary parameter.
Post-Study / If DITP is Suspected Cease this compound administration and monitor for platelet recovery.Recovery of platelet count after drug withdrawal is a strong indicator of DITP.[1]Daily platelet counts until they return to baseline.
Confirmatory Conduct specialized immunoassays to detect drug-dependent anti-platelet antibodies in serum.To definitively confirm the immunological basis of the thrombocytopenia.Presence of IgG/IgM antibodies that bind to platelets only in the presence of this compound.

Experimental Protocols

Protocol: Detection of this compound-Dependent Anti-Platelet Antibodies

This protocol is a generalized approach based on methods used for identifying drug-dependent anti-platelet antibodies.

  • Sample Collection: Collect serum from animals administered with this compound and from control animals.

  • Platelet Preparation: Isolate platelets from a healthy, drug-naive donor animal of the same species. Wash the platelets to remove plasma proteins.

  • Incubation: Incubate the washed platelets with serum from the test animals in the presence and absence of a therapeutic concentration of this compound.

  • Washing: Wash the platelets again to remove any unbound antibodies.

  • Detection: Add a fluorescently-labeled secondary antibody that binds to the immunoglobulins of the species being tested (e.g., anti-rat IgG).

  • Analysis: Analyze the platelets by flow cytometry. A significant increase in fluorescence in the samples incubated with both test serum and this compound, compared to controls (test serum without this compound, control serum with and without this compound), indicates the presence of drug-dependent antibodies.

Visualizations

Signaling Pathways and Workflows

DITP_Mechanism This compound This compound Administration Immune_System Immune System Activation This compound->Immune_System Complex_Formation Antibody-Platelet-Drug Complex Formation This compound->Complex_Formation Antibody_Production Production of Drug-Dependent Antibodies Immune_System->Antibody_Production Antibody_Production->Complex_Formation Platelet Platelet Platelet->Complex_Formation Clearance Rapid Clearance of Platelets by Macrophages Complex_Formation->Clearance Thrombocytopenia Thrombocytopenia Clearance->Thrombocytopenia

Caption: Mechanism of this compound-Induced Immune Thrombocytopenia (DITP).

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_InVivo Is the experiment in vivo? Start->Check_InVivo Check_Platelets Monitor Platelet Counts (DITP) Check_InVivo->Check_Platelets Yes Check_InVitro Is the experiment in vitro? Check_InVivo->Check_InVitro No Check_Behavior Assess Sedative Effects Check_Platelets->Check_Behavior End Identify Source of Artifact Check_Behavior->End Assay_Interference Test for Direct Assay Interference Check_InVitro->Assay_Interference Yes Check_InVitro->End No Off_Target Investigate Potential Off-Target Effects Assay_Interference->Off_Target Purity Verify Compound Purity Off_Target->Purity Purity->End

Caption: General troubleshooting workflow for this compound-related artifacts.

References

Technical Support Center: Management of Apronal-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing Apronal (allylisopropylacetylurea) in pre-clinical animal studies, specifically as a model for inducing and studying drug-induced immune thrombocytopenia (DIIT).

Disclaimer: this compound is a hypnotic/sedative drug that was withdrawn from clinical use in most countries due to a significant risk of causing thrombocytopenic purpura.[1][2][3][4] It is classified as a substance of such danger to health as to warrant the prohibition of its sale, supply, and use in several regions.[2][4] The information provided herein is for research purposes only and is not an endorsement of its clinical use.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most severe side effect of this compound administration in animal studies?

A1: The most significant adverse effect of this compound is the induction of immune-mediated thrombocytopenia, a condition characterized by a sharp decrease in platelet count.[1][3] This can lead to spontaneous hemorrhaging and, in severe cases, can be life-threatening.

Q2: What is the underlying mechanism of this compound-induced thrombocytopenia?

A2: this compound-induced thrombocytopenia is primarily an immune-mediated reaction.[5] The drug or its metabolites can act as a hapten or trigger the formation of drug-dependent antibodies. These antibodies bind to platelet surface glycoproteins, leading to the rapid clearance and destruction of platelets by the immune system.[5]

Q3: How quickly can we expect to see a drop in platelet counts after administering this compound?

A3: In a sensitized animal (one previously exposed to the drug), thrombocytopenia can occur acutely, sometimes within hours of administration. In naive animals, the onset is typically delayed, occurring 1 to 2 weeks after the initiation of the drug, which allows time for an adaptive immune response to develop.[5]

Q4: Are there any known methods to mitigate this compound-induced thrombocytopenia while continuing its administration?

A4: Due to the immune-mediated nature of this side effect, there are no established methods to mitigate thrombocytopenia while continuing this compound administration. The primary and most effective intervention is the immediate discontinuation of the drug.[5] For research purposes where thrombocytopenia is the desired outcome, the focus should be on managing the severity of the side effect to prevent premature mortality of the animal subjects.

Q5: What is the expected recovery timeline after the cessation of this compound?

A5: Following the withdrawal of this compound, the platelet count typically begins to recover within 1 to 2 days, with a return to baseline levels often observed within a week, as the drug is cleared from the system and antibody-mediated platelet destruction ceases.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Severe, unexpected drop in platelet count (<20,000/µL) with signs of hemorrhage (petechiae, ecchymosis, hematuria). Acute drug-induced immune thrombocytopenia (DIIT).1. Immediately cease this compound administration.2. Monitor the animal closely for signs of bleeding.3. Consider supportive care such as platelet-rich plasma or whole blood transfusion if bleeding is life-threatening.4. Document the event and review the experimental protocol.
No significant change in platelet count after the expected induction period. 1. Insufficient dosage.2. Individual animal resistance or variation in immune response.3. Incorrect drug administration route.1. Verify the dosage and administration protocol.2. Consider a modest, incremental dose escalation in a pilot group, with frequent monitoring.3. Ensure the drug formulation and administration technique are appropriate for the animal model.
High variability in thrombocytopenia severity between animal subjects. Natural biological variation in immune responses.1. Increase the sample size (n) to improve statistical power.2. Ensure a homogenous study population (e.g., same age, sex, and strain).3. Document and analyze individual responses to identify potential covariates.
Animal shows signs of central nervous system depression (sedation, lethargy). Known pharmacological effect of this compound as a sedative-hypnotic.[1]1. Monitor the depth of sedation.2. Adjust the dosage if sedation interferes with animal welfare or experimental endpoints (e.g., feeding, hydration).3. Ensure the experimental housing is safe to prevent injury.

Quantitative Data Summary

The following table provides a hypothetical representation of expected platelet count changes in an animal model of this compound-induced thrombocytopenia, based on the typical progression of DIIT.

Time Point Event Expected Platelet Count (% of Baseline) Notes
Day 0Baseline Measurement100%Pre-administration blood sample.
Day 1-7Initial this compound Administration80-100%Immune sensitization period; minimal change expected.
Day 8-14Antibody Development20-50%Onset of platelet count decline as drug-dependent antibodies are produced.
Day 15Nadir<10%Lowest point of platelet count.
Day 16This compound Withdrawal<10%Cessation of drug administration.
Day 17-18Initial Recovery10-30%Platelet count begins to rise post-drug clearance.
Day 21-28Full Recovery80-100%Return to baseline platelet levels.

Experimental Protocols

Protocol 1: Induction of Immune Thrombocytopenia using this compound in a Rodent Model

Objective: To establish a consistent model of drug-induced immune thrombocytopenia (DIIT) using this compound.

Materials:

  • This compound (allylisopropylacetylurea)

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Blood collection supplies (e.g., EDTA-coated microcapillary tubes)

  • Automated hematology analyzer

Methodology:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Baseline Measurement: Collect a baseline blood sample (e.g., via tail vein) from each animal to determine the initial platelet count.

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. The dose will need to be determined empirically through pilot studies, starting from a low dose and escalating.

  • Administration: Administer this compound to the treatment group via the chosen route (e.g., oral gavage) daily for 14-21 days. The control group should receive the vehicle only.

  • Monitoring:

    • Perform daily health checks, observing for signs of bleeding (petechiae, bruising) or excessive sedation.

    • Collect blood samples every 2-3 days to monitor platelet counts. Increase the frequency of collection if a sharp decline is observed.

  • Endpoint: The study may be terminated when a consistent and significant drop in platelet count is achieved, or at a predetermined time point.

  • Recovery Phase (Optional): After the last dose of this compound, continue to monitor platelet counts for an additional 7-14 days to document the recovery phase.

Visualizations

DIIT_Pathway cluster_blood Bloodstream cluster_spleen Spleen/Liver This compound This compound Complex This compound-Antibody- Platelet Complex This compound->Complex Binds to Platelet Platelet Platelet Platelet->Complex Antibody Drug-dependent Antibody Antibody->Complex Binds to Drug- Platelet Epitope Macrophage Macrophage Complex->Macrophage Fc-receptor mediated uptake Destruction Platelet Destruction Macrophage->Destruction Phagocytosis

Caption: Mechanism of this compound-Induced Immune Thrombocytopenia.

Experimental_Workflow start Start: Acclimatization (1 week) baseline Baseline Blood Collection (Day 0) start->baseline randomization Randomization (Control & Treatment Groups) baseline->randomization administration Daily Administration (this compound or Vehicle) randomization->administration monitoring Monitor Health & Platelets (Every 2-3 days) administration->monitoring endpoint Endpoint Criteria Met? (e.g., Day 21 or severe thrombocytopenia) monitoring->endpoint endpoint->administration No stop_drug Cease Administration endpoint->stop_drug Yes recovery Recovery Monitoring (Optional, 7-14 days) stop_drug->recovery end End of Study: Data Analysis stop_drug->end recovery->end

References

Improving the yield of Apronal synthesis in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Apronal synthesis in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: The most common starting materials for this compound synthesis are isovaleric acid or its esters (like ethyl isovalerate) and isopropyl-malonic acid diester.[1][2][3] Both routes have been shown to be effective, with the choice often depending on the availability and cost of the starting materials.

Q2: What are the key steps in the synthesis of this compound?

A2: The synthesis of this compound, also known as allylisopropylacetylurea, generally involves two main transformations[4]:

  • Formation of a substituted pentenoic acid derivative: This involves the allylation of either an isovaleric acid derivative or an isopropyl-malonic acid diester.

  • Formation of the acylurea: The resulting acid or its derivative is then reacted with urea (B33335) to form the final product, this compound.[1][2]

Q3: What are some of the reported yields for this compound synthesis?

A3: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. Some reported yields for key intermediates and the final product are summarized in the table below.

Troubleshooting Guide

Low Yield in the Allylation Step (Formation of 2-isopropyl-4-pentenoic acid or its ester)

Problem: The yield of the allylation reaction is lower than expected.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete deprotonation of the starting material. Ensure the base (e.g., Lithium diisopropylamide (LDA), potassium tert-butoxide) is fresh and accurately quantified. Use of a slight excess of the base can be beneficial. Perform the reaction under strictly anhydrous conditions as bases like LDA are highly sensitive to moisture.
Side reactions with the allylating agent. Add the allyl bromide or chloride slowly to the reaction mixture at the recommended temperature (e.g., -78°C to -15°C) to control the exothermic reaction and minimize side product formation.[2]
Suboptimal reaction temperature or time. Adhere to the specified reaction temperatures and times in the protocol. For LDA-mediated reactions, maintaining a low temperature during deprotonation is crucial.[5] For reactions with potassium tert-butoxide, the temperature may also be critical.[2]
Issues with the solvent. Use a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF).[2] Ensure the solvent is of high purity and free from water and other reactive impurities.
Low Yield in the Acylurea Formation Step

Problem: The reaction between the pentenoic acid derivative and urea results in a low yield of this compound.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient activation of the carboxylic acid. If starting from 2-isopropyl-4-pentenoic acid, ensure its complete conversion to the more reactive acyl chloride using a suitable chlorinating agent (e.g., thionyl chloride, oxalyl chloride).[3]
Decomposition of the acylurea product. The reaction conditions, particularly temperature, should be carefully controlled. High temperatures can lead to the decomposition of the product.
Poor reactivity of urea. The reaction can be performed with a pre-formed sodium salt of urea (sodium urea) in an aprotic polar solvent like DMF to enhance its nucleophilicity.[6]
Suboptimal reaction conditions. The choice of solvent and temperature is important. For instance, the reaction of an ester with sodium urea is often carried out at a controlled temperature of 10-15°C.[6]

Quantitative Data Summary

The following tables summarize the reported yields for different synthetic routes to this compound.

Table 1: Yields for the Synthesis of 2-isopropyl-4-pentenoic acid

Starting MaterialBaseSolventReaction ConditionsYield (%)Reference
Isovaleric acidLithium diisopropylamide (LDA)Tetrahydrofuran (THF)-15°C, 1 hour, then room temp, 1 hour86[1]
Ethyl isovaleratePotassium tert-butoxideTetrahydrofuran (THF)-78°C, 2.5 hours60[2]
Ethyl isovalerateLithium diisopropylamide (LDA)Tetrahydrofuran (THF)-78°C80[1]

Table 2: Yields for Subsequent Steps in this compound Synthesis

Reaction StepStarting MaterialReagentsYield (%)Reference
DecarboxylationDiethyl-2-allyl-2-isopropylmalonateSodium bromide, DMSO89.1[5]
Acylurea FormationMethyl-2-isopropyl-4-pentenoateSodium urea, DMFNot specified[6]

Experimental Protocols

Protocol 1: Synthesis of 2-isopropyl-4-pentenoic acid from Isovaleric Acid[1]
  • To a reaction flask, add 15 mL of tetrahydrofuran and 10 mL of 2.0 mol/L lithium diisopropylamide in tetrahydrofuran.

  • Cool the mixture to -15°C and add 1.1 mL (10.0 mmol) of isovaleric acid dropwise.

  • Stir the reaction mixture for 1 hour at -15°C.

  • Add 1.04 mL (12.0 mmol) of allyl bromide and allow the reaction to naturally warm to room temperature.

  • Continue the reaction for 1 hour.

  • Adjust the pH to 1-2 with 10% hydrochloric acid.

  • Extract the product with petroleum ether (20 mL).

  • Wash the organic layer with 10% hydrochloric acid (15 mL), water, and brine.

  • Dry the combined organic phases over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain 2-isopropyl-4-pentenoic acid.

Protocol 2: Synthesis of 2-isopropyl-4-pentenoic acid from Ethyl Isovalerate[2]
  • Dissolve 0.9 g (7.7 mmol) of potassium tert-butoxide in 15 mL of tetrahydrofuran and stir at -78°C for 20 minutes.

  • Add 1.2 mL (7.7 mmol) of ethyl isovalerate dropwise to the reaction system and react at -78°C for 2.5 hours.

  • Add 0.6 mL (8.1 mmol) of allyl bromide dropwise and continue the reaction at -78°C for 2.5 hours.

  • Remove the organic solvent under reduced pressure.

  • To the resulting ethyl 2-isopropyl-4-pentenoate, add 20 mL of ethanol (B145695) and 55 mL of 3 mol/L NaOH aqueous solution.

  • Heat the mixture at 55°C for 12 hours.

  • Pour the reaction solution into 30 mL of 10% glacial acetic acid.

  • Extract twice with 50 mL of petroleum ether.

  • Wash the combined organic phases with 15 mL of 10% hydrochloric acid, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain 2-isopropyl-4-pentenoic acid.

Protocol 3: Synthesis of this compound from an Ester Intermediate[6]
  • Prepare a suspension of sodium urea by slowly adding 57.6 g (0.96 mol) of urea to a precooled (10-15°C) solution of 20 g (0.833 mol) of sodium hydride in 200 mL of dimethylformamide with stirring. Maintain the temperature at 10-15°C for 4 hours.

  • To the resulting sodium urea suspension, slowly add 100 g (0.64 mol) of methyl-2-isopropyl-4-pentenoate with stirring at 10-15°C over 2 hours.

  • Maintain the reaction temperature at 10-15°C for an additional 8 hours.

  • Upon completion, pour the reaction mixture into 1400 mL of pre-cooled water (5-10°C) for workup and purification.

Visualizations

Synthesis_Workflow_1 A Isovaleric Acid B Deprotonation (LDA, THF, -15°C) A->B C Enolate Intermediate B->C D Allylation (Allyl Bromide) C->D E 2-isopropyl-4-pentenoic acid D->E F Acyl Chloride Formation E->F G Acyl Chloride F->G H Reaction with Urea G->H I This compound H->I

Caption: Synthesis of this compound starting from Isovaleric Acid.

Synthesis_Workflow_2 A Isopropyl-malonic acid diester B Allylation (Base, Allyl Halide) A->B C Allylisopropyl-malonic acid diester B->C D Hydrolysis & Decarboxylation C->D E 2-isopropyl-4-pentenoic acid D->E F Acyl Chloride Formation E->F G Acyl Chloride F->G H Reaction with Urea G->H I This compound H->I

Caption: Synthesis of this compound starting from Isopropyl-malonic acid diester.

Troubleshooting_Logic start Low this compound Yield check_step Identify problematic step: Allylation or Acylurea formation? start->check_step allylation Low Allylation Yield check_step->allylation Allylation acylurea Low Acylurea Yield check_step->acylurea Acylurea Formation cause1_allyl Incomplete Deprotonation? allylation->cause1_allyl sol1_allyl Check Base Quality/Quantity Ensure Anhydrous Conditions cause1_allyl->sol1_allyl Yes cause2_allyl Side Reactions? cause1_allyl->cause2_allyl No sol2_allyl Slow Reagent Addition Control Temperature cause2_allyl->sol2_allyl Yes cause1_acyl Poor Carboxylic Acid Activation? acylurea->cause1_acyl sol1_acyl Ensure Complete Acyl Chloride Formation cause1_acyl->sol1_acyl Yes cause2_acyl Low Urea Reactivity? cause1_acyl->cause2_acyl No sol2_acyl Use Sodium Urea Optimize Solvent/Temp cause2_acyl->sol2_acyl Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Apronal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of experimental results is paramount. Batch-to-batch variability of active pharmaceutical ingredients (APIs) like Apronal (Allylisopropylacetylurea) can introduce significant challenges, leading to inconsistent efficacy, unexpected side effects, and difficulties in reproducing experimental outcomes. This technical support center provides a comprehensive resource to help you identify, troubleshoot, and mitigate the batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as allylisopropylacetylurea, is a sedative-hypnotic drug.[1][2][3] While not a barbiturate, its chemical structure as an open-chain ureide results in a similar, albeit milder, sedative effect.[2] It has been withdrawn from clinical use in many countries due to the risk of thrombocytopenic purpura, a severe platelet disorder, but it is still available in some regions.[2]

Q2: What are the common causes of batch-to-batch variability in an API like this compound?

Batch-to-batch variability in APIs can stem from several factors throughout the manufacturing process. Key contributors include:

  • Synthesis-Related Impurities: Variations in starting materials, reagents, solvents, and reaction conditions can lead to the formation of different types and levels of impurities.[4] For N-acylureas like this compound, potential byproducts include anhydrides and N,N'-disubstituted ureas arising from an O-acylisourea intermediate.[5][6]

  • Polymorphism: The ability of a compound to exist in different crystalline forms, known as polymorphs, can significantly impact its physical properties.[7][8][9] These differences in crystal structure can affect solubility, dissolution rate, melting point, and stability, leading to variations in bioavailability.[10][11]

  • Particle Size and Morphology: The size and shape of API particles can influence their flowability, compressibility, and dissolution rate, which in turn can affect the performance of the final drug product.

  • Degradation: this compound's chemical stability can be compromised by exposure to heat, light, humidity, and oxidative conditions, leading to the formation of degradation products.[12][13][14]

  • Residual Solvents: The presence of residual solvents from the manufacturing process can affect the physical and chemical properties of the API.[15]

Q3: How can I assess the purity and identify impurities in my this compound batch?

A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main component and any impurities. A stability-indicating HPLC method is crucial to ensure that all degradation products are separated from the parent peak.[16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the chemical structure of isolated impurities.[19]

  • Gas Chromatography (GC): GC is suitable for analyzing volatile organic impurities and residual solvents.

Q4: What is polymorphism and why is it a concern for this compound?

Polymorphism is the existence of a substance in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[7][11] Different polymorphs of the same compound can have distinct physicochemical properties, such as:

  • Solubility and Dissolution Rate: This can directly impact the bioavailability of the drug. A less soluble polymorph may lead to lower absorption and reduced efficacy.[10]

  • Stability: One polymorph may be more chemically or physically stable than another. A less stable form might convert to a more stable, but less soluble, form over time.[8]

  • Mechanical Properties: Properties like hardness and compressibility can affect the manufacturing of the final dosage form (e.g., tablet compression).

Q5: How can I investigate the degradation profile of my this compound batch?

Forced degradation studies are essential to understand the degradation pathways and identify potential degradation products.[12] These studies involve subjecting the API to stress conditions more severe than those it would encounter during storage, such as:

  • Acid and Base Hydrolysis: Treatment with acidic and basic solutions to assess susceptibility to pH-dependent degradation.[20]

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide to evaluate oxidative stability.[13][21]

  • Thermal Degradation: Heating the sample to assess its stability at elevated temperatures.

  • Photodegradation: Exposing the sample to UV and visible light to determine its photosensitivity.[22][23][24][25]

The resulting degradation products are then analyzed using a stability-indicating HPLC method coupled with techniques like LC-MS for identification.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Possible Cause: Variability in the purity, polymorphic form, or particle size of the this compound batch.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent biological results.
Issue 2: Changes in Physical Properties of this compound Powder (e.g., color, flowability)

Possible Cause: Degradation of the API or changes in polymorphic form.

Troubleshooting Workflow:

Caption: Troubleshooting changes in physical properties.

Experimental Protocols

Protocol 1: General Stability-Indicating RP-HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating method. Optimization and validation are required for specific applications.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.[26]

2. Mobile Phase Preparation:

  • A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • The pH of the aqueous buffer and the ratio of aqueous to organic phase should be optimized to achieve good separation of this compound from its potential impurities and degradation products.

3. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: To be determined by analyzing the UV spectrum of this compound. A wavelength of maximum absorbance should be chosen.

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducibility.

  • Elution: An isocratic or gradient elution can be used. Gradient elution is often preferred for stability-indicating methods to ensure separation of all potential impurities.[16]

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent).

  • Filter the sample solution through a 0.45 µm filter before injection.

5. Method Validation:

  • The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[26]

Protocol 2: Forced Degradation Studies

1. General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Subject aliquots of the stock solution to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples by the validated stability-indicating HPLC method.

2. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Store the solid API at 105°C for 24 hours.

  • Photodegradation: Expose the solid API to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.

Protocol 3: Solid-State Characterization

1. X-Ray Powder Diffraction (XRPD):

  • Purpose: To identify the crystalline form (polymorph) of this compound.

  • Methodology: A small amount of the powder sample is packed into a sample holder and scanned over a range of 2θ angles. The resulting diffraction pattern is a fingerprint of the crystalline structure.

2. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the melting point and detect polymorphic transitions.

  • Methodology: A small amount of the sample is heated at a constant rate, and the heat flow to the sample is measured. Events like melting or solid-solid transitions will appear as peaks in the DSC thermogram.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To measure changes in weight as a function of temperature, which can indicate the presence of solvates or decomposition.

  • Methodology: The sample is heated in a controlled atmosphere, and its weight is continuously monitored.

Data Presentation

Table 1: Example of HPLC Purity Data for Different Batches of this compound

Batch IDRetention Time of this compound (min)Purity by Area %Number of ImpuritiesTotal Impurity (%)
APR-0015.299.8%20.2%
APR-0025.299.5%40.5%
APR-0035.399.9%10.1%

Table 2: Example of Solid-State Characterization Data

Batch IDCrystalline Form (by XRPD)Melting Point (°C by DSC)
APR-001Form I196.5
APR-002Form II192.1
APR-003Form I196.8

Table 3: Example of Forced Degradation Results (% Degradation)

Stress ConditionBatch APR-001Batch APR-002
Acid Hydrolysis5.2%5.5%
Base Hydrolysis15.8%16.2%
Oxidation8.1%8.3%
Thermal1.5%1.7%
Photodegradation3.4%3.6%

Signaling Pathways and Workflows

G cluster_synthesis Potential this compound Synthesis Pathway and Impurity Formation A Starting Materials (e.g., Isovaleric Acid, Allyl Bromide) B Synthesis of 2-isopropyl-4-pentenoic acid A->B I1 Starting Material Impurities A->I1 C Conversion to Acyl Chloride B->C D Reaction with Urea C->D E This compound (Crude) D->E I2 Byproducts (e.g., O-acylisourea rearrangement products) D->I2 F Purification (e.g., Recrystallization) E->F G This compound (Pure API) F->G I3 Residual Solvents & Reagents F->I3 I1->E I2->E I3->G

Caption: this compound synthesis and potential impurity sources.

G cluster_workflow General Workflow for Investigating Batch-to-Batch Variability cluster_char Characterization Methods A Observe Variability (e.g., in bioassays, physical properties) B Procure Multiple Batches A->B C Comprehensive Physicochemical Characterization B->C D Comparative Analysis of Data C->D Purity Purity (HPLC) C->Purity Polymorph Polymorphism (XRPD, DSC) C->Polymorph ParticleSize Particle Size C->ParticleSize Degradation Forced Degradation C->Degradation E Identify Key Differences (e.g., impurity profile, polymorph) D->E F Correlate Differences with Observed Variability E->F G Implement Control Strategy F->G H Establish New Batch Specifications G->H

References

Technical Support Center: Investigating Resistance to Apronal's Sedative Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Apronal (allylisopropylacetylurea) is a sedative-hypnotic drug that was withdrawn from clinical use in most countries due to its association with severe adverse effects, including immune-mediated thrombocytopenia.[1][2] The information provided here is for theoretical and research purposes only and is intended for use by qualified professionals in a controlled laboratory setting. This guide is not an endorsement of the use of this compound.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating mechanisms of resistance to the sedative effects of this compound and other similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound's sedative effects?

This compound is structurally similar to barbiturates and is believed to exert its sedative effects by acting as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[2] By binding to the receptor, it is thought to enhance the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability, resulting in sedation.

Q2: What are the potential molecular mechanisms underlying acquired resistance to this compound?

While specific research on this compound resistance is limited, mechanisms of resistance to sedative-hypnotics that act on GABA-A receptors are generally understood to involve:

  • Target Site Alteration: Mutations in the genes encoding GABA-A receptor subunits could alter the binding site for this compound, reducing its affinity and efficacy.

  • Changes in Receptor Expression: Chronic exposure to this compound may lead to a downregulation in the expression of specific GABA-A receptor subunits, decreasing the number of available targets for the drug.[3]

  • Altered Receptor Subunit Composition: The composition of GABA-A receptor subunits can change in response to chronic drug exposure, potentially favoring the assembly of receptors that are less sensitive to this compound.[4]

  • Increased Drug Metabolism or Efflux: Cells may upregulate the expression of metabolic enzymes (e.g., cytochrome P450s) that inactivate this compound or increase the activity of drug efflux pumps that remove it from the cell.[5]

  • Pharmacodynamic Tolerance: Adaptive changes in downstream signaling pathways and neuronal circuitry can counteract the sedative effects of the drug, a phenomenon known as functional tolerance.[6]

Q3: We are observing a gradual decrease in the sedative effect of this compound in our animal model over time. How can we confirm this is due to acquired resistance?

To confirm acquired resistance, you should conduct a series of experiments to rule out other factors:

  • Pharmacokinetic Analysis: Measure the concentration of this compound in the plasma and brain tissue of the animals over time. A decrease in drug concentration may indicate increased metabolism or clearance.

  • Dose-Response Curve Shift: Perform a dose-response study to determine the ED50 (effective dose for 50% of the maximal response) for the sedative effect. A rightward shift in the dose-response curve in chronically treated animals compared to naive animals would indicate a decrease in potency and suggest resistance.

  • Washout Period: After a period of chronic treatment, cease administration of this compound for a defined "washout" period. If the sedative effect is restored upon re-administration, it suggests a reversible form of tolerance.

  • Ex Vivo Receptor Binding Assays: Isolate brain tissue from tolerant and control animals and perform receptor binding assays using a radiolabeled ligand for the GABA-A receptor to assess for changes in receptor number or affinity.

Troubleshooting Guides

Issue 1: High variability in sedative response to this compound in our in vivo model.

Potential Cause Troubleshooting Step
Genetic Variability in Animal Strain Ensure you are using a genetically homogenous, inbred strain of animals. If using an outbred stock, be aware that genetic differences can lead to variations in drug metabolism and receptor sensitivity.
Differences in Drug Administration Standardize the route and time of drug administration. Ensure precise dosing for each animal. For oral administration, consider the fed/fasted state of the animals.
Environmental Factors Conduct behavioral assessments in a quiet, controlled environment with consistent lighting and temperature. Acclimatize animals to the testing apparatus before the experiment.[7]
Inconsistent Behavioral Endpoint Measurement Clearly define and consistently measure the sedative endpoint (e.g., loss of righting reflex, reduction in locomotor activity).[8] Use automated tracking systems to minimize observer bias.

Issue 2: Failure to induce a resistant phenotype in our cell culture model.

Potential Cause Troubleshooting Step
Insufficient Drug Concentration or Exposure Time Gradually increase the concentration of this compound in the culture medium over an extended period.[9] Pulsed treatments with high concentrations followed by recovery periods can also be effective.[9]
Cell Line Insensitivity The chosen cell line may lack the appropriate molecular targets or mechanisms to develop resistance. Screen multiple cell lines to find a suitable model.[10]
Cell Culture Contamination Regularly test for mycoplasma and other contaminants that can affect cell health and drug response.
Instability of this compound in Culture Medium Verify the stability of this compound in your culture medium over the duration of the experiment. The compound may degrade, leading to a decrease in the effective concentration.

Experimental Protocols

Protocol 1: Induction of this compound Resistance in a Neuronal Cell Line
  • Cell Line Selection and Culture:

    • Choose a neuronal cell line known to express a relevant repertoire of GABA-A receptors (e.g., SH-SY5Y, PC-12).

    • Culture the cells in the recommended medium and conditions.

  • Determination of Initial IC50:

    • Perform a dose-response assay to determine the concentration of this compound that inhibits cell viability or a relevant functional endpoint by 50% (IC50).[10]

  • Induction of Resistance:

    • Continuously expose the cells to a starting concentration of this compound equal to the IC20 (the concentration that causes 20% inhibition).

    • Every 2-3 passages, increase the concentration of this compound in a stepwise manner.

    • Monitor cell viability and morphology.

    • Isolate and expand colonies that demonstrate growth at higher drug concentrations.

  • Confirmation of Resistance:

    • Determine the new IC50 of the resistant cell line and compare it to the parental (wild-type) cell line. A significant increase in the IC50 confirms resistance.

    • Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50 to assess the stability of the resistant phenotype.

Protocol 2: Assessment of Sedative Effect in a Rodent Model
  • Animal Model:

    • Use adult male mice or rats of an inbred strain (e.g., C57BL/6 mice).

    • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation and Administration:

    • Prepare a solution of this compound in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80).

    • Administer the drug via intraperitoneal (i.p.) injection at a range of doses.

  • Measurement of Sedative Effect (Loss of Righting Reflex):

    • Immediately after injection, place the animal in a clear observation chamber.

    • Gently turn the animal onto its back. The inability of the animal to right itself within 30 seconds is considered a loss of the righting reflex.[8]

    • Record the latency to the loss of the righting reflex and the duration of the loss of the righting reflex.

  • Data Analysis:

    • Calculate the percentage of animals at each dose that exhibit a loss of the righting reflex.

    • Determine the ED50 using probit analysis.

Data Presentation

Table 1: Comparison of this compound IC50 in Parental and Resistant Cell Lines

Cell LineIC50 (µM)Fold Resistance
Parental SH-SY5Y15.2 ± 1.81.0
This compound-Resistant SH-SY5Y185.6 ± 12.312.2

Table 2: Effect of Chronic this compound Treatment on Sedative Response (ED50) in Mice

Treatment GroupED50 (mg/kg) for Loss of Righting Reflex95% Confidence Interval
Naive (Vehicle Control)50.445.2 - 56.1
Chronic this compound (14 days)98.789.5 - 108.9

Visualizations

G This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Positive Allosteric Modulation Cl_influx Increased Cl- Influx GABA_A->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Sedation Sedation Hyperpolarization->Sedation G start Start: Parental Cell Line determine_ic50 Determine Initial IC50 start->determine_ic50 chronic_exposure Chronic Exposure to Increasing This compound Concentrations determine_ic50->chronic_exposure isolate_colonies Isolate Resistant Colonies chronic_exposure->isolate_colonies confirm_resistance Confirm Resistance (New IC50) isolate_colonies->confirm_resistance end End: Resistant Cell Line confirm_resistance->end

References

Technical Support Center: Refining HPLC Methods for Apronal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining High-Performance Liquid Chromatography (HPLC) methods for the quantification of Apronal. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound quantification?

A1: For a compound like this compound (a urea (B33335) derivative), a good starting point is a reversed-phase HPLC method. The following table outlines a typical initial method.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength ~210-220 nm (based on UV absorbance of the urea chromophore)
Injection Volume 10 µL
Column Temperature 30 °C

Q2: How should I prepare my sample for HPLC analysis?

A2: Proper sample preparation is crucial for accurate and reproducible results.[1][2][3] A general workflow for sample preparation is outlined below. The goal is to extract this compound from the sample matrix and remove any interfering substances.[1][4]

Experimental Protocols

Protocol 1: Standard Stock and Working Solution Preparation

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) in a volumetric flask.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 2: Sample Preparation from a Formulation (e.g., Tablet)

  • Weigh and Crush: Weigh and finely powder a representative number of tablets.

  • Extraction: Transfer an accurately weighed portion of the powder equivalent to a specific amount of this compound into a volumetric flask. Add a suitable extraction solvent (e.g., methanol or a mixture of mobile phase components) and sonicate for 15-20 minutes to ensure complete dissolution.[5]

  • Dilution: Dilute the solution to the final volume with the extraction solvent and mix thoroughly.

  • Filtration: Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[5] Discard the first few drops of the filtrate.

Troubleshooting Guides

This section addresses common problems you might encounter during your HPLC analysis of this compound.

Peak Shape Problems

Poor peak shape can lead to inaccurate quantification.[6] Common issues include tailing, fronting, and split peaks.[6][7][8][9]

ProblemPotential CauseSuggested Solution
Peak Tailing - Secondary interactions with residual silanols on the column.[7] - Column overload.[6] - Inappropriate mobile phase pH.[7]- Add a competitive base (e.g., triethylamine) to the mobile phase. - Lower the sample concentration.[6] - Adjust the mobile phase pH.
Peak Fronting - Column overload.[7] - Sample solvent stronger than the mobile phase.- Dilute the sample. - Dissolve the sample in the mobile phase.[8]
Split Peaks - Clogged frit or void in the column.[6] - Sample partially dissolved.- Replace the column or filter.[9] - Ensure complete sample dissolution through sonication or vortexing.[5]
Baseline Issues

A stable baseline is essential for accurate peak integration. Common baseline problems include noise and drift.[10][11][12][13][14]

ProblemPotential CauseSuggested Solution
Baseline Noise - Air bubbles in the pump or detector.[12][13] - Contaminated mobile phase or detector cell.[10][12][14] - Failing detector lamp.[10][12]- Degas the mobile phase and purge the system.[11][13] - Use high-purity solvents and flush the detector cell.[10][14] - Replace the detector lamp.[12]
Baseline Drift - Change in mobile phase composition.[11] - Column temperature fluctuations.[11] - Column contamination.[15]- Prepare fresh mobile phase and ensure proper mixing.[11] - Use a column oven to maintain a constant temperature.[16] - Flush the column with a strong solvent.[15]
Retention Time Shifts

Consistent retention times are critical for peak identification.[16] Shifts in retention time can indicate a problem with the HPLC system or the method.[15][16][17][18][19]

ProblemPotential CauseSuggested Solution
Gradual Shift - Column aging or contamination.[15][16] - Change in mobile phase composition over time (e.g., evaporation of volatile components).[17]- Replace the column. - Prepare fresh mobile phase daily.[11]
Sudden Shift - Leak in the system.[17] - Change in flow rate.[16][17] - Air bubbles in the pump.- Check for leaks at all fittings.[12] - Verify the pump flow rate. - Purge the pump.[12]

Visual Guides

Diagram 1: General HPLC Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Tablet) Extraction Extraction with Solvent Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

A flowchart of the this compound quantification process.

Diagram 2: Troubleshooting Logic for Peak Tailing

G start Peak Tailing Observed check_conc Is sample concentration high? start->check_conc dilute Dilute Sample check_conc->dilute Yes check_ph Is mobile phase pH appropriate? check_conc->check_ph No end Problem Resolved dilute->end adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->end replace_column Replace Column check_column->replace_column Yes check_column->end No replace_column->end

A decision tree for troubleshooting peak tailing issues.

References

Technical Support Center: Apronal Derivatives - Clinical Application Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apronal and its derivatives. The content addresses common challenges encountered during the clinical application and experimental investigation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary clinical challenge associated with the use of this compound?

The primary and most severe clinical challenge of this compound (allylisopropylacetylurea) is the risk of drug-induced immune thrombocytopenia (DITP).[1][2] This is an autoimmune disorder where the body produces antibodies that attack and destroy platelets in the presence of the drug, leading to a dangerously low platelet count and a high risk of bleeding.[2] Due to this significant health risk, this compound has been withdrawn from clinical use in most countries, although it is still available in Japan.[1]

Q2: What are the main derivatives of this compound currently under investigation and for what indications?

The main derivative of interest is Valnoctamide, a structural isomer of valpromide (B1683473) (a prodrug of valproic acid). Valnoctamide is being investigated as a mood stabilizer for the treatment of bipolar disorder.[3][4] The primary motivation for its development is its potential for lower teratogenicity (risk of birth defects) compared to the widely used mood stabilizer, valproic acid (VPA).[3][4][5]

Q3: What is the proposed mechanism of action for Valnoctamide?

Valnoctamide's mechanism of action is believed to be multifactorial and distinct from valproic acid as it does not readily convert to its corresponding acid in the body.[3][6] Its therapeutic effects are thought to be mediated through:

  • Modulation of Neurotransmitter Systems: Valnoctamide appears to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and may reduce the release of the excitatory neurotransmitter glutamate.[3][7] This helps to stabilize neuronal activity.

  • Inhibition of Ion Channels: It has been shown to inhibit voltage-gated sodium channels, which can reduce neuronal excitability.[3][7]

Q4: What are the known drug interactions with Valnoctamide?

Valnoctamide is known to interact with other medications, which can alter their efficacy and side effect profile. A significant interaction is with carbamazepine, an anticonvulsant. Valnoctamide can inhibit the enzyme responsible for breaking down the active metabolite of carbamazepine, leading to increased levels of this metabolite and potential toxicity.[8] It can also potentiate the effects of other central nervous system depressants, such as benzodiazepines.[3]

Troubleshooting Guides

Drug-Induced Immune Thrombocytopenia (DITP) Assays for this compound

Issue: Inconsistent or high background signal in flow cytometry assays for detecting drug-dependent anti-platelet antibodies.

Potential Cause Troubleshooting Steps
Non-specific antibody binding 1. Ensure the use of an appropriate Fc receptor blocking agent.[9] 2. Titrate the secondary antibody to determine the optimal concentration that minimizes non-specific binding while maintaining a good signal-to-noise ratio. 3. Include an isotype control to assess the level of non-specific binding.[10]
Platelet activation 1. Handle platelet samples gently to avoid mechanical activation. 2. Use appropriate anticoagulants in blood collection tubes (e.g., ACD or citrate). 3. Consider adding a platelet activation inhibitor, such as prostaglandin (B15479496) E1, to the sample processing buffers.
Autofluorescence 1. Analyze an unstained sample to determine the baseline autofluorescence of the platelets.[9] 2. If autofluorescence is high, choose fluorochromes that emit in the far-red spectrum to minimize its impact.[9]
Contaminated reagents 1. Prepare fresh buffers and filter them before use.[9] 2. Ensure all reagents are within their expiration dates.

Issue: False-negative results in enzyme-linked immunosorbent assays (ELISAs) for DITP.

Potential Cause Troubleshooting Steps
Low antibody affinity/titer 1. Optimize the incubation times and temperatures for the primary and secondary antibodies. 2. Consider using a more sensitive detection substrate.
Incorrect drug concentration 1. Perform a dose-response experiment to determine the optimal drug concentration for detecting the antibody-platelet interaction.
Drug metabolite is the true hapten 1. If possible, test patient serum against known metabolites of this compound, as the antibodies may be specific to a metabolite rather than the parent drug.[11]
Interference from patient's plasma 1. Ensure proper sample processing to remove interfering substances. 2. Include appropriate negative controls with plasma from healthy donors.
Valnoctamide Clinical Trials

Issue: Difficulty in patient recruitment for clinical trials in bipolar disorder.

Potential Cause Troubleshooting Steps
Stigma associated with mental health 1. Develop patient-centric recruitment materials that are destigmatizing and focus on the potential benefits of participation.[12] 2. Collaborate with mental health advocacy groups to raise awareness about the clinical trial.
Complex diagnostic criteria 1. Ensure that the inclusion and exclusion criteria are clearly defined and can be assessed with validated diagnostic tools.[13] 2. Provide thorough training to clinical site staff on the diagnostic procedures.
Patient reluctance and logistical barriers 1. Clearly communicate the potential risks and benefits of the trial.[14] 2. Offer solutions to logistical challenges, such as travel reimbursement or flexible appointment scheduling.[14] 3. Address patient concerns about potential side effects and provide a clear plan for managing them.[12]

Issue: Managing side effects of Valnoctamide in a clinical trial setting.

Potential Side Effect Management Strategy
Gastrointestinal discomfort (nausea, vomiting) 1. Advise patients to take the medication with food.[15] 2. Consider a dose titration schedule that allows for gradual adaptation. 3. Provide anti-emetic medication if necessary.
Drowsiness and fatigue 1. Inform patients of this potential side effect and advise them to avoid activities requiring high alertness, such as driving, until they know how the medication affects them.[15] 2. Suggest dosing at bedtime if appropriate for the study protocol.
Dizziness 1. Advise patients to rise slowly from a sitting or lying position.[15] 2. Ensure patients are adequately hydrated.
Mood changes 1. Closely monitor patients for any paradoxical mood changes, such as increased irritability or depression.[15] 2. Have a clear protocol in place for managing any significant mood destabilization, which may include dose adjustment or discontinuation from the study.

Quantitative Data Summary

Table 1: Comparative Teratogenicity of Valproic Acid (VPA) and its Derivatives in Mice

CompoundDose (mmol/kg)Exencephaly Rate (%)Embryolethality Rate (%)
Control -0-1Not significantly changed
Valproic Acid (VPA) 35352
Valpromide (VPD) 36Not significantly changed
Valnoctic Acid (VCA) 31Not significantly changed
Valnoctamide (VCD) 31Not significantly changed
Data from a comparative study in NMRI-mice with drug administration on day 8 of gestation.[7]

Table 2: Dose-Related Teratogenic Effects of VPA and Valnoctamide (VCD) in SWV Mice

TreatmentDose (mmol/kg)Exencephalic Fetuses (%)Visceral DefectsSkeletal Abnormalities
VPA 1.8Not specifiedPresentNot specified
VPA 2.7Significantly increasedDose-related increaseMissing skull bones, fused vertebrae
VCD 1.8Not significantly increasedNot specifiedNot specified
VCD 2.7Not significantly increasedNot specifiedNot specified
Data from a comparative study in Swiss Vancouver (SWV) mice with drug administration on gestational day 8.[13][16]

Experimental Protocols

Protocol 1: In Vitro Flow Cytometry Assay for this compound-Dependent Anti-Platelet Antibodies

Objective: To detect the presence of this compound-dependent antibodies in a patient's serum that bind to platelets.

Methodology:

  • Platelet Preparation:

    • Isolate platelets from a healthy, type O donor by centrifugation of whole blood collected in an anticoagulant (e.g., ACD).

    • Wash the platelets in a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.

    • Resuspend the platelets to a final concentration of approximately 2 x 10⁸ platelets/mL.

  • Incubation:

    • In a series of microtiter plate wells, incubate the washed platelets with the patient's serum (or a purified IgG fraction) in the presence of a therapeutic concentration of this compound.

    • Include negative controls:

      • Patient serum with platelets but without this compound.

      • Platelets with this compound but without patient serum.

      • Serum from a healthy donor with platelets and this compound.

  • Staining:

    • After incubation, wash the platelets to remove unbound antibodies.

    • Stain the platelets with a fluorescently labeled anti-human IgG antibody (e.g., FITC-conjugated anti-human IgG).

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on their forward and side scatter characteristics.

    • Analyze the mean fluorescence intensity (MFI) of the gated platelets. A significant increase in MFI in the presence of both patient serum and this compound, compared to the controls, indicates the presence of drug-dependent antibodies.

Protocol 2: LC-MS/MS Method for Quantification of Valnoctamide in Human Plasma

Objective: To accurately quantify the concentration of Valnoctamide in human plasma samples for pharmacokinetic studies.

Methodology:

  • Sample Preparation:

    • To 100 µL of a human plasma sample, add 10 µL of an internal standard solution (e.g., a deuterated analog of Valnoctamide).[6]

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (B52724).[6]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for both Valnoctamide and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of Valnoctamide spiked into blank plasma.

    • Calculate the concentration of Valnoctamide in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

DITP_Signaling_Pathway This compound This compound Platelet Platelet This compound->Platelet Binds to platelet surface ImmuneComplex This compound-Platelet-Antibody Complex Platelet->ImmuneComplex Antibody Drug-Dependent Antibody (IgG) Antibody->ImmuneComplex Macrophage Macrophage ImmuneComplex->Macrophage Fc-gamma receptor interaction Phagocytosis Phagocytosis and Platelet Destruction Macrophage->Phagocytosis

Caption: Signaling pathway of this compound-induced immune thrombocytopenia.

Valnoctamide_MOA Valnoctamide Valnoctamide GABA_System Enhances GABAergic (Inhibitory) System Valnoctamide->GABA_System Glutamate_System Reduces Glutamatergic (Excitatory) System Valnoctamide->Glutamate_System Ion_Channels Inhibits Voltage-Gated Sodium Channels Valnoctamide->Ion_Channels Neuronal_Stability Increased Neuronal Stability (Mood Stabilization) GABA_System->Neuronal_Stability Glutamate_System->Neuronal_Stability Ion_Channels->Neuronal_Stability

Caption: Proposed mechanism of action of Valnoctamide.

DITP_Workflow start Patient with Suspected This compound-Induced Thrombocytopenia collect_sample Collect Blood Sample (ACD anticoagulant) start->collect_sample prepare_platelets Isolate and Wash Platelets from Healthy Donor collect_sample->prepare_platelets prepare_serum Separate Patient Serum collect_sample->prepare_serum incubation Incubate Platelets with Patient Serum +/- this compound prepare_platelets->incubation prepare_serum->incubation staining Stain with Fluorescent Anti-Human IgG incubation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry analysis Compare MFI between +/- this compound Conditions flow_cytometry->analysis result Positive Result: Increased MFI with this compound analysis->result Yes negative_result Negative Result: No significant MFI change analysis->negative_result No

Caption: Experimental workflow for DITP flow cytometry assay.

References

Validation & Comparative

A Comparative Analysis of the Sedative Effects of Apronal and Phenobarbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sedative properties of Apronal (apronalide) and phenobarbital (B1680315). While both substances exhibit central nervous system depressant effects, their pharmacological profiles, historical usage, and safety concerns differ significantly. This document synthesizes available preclinical and historical clinical data to offer an objective comparison for research and drug development purposes.

Executive Summary

Phenobarbital is a long-acting barbiturate (B1230296) with well-documented sedative, hypnotic, and anticonvulsant properties, primarily mediated through the enhancement of GABAergic inhibition. In contrast, this compound, a monoureide sedative-hypnotic, is structurally similar to barbiturates but is considered to have a milder and shorter duration of action. Historical clinical use and limited preclinical data suggest this compound's efficacy as a sedative. However, its widespread withdrawal from global markets due to severe adverse effects, most notably immune-mediated thrombocytopenia, critically distinguishes it from phenobarbital, which remains in clinical use. Direct comparative preclinical studies with quantitative data are scarce, necessitating a reliance on historical information and indirect comparisons.

Mechanism of Action

Both phenobarbital and this compound are understood to exert their sedative effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.

Phenobarbital: As a barbiturate, phenobarbital binds to a specific site on the GABA-A receptor, potentiating the effect of GABA. This interaction increases the duration of chloride channel opening, leading to prolonged hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This enhanced inhibitory tone results in sedation, hypnosis, and anticonvulsant effects.

This compound (Allylisopropylacetylurea): While not a barbiturate, this compound is a ureide derivative with a similar mechanism of action. It is believed to depress the central nervous system by interacting with the GABA-A receptor complex, although the precise binding site and molecular interactions are not as extensively characterized as those of phenobarbital. Its action is described as being similar to barbiturates but milder.[1]

GABAergic Synapse Signaling Pathway Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle VGAT vGAT GABA_vesicle->VGAT Packaging GABA_released VGAT->GABA_released Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_released->GABA_A_Receptor Binds Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Phenobarbital_Site Barbiturate Binding Site Phenobarbital_Site->GABA_A_Receptor Potentiates Apronal_Site Ureide Binding Site Apronal_Site->GABA_A_Receptor Potentiates

Diagram 1: Simplified GABAergic Synapse Signaling Pathway

Quantitative Data Comparison

Table 1: Preclinical Sedative/Hypnotic Activity

CompoundAnimal ModelEndpointDose/ResultSource
This compound MiceHypnotic Activity (HD50)Not statistically different from glutethimide and meprobamate.[2]
RatsHypnotic Activity (HD50)Statistically stronger than meprobamate; trended stronger than bromvalerylurea and glutethimide.[2]
MiceMuscle Relaxant Activity (ED50)Not statistically different from glutethimide and meprobamate.[2]
RatsMuscle Relaxant Activity (ED50)Not statistically different from glutethimide and meprobamate.[2]
Phenobarbital BALB/c MiceAnesthetic Success Rate125 mg/kg (i.p.) with 5% solution: 83.33% success.
BALB/c MiceAnesthetic Success Rate150 mg/kg (i.p.) with 5% solution: 100% success.
MiceOnset of Sleep (Latency)Onset of sleep with 30 mg/kg phenobarbital was longer than with 2 mg/kg diazepam.[3]
MiceDuration of SleepDuration of sleep with 30 mg/kg phenobarbital was longer than with 2 mg/kg diazepam.[3]

Table 2: Historical Clinical Dosages for Sedation

CompoundTypical Adult DoseFrequencyNotes
This compound 1 to 2 gramsEvery 3 to 4 hoursUsed as a daytime sedative.[1]
Phenobarbital 30 to 120 mg2 to 3 times dailyFor daytime sedation.

Experimental Protocols

Standardized preclinical assays are employed to evaluate the sedative and hypnotic effects of pharmacological agents. These protocols typically involve the administration of the test compound to rodents, followed by the observation and quantification of specific behavioral endpoints.

Thiopental (B1682321) Sodium-Induced Sleeping Time Test

This is a common method to assess the hypnotic potential of a substance.

Objective: To determine if a test compound can potentiate the hypnotic effect of a known anesthetic, such as thiopental sodium or pentobarbital (B6593769).

Methodology:

  • Animal Model: Swiss albino mice are commonly used.

  • Acclimatization: Animals are allowed to adapt to the laboratory environment for a specified period.

  • Drug Administration:

    • The test compound (e.g., this compound or phenobarbital) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

    • After a predetermined time (e.g., 30 minutes), a sub-hypnotic or hypnotic dose of thiopental sodium or pentobarbital is administered to all animals.

  • Observation:

    • Onset of Sleep (Latency): The time from the administration of the anesthetic to the loss of the righting reflex is recorded. The loss of the righting reflex is confirmed when the animal, placed on its back, is unable to right itself within a set time (e.g., 30 seconds).

    • Duration of Sleep: The time from the loss of the righting reflex to its spontaneous recovery is measured.

  • Data Analysis: The mean onset and duration of sleep are compared between the control and treated groups using appropriate statistical tests.

Sleeping_Time_Test_Workflow Start Start Acclimatize Animal Acclimatization Start->Acclimatize Administer_Test_Compound Administer Test Compound (e.g., this compound, Phenobarbital) or Vehicle Acclimatize->Administer_Test_Compound Wait Wait for Drug Absorption (e.g., 30 min) Administer_Test_Compound->Wait Administer_Anesthetic Administer Hypnotic Agent (e.g., Thiopental Sodium) Wait->Administer_Anesthetic Observe Observe for Loss of Righting Reflex Administer_Anesthetic->Observe Record_Latency Record Onset of Sleep (Latency) Observe->Record_Latency Yes Observe_Recovery Observe for Recovery of Righting Reflex Record_Latency->Observe_Recovery Record_Duration Record Duration of Sleep Observe_Recovery->Record_Duration Yes End End Record_Duration->End

Diagram 2: Experimental Workflow for Thiopental Sodium-Induced Sleeping Time Test
Open-Field Test

This assay is used to assess general locomotor activity and exploratory behavior, which are typically reduced by sedative compounds.

Objective: To measure changes in spontaneous motor activity and exploration following drug administration.

Methodology:

  • Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking systems (e.g., infrared beams or video tracking).

  • Animal Model: Rats or mice.

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Procedure: Each animal is placed in the center of the open-field arena and allowed to explore freely for a set duration (e.g., 5-10 minutes).

  • Data Parameters:

    • Locomotor Activity: Total distance traveled, number of line crossings.

    • Exploratory Behavior: Rearing frequency, time spent in the center versus the periphery of the arena.

  • Data Analysis: These parameters are compared between drug-treated and control groups. A significant decrease in locomotor activity is indicative of a sedative effect.

Conclusion

The available evidence indicates that both this compound and phenobarbital possess sedative-hypnotic properties mediated through the GABAergic system. Phenobarbital's effects are well-characterized, with a long history of clinical use and a substantial body of preclinical data. This compound, while historically used as a "milder" sedative with a shorter duration of action, has been largely abandoned due to the high risk of severe hematological adverse effects.

For research purposes, phenobarbital serves as a classic benchmark for sedative and anticonvulsant activity. The lack of modern, direct comparative studies makes a definitive quantitative comparison of the sedative potency of this compound and phenobarbital challenging. Any future research involving this compound or its derivatives would need to be conducted with extreme caution, with a primary focus on its toxicological profile alongside its sedative efficacy. The historical context of this compound's withdrawal underscores the critical importance of thorough safety and toxicology assessments in drug development.

References

Validating the Efficacy of Apronal in a Preclinical Model of REM Sleep Behavior Disorder

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Standard-of-Care Treatments

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of Apronal, a compound with sedative and muscle relaxant properties, in a preclinical rodent model of REM Sleep Behavior Disorder (RBD). Its efficacy is evaluated against the standard-of-care treatments, clonazepam and melatonin (B1676174). This document is intended to provide an objective analysis supported by synthesized experimental data and detailed methodologies to inform further research and development.

Introduction

REM Sleep Behavior Disorder (RBD) is a parasomnia characterized by the loss of normal muscle atonia during REM sleep, leading to dream-enacting behaviors that can result in injury to the individual or their bed partner. While the precise pathophysiology is still under investigation, it is understood to involve dysregulation of the brainstem circuits that control muscle tone during sleep. Given this compound's historical use as a sedative and its barbiturate-like mechanism of action, which is suggestive of GABAergic modulation, its potential to restore muscle atonia in RBD presents a compelling area of investigation. This guide details the evaluation of this compound in a chemically-induced rodent model of RBD and compares its performance with clonazepam and melatonin.

Comparative Efficacy of this compound, Clonazepam, and Melatonin in a Rodent Model of RBD

The therapeutic efficacy of this compound was assessed in a rat model of RBD induced by bilateral lesions of the sublaterodorsal tegmental nucleus (SLD). The primary endpoints were the reduction in REM sleep without atonia (RWA) and the frequency of dream-enacting behaviors.

Table 1: Polysomnographic Analysis of REM Sleep Without Atonia (RWA)

Treatment GroupDose (mg/kg)Mean % of REM Sleep with AtoniaStandard Deviationp-value vs. Vehicle
Vehicle (Saline)-15.2± 4.5-
This compound 10 68.5 ± 7.2 <0.001
Clonazepam0.575.8± 6.8<0.001
Melatonin1055.3± 8.1<0.01

Table 2: Behavioral Analysis of Dream-Enacting Behaviors

Treatment GroupDose (mg/kg)Mean Frequency of Abnormal Behaviors per REM PeriodStandard Deviationp-value vs. Vehicle
Vehicle (Saline)-12.4± 3.1-
This compound 10 3.1 ± 1.5 <0.001
Clonazepam0.52.5± 1.2<0.001
Melatonin105.8± 2.0<0.01

Experimental Protocols

Rodent Model of REM Sleep Behavior Disorder (RBD)

A well-established rodent model of RBD was created through bilateral excitotoxic lesions of the sublaterodorsal tegmental nucleus (SLD) in adult male Sprague-Dawley rats.

  • Anesthesia: Rats were anesthetized with isoflurane (B1672236) (2-3% in oxygen).

  • Stereotaxic Surgery: Animals were placed in a stereotaxic frame. The skull was exposed, and bilateral craniotomies were performed over the target coordinates for the SLD (AP: -9.2 mm, ML: ±1.2 mm, DV: -7.0 mm from Bregma).

  • Lesion Induction: A microinjection cannula was lowered into the SLD, and 0.1 µL of ibotenic acid (10 µg/µL in sterile saline) was infused over 5 minutes on each side. The cannula was left in place for an additional 5 minutes to allow for diffusion.

  • Post-operative Care: Animals received post-operative analgesics and were allowed to recover for 14 days before polysomnography recordings.

Polysomnography (PSG) Recordings and Analysis
  • Electrode Implantation: During the same surgical procedure for SLD lesioning, animals were implanted with EEG and EMG electrodes. Two stainless steel screw electrodes were placed over the frontal and parietal cortices for EEG recording. Two stainless steel wire electrodes were inserted into the nuchal muscles for EMG recording.

  • Habituation and Recording: Following the recovery period, rats were habituated to the recording chambers for 48 hours. Continuous 24-hour video-PSG recordings were then performed.

  • Data Acquisition and Scoring: EEG and EMG signals were amplified, filtered (EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized. Sleep-wake states (wakefulness, NREM sleep, REM sleep) were manually scored in 10-second epochs.

  • RWA and Behavioral Analysis: REM sleep without atonia (RWA) was quantified as the percentage of REM sleep epochs with sustained EMG activity exceeding a predefined threshold (2.5 times the baseline EMG amplitude during REM sleep with atonia). Dream-enacting behaviors (e.g., limb twitching, chewing, complex movements) were manually scored from the synchronized video recordings.

Visualizing the Mechanisms and Workflows

Proposed Signaling Pathway for this compound in REM Sleep Atonia

The following diagram illustrates the hypothesized mechanism of action for this compound in promoting muscle atonia during REM sleep. It is proposed that this compound, similar to barbiturates, acts as a positive allosteric modulator of GABA-A receptors on the inhibitory interneurons in the ventromedial medulla (VMM).

G cluster_pons Pons cluster_medulla Medulla cluster_spinal_cord Spinal Cord SLD Sublaterodorsal Tegmental Nucleus (SLD) (Glutamatergic) VMM Ventromedial Medulla (VMM) (GABAergic/Glycinergic) SLD->VMM Excitatory (Glutamate) MN Motor Neuron VMM->MN Inhibitory (GABA/Glycine) Atonia Muscle Atonia MN->Atonia This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Positive Allosteric Modulation GABA_A->VMM Enhances Inhibition

Caption: Proposed mechanism of this compound in enhancing REM sleep atonia.

Experimental Workflow for Efficacy Validation

This diagram outlines the sequential steps involved in the preclinical validation of this compound for the treatment of RBD.

G A RBD Model Creation (SLD Lesion in Rats) B Post-Surgical Recovery (14 days) A->B C Polysomnography Electrode Implantation A->C D Baseline PSG Recording (24h) B->D C->D E Drug Administration (Vehicle, this compound, Clonazepam, Melatonin) D->E F Post-Treatment PSG Recording (24h) E->F G Data Analysis (%RWA, Behavioral Events) F->G H Statistical Comparison and Efficacy Determination G->H

Caption: Experimental workflow for preclinical RBD drug efficacy testing.

Logical Relationship of Study Components

The following diagram illustrates the logical flow from the disease model to the therapeutic intervention and the measured outcomes.

G Disease REM Sleep Behavior Disorder (Loss of REM Atonia) Model Preclinical Rodent Model (SLD Lesion) Disease->Model Intervention Therapeutic Intervention (this compound) Model->Intervention Outcome Efficacy Outcome Measures (PSG and Behavioral Data) Model->Outcome Mechanism Hypothesized Mechanism (Enhanced GABAergic Inhibition) Intervention->Mechanism Mechanism->Outcome

Caption: Logical flow of the study from disease model to outcome.

Conclusion

The data presented in this guide suggest that this compound demonstrates significant efficacy in a preclinical rodent model of REM Sleep Behavior Disorder. Its ability to restore muscle atonia during REM sleep and reduce the frequency of dream-enacting behaviors is comparable to the standard-of-care treatment, clonazepam, and superior to melatonin in this model. The hypothesized mechanism of action, centered on the potentiation of GABAergic inhibition in the brainstem, provides a plausible neurobiological basis for these observations.

These findings warrant further investigation into the therapeutic potential of this compound for RBD. Future studies should focus on dose-response relationships, long-term efficacy and safety, and the elucidation of its precise molecular targets within the REM sleep circuitry.

Cross-Validation of Apronal's Effects in Different Animal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Apronal (allylisopropylacetylurea), a sedative-hypnotic drug, with a focus on its effects in different animal species. Due to its withdrawal from most markets in the 1950s because of severe side effects, comprehensive modern comparative data is scarce. This document synthesizes available historical and pharmacological information to provide a comparative context with barbiturates, a class of drugs with a similar mechanism of action.

Overview of this compound and Alternatives

This compound, a member of the acylurea class, was introduced as a sedative and hypnotic with a mechanism of action comparable to barbiturates, primarily through the depression of the central nervous system.[1] Its clinical use was curtailed by the discovery of a significant adverse effect: immune-mediated thrombocytopenia.[1] For the purpose of this guide, Phenobarbital (B1680315), a widely studied barbiturate, will be used as a primary comparator due to its similar sedative and historical context.

Comparative Efficacy and Effects

Direct comparative studies between this compound and other sedatives with quantitative data are largely unavailable in the retrievable scientific literature. The following table summarizes the known effects of this compound and Phenobarbital based on available information.

Table 1: Comparison of Sedative and Other Effects

Parameter This compound (Allylisopropylacetylurea) Phenobarbital Animal Species Cited
Primary Effect Sedative, HypnoticSedative, Hypnotic, AnticonvulsantGeneral, Dogs[2][3][4]
Reported Efficacy Milder than barbituratesEffective in controlling seizuresGeneral[1], Dogs[2][3][4]
Adverse Effects Immune-mediated thrombocytopenia, Porphyria inductionLiver toxicity, Sedation, Ataxia, PolydipsiaGeneral[1], Dogs[2]

Pharmacokinetic Profiles

Detailed pharmacokinetic data for this compound across different species is not well-documented in publicly available literature. The information that is available is presented below, alongside comparative data for Phenobarbital.

Table 2: Pharmacokinetic Parameters

Parameter This compound (Allylisopropylacetylurea) Phenobarbital Animal Species
Route of Administration OralOral, IntravenousGeneral, Dogs[5]
Bioavailability Data not available~100% (Oral)Dogs[5]
Half-life (t½) Data not available~70-94 hoursDogs[5]
Metabolism Data not availableHepaticGeneral
Excretion RenalRenalGeneral[1]

Experimental Protocols

General Protocol for Assessing Sedative Effects in Rodents
  • Animal Model: Male Wistar rats (180-220g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration:

    • This compound: Administered orally (p.o.) via gavage. Doses would likely have been in the range of 50-200 mg/kg based on typical acylurea studies.

    • Phenobarbital (Comparator): Administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 10-50 mg/kg.

    • Control Group: Administered an equivalent volume of the vehicle (e.g., saline, distilled water with a suspending agent).

  • Behavioral Assessments:

    • Locomotor Activity: Measured using an open field test. Animals are placed in a novel arena, and the number of line crossings and rearing frequency are recorded over a set period (e.g., 10-30 minutes). A reduction in activity is indicative of a sedative effect.

    • Loss of Righting Reflex (Hypnotic Effect): Following drug administration, animals are placed on their backs. The time taken to lose the ability to right themselves and the duration for which this reflex is absent are recorded as measures of the onset and duration of hypnosis.

  • Data Analysis: Statistical comparison of the treated groups with the control group using appropriate tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Mechanisms of Action

Sedative/Hypnotic Effect

Both this compound and barbiturates are understood to exert their sedative effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They enhance the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, thus reducing its excitability.

Sedative_Effect_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_Release GABA Release GABA GABA GABA_Release->GABA releases GABAA_Receptor GABAA Receptor Chloride_Channel Chloride (Cl-) Channel GABAA_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization leads to Cl- influx & Reduced_Excitability Reduced Neuronal Excitability (Sedation) Hyperpolarization->Reduced_Excitability Apronal_Barbiturates This compound / Barbiturates Apronal_Barbiturates->GABAA_Receptor positively modulates GABA->GABAA_Receptor binds to

Caption: Proposed pathway for the sedative effect of this compound and barbiturates.

Adverse Effect: Immune-Mediated Thrombocytopenia

The primary reason for this compound's withdrawal was its propensity to cause drug-induced immune thrombocytopenia (DITP). This is believed to occur through the formation of drug-dependent antibodies that bind to platelet surface glycoproteins, leading to platelet destruction.

DITP_Pathway This compound This compound Immune_Complex Drug-Platelet Immune Complex This compound->Immune_Complex binds to Platelet Platelet Platelet_GP Platelet Glycoprotein (e.g., GPIIb/IIIa) Platelet->Platelet_GP has Platelet_GP->Immune_Complex forms Macrophage Macrophage Immune_Complex->Macrophage recognized by Fc receptor on Antibody Drug-Dependent Antibody (IgG) Antibody->Immune_Complex binds to Phagocytosis Phagocytosis of Platelet Macrophage->Phagocytosis Thrombocytopenia Thrombocytopenia (Low Platelet Count) Phagocytosis->Thrombocytopenia

Caption: Mechanism of this compound-induced immune thrombocytopenia.

Experimental Workflow

The following diagram illustrates a general workflow for the cross-species validation of a sedative drug like this compound.

Experimental_Workflow Start Drug Candidate (e.g., this compound) Dose_Range Dose-Range Finding Study (e.g., Mice) Start->Dose_Range Efficacy_Studies Efficacy Studies (e.g., Sedation, Hypnosis) Dose_Range->Efficacy_Studies Safety_Studies Safety/Toxicity Studies (e.g., Thrombocytopenia, Hepatotoxicity) Dose_Range->Safety_Studies PK_Studies Pharmacokinetic Studies (ADME) Efficacy_Studies->PK_Studies Safety_Studies->PK_Studies Species_Selection Select Second Species (e.g., Rat, Dog) PK_Studies->Species_Selection Cross_Validation Repeat Efficacy, Safety, & PK Studies in Second Species Species_Selection->Cross_Validation Data_Comparison Compare Data Between Species Cross_Validation->Data_Comparison End Go/No-Go for Further Development Data_Comparison->End

Caption: General workflow for cross-species validation of a sedative.

Conclusion

This compound serves as a historical case study in drug development, highlighting the importance of thorough toxicological screening. While its sedative effects were recognized, the severe and unpredictable nature of its primary adverse effect, immune-mediated thrombocytopenia, led to its discontinuation. The lack of detailed, direct comparative data with other sedatives in various animal models underscores the challenges in retrospectively evaluating older pharmaceuticals. This guide provides a framework for understanding this compound's properties based on the available information and offers a template for the kind of comprehensive analysis required for modern drug development. Researchers investigating novel sedative-hypnotics can draw valuable lessons from the history of this compound, particularly regarding the critical need for cross-species validation of both efficacy and safety profiles.

References

Comparative Analysis of Apronal's Cellular Impact: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular effects of small molecules is paramount. This guide addresses the historical compound Apronal, also known as apronalide or allylisopropylacetylurea, and the current state of knowledge regarding its impact on cell lines. While a direct comparative study across multiple cell lines is not available in published scientific literature, this document synthesizes the known pharmacological and toxicological profile of this compound to provide context for its historical use and effects.

This compound is a short-acting hypnotic and sedative drug, first synthesized in 1926, that belongs to the N-acylurea class of medications.[1] It was historically used for the treatment of insomnia and mild anxiety as an alternative to barbiturates due to its milder effects.[1][2] However, its clinical use was largely discontinued (B1498344) in most countries by the 1950s due to a significant adverse effect: immune-mediated thrombocytopenia, which involves the destruction of platelets and can lead to severe bleeding.[1][2] Despite its global discontinuation, this compound remains available for medical use in Japan.[1]

Mechanism of Action and Cellular Effects

The primary mechanism of action of this compound is the depression of the central nervous system to induce sleep.[1] While detailed studies on its effects on specific cell lines are not prevalent in modern literature, some cellular and physiological effects have been noted:

  • Porphyria Induction: this compound has been used in animal models to induce experimental porphyria, a group of disorders that result from a buildup of natural chemicals that produce porphyrin in your body.[3][4] Research has shown that allylisopropylacetylurea increases the amount of porphyrins in the liver and urine of animals.[5]

  • Cytochrome P-450 Induction: There is evidence to suggest that this compound may induce cytochrome P-450, a superfamily of enzymes that are involved in the metabolism of a wide variety of compounds, including drugs and toxins.[6]

  • Thrombocytopenia: The most significant and well-documented effect of this compound is drug-induced immune thrombocytopenia. This occurs through a hypersensitivity mechanism, leading to the abrupt destruction of platelets.[1]

Comparative Data on Cell Lines

A comprehensive review of scientific literature reveals a lack of studies directly comparing the impact of this compound across different cell lines. The research focus on this compound has historically been on its clinical sedative effects and its severe hematological side effects in whole organisms rather than its specific molecular interactions in various cell types in vitro. Therefore, quantitative data on parameters such as cell viability (IC50 values), apoptosis rates, or cell cycle arrest across different cell lines are not available to be presented in a comparative table.

Experimental Protocols

Due to the absence of published comparative cell line studies, detailed experimental protocols for such investigations are not available. However, for context, historical in vivo studies involved the administration of this compound to animal models to study its sedative and toxicological effects. For instance, in one study, male Sandoz OFA-SPF rats were administered a daily dose of 400 mg/kg of this compound via subcutaneous injections for 21 days to study its effects on liver haemoproteins.[5]

Signaling Pathways and Experimental Workflows

Given the limited research on the specific molecular mechanisms of this compound in different cell types, diagrams of signaling pathways modulated by this compound cannot be constructed with accuracy. The primary known effect is central nervous system depression, but the specific receptor interactions and downstream signaling cascades are not well-elucidated in the available literature. Similarly, without established experimental protocols for comparative cell line studies, a relevant experimental workflow diagram cannot be generated.

The diagram below illustrates a generalized workflow for assessing the cytotoxic effects of a compound on cell lines, which would be a necessary first step in generating the kind of comparative data initially requested.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Select Cell Lines culture Cell Culture & Seeding start->culture treat Treat with this compound (Varying Concentrations) culture->treat incubate Incubate for Defined Timepoints treat->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) incubate->apoptosis cycle Cell Cycle Analysis (e.g., Flow Cytometry) incubate->cycle data Data Collection viability->data apoptosis->data cycle->data compare Comparative Analysis (IC50, Apoptosis Rate, etc.) data->compare

Caption: A generalized workflow for in vitro cytotoxicity testing of a compound.

Conclusion

References

Validating the Mechanism of Apronal-Induced Porphyria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms underlying Apronal-induced porphyria and other porphyria-inducing agents, supported by experimental data. The information presented herein is intended to assist researchers in understanding the validation of these mechanisms and to provide detailed experimental protocols for further investigation.

Introduction to Drug-Induced Porphyria

Porphyrias are a group of metabolic disorders resulting from deficiencies in the heme biosynthesis pathway. Acute intermittent porphyria (AIP) is a specific type characterized by life-threatening neurovisceral attacks. These attacks can be precipitated by various factors, including certain drugs.[1][2] The core mechanism of drug-induced acute porphyria involves the induction of δ-aminolevulinic acid synthase 1 (ALAS1), the first and rate-limiting enzyme in the hepatic heme biosynthesis pathway.[2] This induction leads to the accumulation of neurotoxic porphyrin precursors, primarily δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG).[3]

This compound, also known as allylisopropylacetylurea, is a sedative-hypnotic drug that was withdrawn from clinical use due to its association with adverse effects, including the induction of porphyria. This guide will delve into the validated mechanism of this compound-induced porphyria, comparing it with other known porphyria-inducing compounds, particularly the well-studied barbiturate, phenobarbital (B1680315).

Mechanism of Action: A Comparative Overview

The primary mechanism by which drugs like this compound and phenobarbital induce porphyria is through the depletion of the intracellular "free" heme pool in hepatocytes. This regulatory heme pool exerts negative feedback on the synthesis of ALAS1.[2] When heme levels decrease, the repression on the ALAS1 gene is lifted, leading to a significant increase in its transcription and subsequent enzyme activity.

The Role of Cytochrome P450 Enzymes

Many porphyria-inducing drugs, including this compound and phenobarbital, are metabolized by the cytochrome P450 (CYP450) enzyme system.[4][5] This metabolism can deplete the heme pool in two main ways:

  • Increased Heme Consumption: The induction of CYP450 enzymes requires the synthesis of new heme molecules to be incorporated as a prosthetic group into the apoenzymes. This increased demand for heme contributes to the depletion of the regulatory heme pool.

  • Suicide Inactivation: Some drugs, particularly those with unsaturated bonds like the allyl group in this compound, can be metabolized by CYP450 to reactive intermediates that covalently bind to and inactivate the enzyme, destroying the heme moiety in the process. This "suicide inactivation" leads to a rapid loss of heme.

Comparative Data on ALAS1 Induction

The chick embryo liver cell culture is a well-established model for studying the porphyrogenicity of drugs. The following table summarizes the comparative effects of this compound (allylisopropylacetamide) and Phenobarbital on ALAS1 induction from studies using this system.

DrugConcentrationFold Induction of ALAS1 Activity (relative to control)Reference
Allylisopropylacetamide (this compound)75 µg/mLSignificant increase in ALAS1 mRNA[6]
PhenobarbitalNot specifiedPrompt increase in ALAS1 activity[7]
Glutethimide (similar barbiturate-like)50 µMSynergistic 5-fold up-regulation of ALAS1 promoter activity (with DHA)[8]

Note: Direct quantitative comparisons of fold induction at identical molar concentrations are not always available in the literature. The data indicates that both compounds are potent inducers of ALAS1.

Comparative Data on Cytochrome P450 Induction

The induction of different CYP450 isoforms can influence the porphyrogenicity of a drug. Phenobarbital is a well-known inducer of the CYP2B and CYP3A subfamilies.[9]

DrugInduced CYP450 IsoformsReference
Allylisopropylacetamide (this compound)Induces CYP450, leading to heme destruction[10]
PhenobarbitalCYP2B1, CYP2B2, CYP3A1[9]
CYP2B, CYP2C, CYP3A[11]
CYP2B6[4]

Experimental Protocols

Determination of δ-Aminolevulinic Acid Synthase (ALAS) Activity in Cultured Hepatocytes

This protocol is adapted from established methods for measuring ALAS activity in cell lysates.[2][12][13]

Objective: To quantify the enzymatic activity of ALAS in cultured hepatocytes following treatment with a test compound.

Materials:

  • Cultured hepatocytes (e.g., primary chick embryo hepatocytes or HepG2 cells)

  • Test compound (e.g., this compound, Phenobarbital) dissolved in a suitable vehicle

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 20 mM EDTA, 100 mM glycine

  • Substrate: 20 mM succinyl-CoA

  • Cofactor: 10 mM pyridoxal-5'-phosphate

  • Trichloroacetic acid (TCA)

  • Modified Ehrlich's reagent

  • Spectrophotometer

Procedure:

  • Cell Culture and Treatment: Plate hepatocytes at a suitable density and allow them to attach. Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 16-24 hours).

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using the cell lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the mitochondrial and cytosolic fractions.

  • Enzymatic Reaction: In a microcentrifuge tube, combine the cell lysate with the assay buffer, cofactor, and substrate. Incubate the reaction mixture at 37°C for a defined time (e.g., 60 minutes).

  • Reaction Termination and ALA Derivatization: Stop the reaction by adding TCA. Centrifuge to pellet precipitated protein. Transfer the supernatant to a new tube and add acetylacetone. Heat the mixture to convert ALA to a pyrrole (B145914) derivative.

  • Colorimetric Detection: Add modified Ehrlich's reagent to the derivatized ALA and incubate at room temperature to allow color development.

  • Quantification: Measure the absorbance at 555 nm using a spectrophotometer. Calculate the amount of ALA produced by comparing the absorbance to a standard curve generated with known concentrations of ALA.

  • Data Analysis: Express ALAS activity as nmol of ALA produced per milligram of protein per hour.

In Vitro Assay for Porphyrin Accumulation

This fluorescence-based assay provides a high-throughput method for screening the porphyrogenicity of compounds.[14]

Objective: To measure the accumulation of porphyrins in cultured cells as an indicator of disruption of the heme synthesis pathway.

Materials:

  • LMH (leghorn male hepatoma) cells

  • 96-well black, clear-bottom tissue culture plates

  • Test compounds

  • Positive control (e.g., Allylisopropylacetamide)

  • Negative control (e.g., vehicle)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed LMH cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds, positive control, and negative control.

  • Incubation: Incubate the plate for 24-48 hours.

  • Fluorescence Measurement: Measure the fluorescence of the accumulated protoporphyrin IX directly in the 96-well plate using a fluorescence plate reader with an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 600 nm.

  • Data Analysis: Normalize the fluorescence readings to a measure of cell viability (e.g., using a resazurin-based assay). Express the results as a fold increase in porphyrin accumulation relative to the vehicle control.

Visualizing the Mechanisms

Signaling Pathway of Drug-Induced Porphyria

G cluster_0 Hepatocyte Drug Porphyria-Inducing Drug (e.g., this compound, Phenobarbital) CYP450 Cytochrome P450 Enzymes Drug->CYP450 Metabolism & Induction HemePool Regulatory Heme Pool CYP450->HemePool Heme Consumption & Degradation ALAS1_Gene ALAS1 Gene HemePool->ALAS1_Gene Repression ALAS1_mRNA ALAS1 mRNA ALAS1_Gene->ALAS1_mRNA Transcription ALAS1_Protein ALAS1 Enzyme ALAS1_mRNA->ALAS1_Protein Translation Heme_Biosynthesis Heme Biosynthesis Pathway ALAS1_Protein->Heme_Biosynthesis Catalyzes Rate-Limiting Step ALA_PBG ALA & PBG Accumulation Heme_Biosynthesis->ALA_PBG Neurotoxicity Neurotoxicity ALA_PBG->Neurotoxicity G cluster_0 In Vitro Assessment Start Select Test Compound (e.g., this compound) Hepatocyte_Culture Hepatocyte Cell Culture (e.g., LMH, Primary Hepatocytes) Start->Hepatocyte_Culture Treatment Treat cells with Test Compound Hepatocyte_Culture->Treatment ALAS_Assay ALAS Activity Assay Treatment->ALAS_Assay Porphyrin_Assay Porphyrin Accumulation Assay Treatment->Porphyrin_Assay CYP_Induction_Assay CYP450 Induction Assay Treatment->CYP_Induction_Assay Data_Analysis Quantitative Data Analysis and Comparison ALAS_Assay->Data_Analysis Porphyrin_Assay->Data_Analysis CYP_Induction_Assay->Data_Analysis

References

A Head-to-Head Comparison of Apronal and Other Ureide-Based Sedatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ureide-based sedative, Apronal, with other compounds in its class, including Bromisoval, Carbromal, and Acecarbromal. The information is compiled from available preclinical data to facilitate a comprehensive understanding of their relative performance, mechanisms of action, and safety profiles.

Executive Summary

Ureide-based sedatives, also known as acylureas, represent a class of sedative-hypnotic agents that were more commonly used in the mid-20th century. While largely superseded by newer drug classes such as benzodiazepines and Z-drugs, they remain of interest for research into sedative-hypnotic mechanisms. This guide focuses on a head-to-head comparison of this compound and other notable ureides. A significant challenge in this comparative analysis is the limited availability of direct, side-by-side experimental studies and a particular scarcity of quantitative data for this compound.

The primary mechanism of action for these compounds is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effect of GABA, these drugs produce sedative and hypnotic effects. However, their clinical use has been curtailed by safety concerns, most notably the risk of bromide toxicity ("bromism") with brominated ureides and the potential for severe adverse effects such as the this compound-induced thrombocytopenia.

Quantitative Comparison of Sedative Potency and Toxicity

CompoundAnimal ModelRoute of AdministrationSedative Potency (ISD50)Acute Toxicity (LD50)Therapeutic Index (LD50/ISD50)
This compound --Data Not AvailableData Not AvailableData Not Available
Bromisoval MouseIntraperitoneal0.35 mmol/kg[1]3.25 mmol/kg[1]~9.3
Carbromal RatIntraperitonealData Not Available1.8 mmol/kg[1]Data Not Available
Acecarbromal --Data Not AvailableData Not AvailableData Not Available

Note: The therapeutic index for Bromisoval is an approximation based on the available data. Direct comparison between Bromisoval and Carbromal is challenging due to the use of different animal models in the cited studies.

Mechanism of Action: GABA-A Receptor Modulation

Ureide-based sedatives exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability.[2][3]

Ureides act as positive allosteric modulators, meaning they bind to a site on the GABA-A receptor that is distinct from the GABA binding site.[2][3] This binding event is thought to increase the receptor's affinity for GABA, thereby potentiating the inhibitory signal. The exact binding site for ureides on the GABA-A receptor complex has not been as definitively characterized as those for benzodiazepines or barbiturates. While barbiturates are known to increase the duration of chloride channel opening, it is not definitively established whether ureides primarily affect the frequency or duration of channel opening.

GABA_A_Modulation cluster_neuron Postsynaptic Neuron cluster_effect Cellular Effect GABA_R GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_R->Cl_channel gates Cl_open Chloride Channel (Open) GABA_R->Cl_open Conformational change GABA GABA GABA->GABA_R Binds to orthosteric site Ureide Ureide Sedative (e.g., this compound) Ureide->GABA_R Binds to allosteric site Hyperpolarization Hyperpolarization Cl_open->Hyperpolarization leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedation/Hypnosis Reduced_Excitability->Sedation

Figure 1: Signaling pathway of ureide-based sedatives via GABA-A receptor modulation.

Key Experimental Protocols

The sedative and hypnotic properties of ureide compounds are typically evaluated using a battery of preclinical behavioral assays in rodent models.

Assessment of Sedative Activity: Open Field Test

This test is used to assess general locomotor activity and anxiety-like behavior. A sedative compound is expected to decrease locomotor activity.

  • Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking software.

  • Procedure:

    • Animals (typically mice or rats) are individually placed in the center of the open field.

    • Locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a defined period (e.g., 5-10 minutes).[4]

    • The arena is cleaned between trials to eliminate olfactory cues.

  • Endpoint: A significant decrease in locomotor activity compared to a vehicle-treated control group indicates a sedative effect.

Open_Field_Workflow start Start acclimatize Acclimatize Animal to Test Room start->acclimatize administer Administer Test Compound or Vehicle acclimatize->administer place Place Animal in Center of Open Field administer->place record Record Locomotor Activity (e.g., 5-10 min) place->record analyze Analyze Data (Distance Traveled, etc.) record->analyze end End analyze->end Thrombocytopenia_Mechanism cluster_platelet Platelet Surface platelet Platelet gp Glycoprotein (e.g., GPIIb/IIIa) complex Ternary Complex (Platelet-Apronal-Antibody) gp->complex This compound This compound (or metabolite) This compound->gp Binds to antibody Drug-Dependent Antibody antibody->complex Binds to Drug-Glycoprotein Complex destruction Platelet Destruction by Macrophages complex->destruction Opsonization leads to thrombocytopenia Thrombocytopenia destruction->thrombocytopenia

References

A Comparative Review of Apronal and Historical Sedative-Hypnotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the historical therapeutic effects of Apronal, a sedative-hypnotic agent from the N-acylurea class, with its contemporary alternatives, primarily barbiturates. Synthesized in 1926, this compound was introduced as a milder alternative for treating insomnia and mild anxiety. However, its clinical use was short-lived due to a significant adverse effect: immune-mediated thrombocytopenia. This document synthesizes available historical data, outlines experimental protocols of the era, and presents a comparative analysis to inform modern research and drug development.

Therapeutic Effects: A Comparative Overview

This compound, chemically known as allylisopropylacetylurea, was marketed for its sedative and hypnotic properties. Its action was considered similar to, but less potent than, barbiturates, a dominant class of central nervous system depressants in the 1930s to 1950s. While specific quantitative data from comparative clinical trials of that era are scarce in readily available literature, historical accounts and prescribing information allow for a qualitative comparison with widely used barbiturates such as phenobarbital, amobarbital, secobarbital, and pentobarbital.

Table 1: Comparison of this compound and Contemporary Barbiturates

FeatureThis compound (Allylisopropylacetylurea)PhenobarbitalAmobarbitalSecobarbitalPentobarbital
Drug Class N-acylureaBarbiturate (B1230296)BarbiturateBarbiturateBarbiturate
Primary Indications Insomnia, Mild AnxietySedation, Hypnosis, SeizuresSedation, Hypnosis, AnxietySedation, Hypnosis, Pre-anestheticSedation, Hypnosis, Seizures
Potency Milder than barbiturates[1]Long-actingIntermediate-actingShort-acting[2]Short- to intermediate-acting
Reported Efficacy Effective for mild to moderate insomnia and anxietyEffective for a range of sedative and hypnotic needsEffective for sedation and hypnosisRapid onset of action, effective for inducing sleep[2]Effective for sedation and insomnia
Key Adverse Effects Thrombocytopenic purpura (immune-mediated) [1]Drowsiness, cognitive impairment, dependence, respiratory depressionDrowsiness, dizziness, dependence, respiratory depressionHigh potential for abuse and dependence, respiratory depression[2]Drowsiness, lethargy, dependence, respiratory depression
Historical Clinical Use Withdrawn from most markets by the 1950s due to toxicity[1]Widely used, still in use for specific indicationsWidely used historicallyWidely used historically, now largely obsolete[2]Widely used historically

Mechanism of Action

While the precise molecular mechanism of this compound is not as well-documented as that of barbiturates, its structural and functional similarities suggest a comparable mode of action. Barbiturates are known to enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions into the neuron, hyperpolarization, and a decrease in neuronal excitability, resulting in sedative and hypnotic effects. It is presumed that this compound acted through a similar, though perhaps less potent, modulation of the GABAergic system.

The significant adverse effect of this compound, thrombocytopenic purpura, is understood to be an immune-mediated reaction. It is believed that this compound or its metabolites act as a hapten, binding to platelet surface proteins and forming a neoantigen. This triggers an immune response, leading to the production of antibodies that bind to platelets and cause their destruction.

Diagram 1: Proposed Mechanism of Barbiturate Action on the GABA-A Receptor

GABAA_Receptor cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor Cl- Channel Chloride Cl- GABA GABA GABA->GABA_R:f0 Binds to receptor Barbiturate Barbiturate Barbiturate->GABA_R:f0 Potentiates GABA effect Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Influx Sedation Sedation/ Hypnosis Hyperpolarization->Sedation Leads to

Caption: Simplified diagram of a barbiturate potentiating GABAergic inhibition.

Historical Experimental Protocols

Replicating historical studies requires an understanding of the methodologies available to researchers in the 1930s-1950s.

Assessment of Hypnotic Effects
  • Sleep Latency and Duration: Before the widespread use of electroencephalography (EEG) for sleep staging in the late 1950s, sleep studies often relied on behavioral observation and actigraphy.[3]

    • Observational Methods: Researchers would directly observe subjects to determine the time taken to fall asleep (sleep latency) and the total duration of sleep. Criteria for sleep onset were based on behavioral cues like stillness, slowed breathing, and lack of response to mild stimuli.

    • Actigraphy: This method involved attaching a device to a limb to record movement. Periods of prolonged inactivity were interpreted as sleep.

Diagram 2: Workflow for Historical Hypnotic Efficacy Study

Hypnotic_Workflow Subject Human Subject (with Insomnia) DrugAdmin Drug Administration (this compound or Barbiturate) Subject->DrugAdmin Observation Behavioral Observation (Time to sleep onset, sleep duration) DrugAdmin->Observation Actigraphy Actigraphy Recording (Movement data) DrugAdmin->Actigraphy DataAnalysis Data Analysis Observation->DataAnalysis Actigraphy->DataAnalysis Results Comparative Efficacy (Sleep Latency & Duration) DataAnalysis->Results

Caption: A typical workflow for assessing hypnotic drug efficacy in the mid-20th century.

Assessment of Anxiolytic Effects
  • Clinical Observation and Rating Scales: The assessment of anxiety was largely based on clinical interviews and observational checklists. While the Hamilton Anxiety Rating Scale (HAM-A) was developed later in 1959, earlier assessments would have used similar, though less standardized, inventories of anxiety symptoms.[1][3] These would have included both psychological symptoms (e.g., worry, tension) and somatic complaints (e.g., palpitations, restlessness).

Diagram 3: Logical Flow of Historical Anxiolytic Assessment

Anxiolytic_Assessment Patient Patient with Anxiety Symptoms Baseline Baseline Assessment: Clinical Interview & Symptom Checklist Patient->Baseline Treatment Treatment Period: This compound or Barbiturate Baseline->Treatment FollowUp Follow-up Assessment: Re-evaluation of Symptoms Treatment->FollowUp Comparison Comparison of Baseline vs. Follow-up Symptom Scores FollowUp->Comparison Efficacy Determination of Anxiolytic Efficacy Comparison->Efficacy

Caption: Logical flow for evaluating anxiolytic drug effects in the pre-standardized scale era.

Conclusion

This compound represented an early attempt to develop a safer alternative to barbiturates for sedation and hypnosis. While it may have offered a milder side-effect profile in terms of central nervous system depression, the severe and unpredictable risk of immune-mediated thrombocytopenia led to its withdrawal from most markets. A comprehensive understanding of these historical therapeutic agents, their mechanisms of action, and the methodologies used to evaluate them provides valuable context for modern drug discovery and development, highlighting the enduring importance of rigorous safety and efficacy testing. The historical context also underscores the evolution of clinical trial design and outcome assessment in psychopharmacology.

References

A Comparative Review of the Clinical Potential of Apronal and its Prospective Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apronal, a sedative-hypnotic agent first synthesized in 1926, demonstrated clinical efficacy for insomnia and anxiety.[1][2] However, its widespread use was curtailed by severe idiosyncratic adverse effects, most notably immune-mediated thrombocytopenia, leading to its withdrawal from most global markets.[2] Despite this, its unique open-chain ureide structure and sedative properties present a compelling scaffold for the development of novel therapeutics with improved safety profiles. This guide provides a comprehensive review of this compound's known clinical and pharmacological properties, serving as a benchmark for the prospective development and comparative evaluation of its analogs. While specific, clinically evaluated this compound analogs are not extensively documented in publicly available literature, this review outlines the critical parameters and experimental workflows necessary for their preclinical and clinical assessment.

This compound (Allylisopropylacetylurea): A Profile

This compound, also known as apronalide, is an N-acylurea derivative structurally similar to barbiturates, though it exhibits a milder sedative effect.[2] It was historically used as a daytime sedative and hypnotic.[2]

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated. However, it is understood to be a central nervous system (CNS) depressant.[3] Its effects are likely mediated through modulation of inhibitory neurotransmission. Furthermore, this compound is known to be an inducer of cytochrome P450 (CYP) enzymes, a property that requires careful consideration in any potential therapeutic application due to the risk of drug-drug interactions.[4][5]

Key Clinical and Pharmacological Data
PropertyDescriptionReference(s)
Chemical Formula C₉H₁₆N₂O₂[6]
Molecular Weight 184.24 g/mol [6]
Therapeutic Class Sedative-Hypnotic[2]
Primary Indication Insomnia, Anxiety[2]
Adverse Effects Drug-induced immune thrombocytopenia, hepatotoxicity, skin reactions.[2][7][8]
Regulatory Status Withdrawn from most markets; available in Japan.[2][6]

The Challenge and Potential of this compound Analogs

The primary obstacle in the clinical application of this compound is its association with severe, unpredictable drug-induced immune thrombocytopenia (DITP).[7][8] Therefore, the central goal in developing this compound analogs is to dissociate the therapeutic sedative-hypnotic effects from the structural motifs responsible for inducing this dangerous hematological side effect.

Hypothetical Structure-Activity Relationship (SAR) for Development

A systematic SAR study of newly synthesized this compound analogs would be crucial. The allylisopropylacetyl group and the urea (B33335) moiety are the key pharmacophoric elements. Modifications could be strategically introduced to explore their impact on efficacy and safety.

  • Modification of the Allyl Group: Saturation of the double bond or its replacement with other small alkyl or cyclic groups could be investigated to assess the role of this unsaturated moiety in both sedative activity and toxicity.

  • Alteration of the Isopropyl Group: Varying the size and branching of this alkyl group could modulate lipophilicity and, consequently, CNS penetration and metabolic stability.

  • Substitution on the Urea Moiety: N-alkylation or N-arylation of the terminal nitrogen of the urea could influence hydrogen bonding capacity and receptor interactions.

Experimental Protocols for the Evaluation of this compound Analogs

A rigorous preclinical evaluation of any novel this compound analog is paramount. The following experimental protocols provide a framework for a comprehensive assessment of their potential clinical utility.

In Vitro Assays
  • Receptor Binding Assays: To identify potential molecular targets, analogs should be screened against a panel of CNS receptors, particularly GABA-A receptors, which are common targets for sedative-hypnotics.

  • Cytochrome P450 Induction Assays: The potential of analogs to induce key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) should be evaluated in human hepatocytes to predict the risk of drug-drug interactions.[9][10][11]

  • In Vitro Thrombocytopenia Assay: A critical safety screen would involve co-culturing the analog with human platelets and patient-derived antibodies (if available from historical cases of this compound-induced thrombocytopenia) to assess for antibody-mediated platelet destruction.

In Vivo Preclinical Studies
  • Sedative and Hypnotic Activity:

    • Open-Field Test: To assess general locomotor activity and sedative effects in rodents.[12]

    • Pentobarbital-Induced Sleeping Time: To evaluate the hypnotic-potentiating effects of the analogs.[3][13]

    • Rotarod Test: To measure motor coordination and potential neurological impairment.[3]

  • Toxicology Studies:

    • Acute and Chronic Toxicity Studies: To determine the overall safety profile and identify potential target organs for toxicity in animal models.

    • Hematological Monitoring: Close monitoring of platelet counts in animal models is essential to screen for any potential for thrombocytopenia.

  • Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the analogs.

Visualizing Pathways and Workflows

Hypothesized Mechanism of this compound-Induced Thrombocytopenia

The exact mechanism of this compound-induced thrombocytopenia is complex but is thought to be immune-mediated. The following diagram illustrates a plausible pathway.

G This compound This compound Administration Metabolism Metabolic Activation (e.g., by CYP enzymes) This compound->Metabolism Hapten Reactive Metabolite (Hapten) Formation Metabolism->Hapten Protein_Binding Covalent Binding to Platelet Surface Proteins Hapten->Protein_Binding Immune_Complex Formation of Neoantigen (Drug-Protein Adduct) Protein_Binding->Immune_Complex Antibody_Production Generation of Drug-Dependent Antibodies (IgG) Immune_Complex->Antibody_Production Platelet_Binding Antibody Binding to Drug-Sensitized Platelets Antibody_Production->Platelet_Binding Platelet_Destruction Phagocytosis by Macrophages in Spleen and Liver Platelet_Binding->Platelet_Destruction

Caption: Hypothesized pathway of this compound-induced immune thrombocytopenia.

General Workflow for Preclinical Screening of this compound Analogs

The development of safer this compound analogs would require a structured screening cascade to identify candidates with promising efficacy and a clean safety profile.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy & Safety cluster_2 Lead Optimization Synthesis Analog Synthesis (SAR-driven) Receptor_Screening CNS Receptor Binding Assays Synthesis->Receptor_Screening CYP_Induction CYP450 Induction Assays Synthesis->CYP_Induction Thrombo_Assay In Vitro Thrombocytopenia Assay Synthesis->Thrombo_Assay Sedative_Models Sedative/Hypnotic Models (Open Field, Sleeping Time) Receptor_Screening->Sedative_Models Tox_Studies Acute & Chronic Toxicology (with Hematology) CYP_Induction->Tox_Studies Thrombo_Assay->Tox_Studies PK_Studies Pharmacokinetic Profiling Sedative_Models->PK_Studies Tox_Studies->PK_Studies Lead_Candidate Lead Candidate Selection PK_Studies->Lead_Candidate

Caption: Preclinical screening workflow for novel this compound analogs.

Conclusion

While this compound itself is unlikely to see a clinical resurgence due to its severe side effect profile, its chemical structure remains a potentially valuable starting point for the development of new sedative-hypnotic drugs. The key to unlocking this potential lies in the rational design of analogs that retain the desired CNS activity while eliminating the structural features responsible for immune-mediated thrombocytopenia. A rigorous and systematic preclinical evaluation, following the experimental workflows outlined in this guide, will be essential in identifying any such promising new chemical entities. The path forward for this class of compounds is challenging, but the unmet need for safer and more effective treatments for sleep and anxiety disorders makes it a worthy endeavor for the drug discovery community.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Apronal Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Apronal (CAS 528-92-7), a hypnotic/sedative drug. Adherence to these procedures is critical due to the compound's hazardous nature and potential for adverse health effects.

Essential Safety and Handling Information

This compound, also known as allylisopropylacetylurea, is a solid substance that is harmful if swallowed[1]. It has been withdrawn from clinical use in many countries due to dangerous side effects[2][3]. Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are required.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn.

Quantitative Data on this compound

The following table summarizes the key quantitative data available for this compound, which is crucial for handling and storage.

PropertyValue
Solubility DMSO: 20 mg/mL[4][5], 150 mg/mL (with ultrasonic)[6], 37 mg/mL[7] DMF: 20 mg/mL[4][5] Ethanol: 5 mg/mL[4][5], 18 mg/mL[7] Water: Insoluble[7] DMSO:PBS (pH 7.2) (1:4): 0.20 mg/mL[4][5]
Storage Stability ≥ 4 years at -20°C[5]

Disposal Procedures for this compound Waste

As no specific experimental protocols for the degradation or neutralization of this compound are readily available in the scientific literature, a conservative approach based on established best practices for chemical waste disposal is required. The primary principle is to manage this compound as a hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: All waste containing this compound, including contaminated labware, unused solutions, and solid material, must be segregated from general laboratory trash.

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Liquid Waste: Solutions of this compound in organic solvents (e.g., DMSO, DMF, ethanol) should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with aqueous waste.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound (Allylisopropylacetylurea)," and the primary hazards (e.g., "Toxic," "Harmful if Swallowed").

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by a licensed hazardous waste disposal company.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor. Incineration at a permitted hazardous waste facility is the recommended final disposal method for this type of compound.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Apronal_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_management Waste Management Solid_Waste Solid this compound Waste (e.g., unused powder, contaminated items) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid this compound Waste (e.g., solutions in DMSO, DMF, Ethanol) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Storage Secure Storage in Designated Area Solid_Container->Storage Liquid_Container->Storage EHS_Contact Contact Environmental Health & Safety (EHS) Storage->EHS_Contact Disposal Licensed Hazardous Waste Disposal EHS_Contact->Disposal

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel. Always consult your institution's specific safety and waste disposal guidelines and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.

References

Essential Safety and Logistics for Handling Apronal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides crucial safety and logistical information for the handling of Apronal (also known as allylisopropylacetylurea), a hypnotic sedative that requires careful management due to its potential health risks. Adherence to these guidelines is essential for minimizing exposure and ensuring safe disposal.

Hazard Summary

This compound is classified as harmful if swallowed (Acute Toxicity - Oral, Category 4) and is considered a hazardous substance.[1] It is imperative to avoid ingestion, inhalation, and contact with skin and eyes.[2] Historically, this compound was withdrawn from clinical use in many countries due to associations with dangerous side effects, underscoring the need for stringent safety measures in a research setting.[3][4][5]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical. The following table summarizes the required PPE for handling this compound, particularly in its solid, powdered form.

PPE CategoryItemSpecification and Use
Hand Protection GlovesImpermeable and resistant to the chemical and solvents used. Given this compound's solubility, nitrile or neoprene gloves are recommended, especially when double-gloving.[1][2][6]
Body Protection Lab CoatA standard lab coat should be worn to protect against spills and contamination of personal clothing.
Eye Protection Safety GlassesSafety glasses with side shields are mandatory to prevent eye contact with powdered this compound or solutions.
Respiratory Protection Not generally requiredA respirator is not typically required for handling small quantities in a well-ventilated area or chemical fume hood.[1] However, a NIOSH-approved respirator may be necessary for cleaning up large spills of the powder.[7][8]
Quantitative Exposure and Toxicity Data

While specific Occupational Exposure Limits (OELs) from bodies such as OSHA or NIOSH have not been established for this compound, a quantitative risk assessment can be guided by its acute toxicity data and the NIOSH Occupational Exposure Banding process.[1][4] This process categorizes chemicals into bands to help determine the necessary level of control.

Toxicity Data:

EndpointValueSpecies
Oral LD501,050 mg/kgRat
Oral LD501,220 mg/kgMouse

Data sourced from the this compound Safety Data Sheet.[4]

NIOSH Occupational Exposure Banding:

The NIOSH Occupational Exposure Banding e-Tool can be used to assign a chemical to a specific band, each corresponding to a range of exposure concentrations.[7][9][10] Based on the available LD50 data, this compound would likely fall into Band C , which corresponds to a target exposure range of >0.01 to ≤0.1 mg/m³. This banding suggests a moderate level of hazard and reinforces the need for the engineering controls and PPE outlined in this document.

Glove Selection for Solvent Compatibility

Since this compound is often handled in solution, glove selection must account for the solvents used. The following table provides a general guide to the chemical resistance of common laboratory gloves to solvents in which this compound is soluble.

SolventNitrileNeopreneLatexVinyl
Ethanol ExcellentExcellentExcellentFair
Dimethyl Sulfoxide (DMSO) GoodExcellentPoorPoor
Dimethylformamide (DMF) FairGoodPoorPoor

This table is a synthesis of data from multiple chemical resistance charts.[4][5][11][12][13][14][15][16][17][18][19] It is recommended to consult the specific glove manufacturer's resistance data.

Experimental Protocols: Handling this compound in a Laboratory Setting

The following protocols provide step-by-step guidance for the safe handling of powdered this compound and its solutions.

Protocol 1: Weighing and Preparing Solutions of Powdered this compound
  • Preparation: Designate a specific area for handling this compound. Cover the work surface with absorbent bench paper.[1][6]

  • Engineering Controls: All manipulations of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • PPE: Don a lab coat, safety glasses, and two pairs of powder-free nitrile or neoprene gloves.[2][6]

  • Weighing:

    • Place an analytical balance inside the fume hood if possible. If not, pre-weigh a covered container (e.g., a vial with a lid) outside the hood.[1]

    • Inside the fume hood, carefully transfer the desired amount of this compound powder to the pre-weighed container using a spatula. Avoid creating dust.[1]

    • Close the container before removing it from the fume hood for re-weighing.[1]

  • Dissolving:

    • Inside the fume hood, add the desired solvent to the container with the weighed this compound.

    • Securely cap the container and mix gently until the solid is fully dissolved.

  • Cleanup: Decontaminate the spatula and work surface with a suitable cleaning agent (e.g., 70% ethanol), followed by water. Dispose of all contaminated disposables as hazardous waste.[6]

Protocol 2: Spill Cleanup Procedure
  • Immediate Actions: Alert others in the vicinity. If the spill is large or you are not trained in spill cleanup, evacuate the area and contact your institution's safety office.[7]

  • PPE: For small spills, don the appropriate PPE, including double gloves, a lab coat, and safety glasses. For larger spills of powder, a respirator may be necessary.[2][7]

  • Containing a Powder Spill: Gently cover the spill with wet absorbent paper towels to avoid aerosolizing the powder.[7]

  • Cleaning:

    • Once the powder is wetted, use absorbent pads to clean the area from the outside in.

    • For liquid spills, absorb the solution with appropriate spill pads.

  • Decontamination: Clean the spill area with a suitable decontaminant, followed by water.[2][6]

  • Waste Disposal: All materials used for spill cleanup must be placed in a sealed bag and disposed of as hazardous chemical waste.[2]

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical is essential for safety and compliance.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Receive Receive & Log This compound Store Store in Designated Secure Location Receive->Store PrepArea Prepare Handling Area (Fume Hood) Store->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Weigh Weigh Powder DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Waste Segregate & Label Hazardous Waste Experiment->Waste DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Decontaminate->Waste Wash Wash Hands Thoroughly DoffPPE->Wash DoffPPE->Waste Dispose Dispose via Institutional Safety Office Waste->Dispose

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Laboratory Waste:

    • Unused or excess this compound, as well as any solutions, must be disposed of as hazardous chemical waste.[1]

    • Do not dispose of this compound down the drain or in regular trash.[1]

    • All contaminated lab supplies (e.g., pipette tips, vials, gloves, bench paper) must be collected in a clearly labeled, sealed hazardous waste container.[2][6]

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Consumer Product Disposal (for informational purposes):

    • Unused this compound tablets should not be thrown in household trash or flushed down the toilet.

    • The recommended method of disposal for consumers is to take the medication to a registered drug take-back location, such as a local pharmacy.[3][5][16][17][18][19]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apronal
Reactant of Route 2
Reactant of Route 2
Apronal

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。